molecular formula C5H6N4O2 B1583222 2,6-Diamino-3-nitropyridine CAS No. 3346-63-2

2,6-Diamino-3-nitropyridine

Cat. No.: B1583222
CAS No.: 3346-63-2
M. Wt: 154.13 g/mol
InChI Key: TZEVSKPZTQIPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diamino-3-nitropyridine (CAS 3346-63-2) is a nitroaminopyridine derivative of significant interest in advanced chemical and materials research. This compound serves as a critical synthetic intermediate in the development of high-performance polymers. Its primary research value lies in its role as a direct precursor in the synthesis of 2,6-diamino-3,5-dinitropyridine (DADNP) , which is subsequently hydrogenated to produce 2,3,5,6-tetraaminopyridine (TAP)—an essential monomer for the polycondensation reaction that creates PIPD, a rigid-rod polymer fiber also known as M5 . PIPD fibers are the subject of extensive research due to their exceptional fire protection properties and the highest compressive strength reported among all polymeric fibers, outperforming materials such as PBO, Kevlar, and Nomex . The dinitration process to convert 2,6-diaminopyridine (DAP) to DADNP is a key reaction step studied for industrial optimization, where mechanistic insights reveal the involvement of specific active complexes for high selectivity control . Researchers will find this compound valuable for studies in electrophilic aromatic substitution mechanisms, nitration chemistry in strong acid systems, and the development of novel synthetic fibers and energetic materials . The compound should be stored in a dark place under an inert atmosphere at 2-8°C . Hazard Statements: H315-H319-H335 - Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Properties

IUPAC Name

3-nitropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEVSKPZTQIPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10313072
Record name 2,6-DIAMINO-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3346-63-2
Record name 3-Nitro-2,6-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3346-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 404692
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003346632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3346-63-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404692
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-DIAMINO-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2,6-Diamino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

2,6-Diamino-3-nitropyridine is a substituted pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique arrangement of amino and nitro functional groups on the pyridine scaffold imparts specific reactivity, making it a valuable intermediate in the development of novel pharmaceuticals and functional materials. The electron-donating amino groups and the electron-withdrawing nitro group create a distinct electronic profile, enabling a variety of chemical transformations. This guide provides an in-depth overview of its chemical identity, properties, synthesis, applications, and safety protocols, offering a critical resource for professionals in the chemical and biomedical sciences.

Part 1: Chemical Identity and Physicochemical Properties

Correctly identifying a chemical compound is the foundation of all scientific research. The CAS (Chemical Abstracts Service) number is a unique identifier that prevents ambiguity between different compounds or naming conventions.

CAS Number: 35394-49-1

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experiments, and developing formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₆N₄O₂[1]
Molecular Weight 154.13 g/mol [1]
Appearance Light yellow to yellowish-brown solid[1]
Melting Point 210 - 215 °C[1]
Boiling Point Decomposes before boiling[1]
Solubility Poorly soluble in water[1]
Stability Stable under normal conditions. Can react with strong oxidizing agents.[1]

These properties indicate that this compound is a stable, solid compound at room temperature with limited solubility in aqueous media, a key consideration for reaction solvent selection and purification processes.

Part 2: Synthesis and Reactivity

The synthesis of functionalized pyridine rings is a cornerstone of heterocyclic chemistry. This compound is typically synthesized from more readily available pyridine precursors. The most common approach involves the nitration of 2,6-diaminopyridine.

The causality behind this synthetic choice lies in the directing effects of the substituents. The two amino groups are strongly activating and ortho-, para-directing. In the case of 2,6-diaminopyridine, the 3 and 5 positions are electronically enriched and sterically accessible, making them susceptible to electrophilic substitution.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound and its potential for further functionalization, a common strategy in drug discovery programs.

G cluster_synthesis Synthesis Pathway cluster_application Application as Intermediate A 2,6-Diaminopyridine (CAS: 141-86-6) B Nitration (e.g., HNO₃/H₂SO₄) A->B Electrophilic Aromatic Substitution C This compound (Target Compound) B->C D Further Functionalization C->D Versatile Building Block E Reduction of Nitro Group (e.g., H₂/Pd-C, SnCl₂) D->E G Condensation / Coupling Reactions D->G F 2,3,6-Triaminopyridine E->F H Bioactive Heterocycles (e.g., Kinase Inhibitors) G->H

Caption: Synthetic route to this compound and its utility as a chemical intermediate.

The nitro group in the final compound is particularly useful as it can be readily reduced to an amino group, yielding 2,3,6-triaminopyridine. This tri-substituted pyridine is a valuable precursor for constructing complex heterocyclic systems through condensation reactions.

Part 3: Applications in Research and Drug Development

Substituted nitropyridines are recognized as "privileged structural motifs" in medicinal chemistry.[2] Their derivatives are investigated for a wide range of biological activities. The core structure of this compound makes it an attractive starting point for synthesizing novel compounds.

  • Scaffold for Bioactive Molecules: The pyridine ring is a core component in numerous FDA-approved drugs.[2] The specific substitution pattern of this compound allows for the creation of libraries of compounds for high-throughput screening. For instance, related structures like 2,6-dichloro-3-nitropyridine are crucial intermediates in synthesizing new chemical entities (NCEs) for potential antiviral or antibacterial agents.[3]

  • Kinase Inhibitors: The development of kinase inhibitors is a major focus in oncology research. The pyridine scaffold can be elaborated to interact with the ATP-binding site of various kinases. The functional groups on this compound provide handles for adding side chains that can enhance potency and selectivity.

  • Materials Science: Diaminopyridine derivatives are used in the synthesis of dyes and pigments.[4] The chromophoric properties arising from the nitro and amino groups can be tuned through further chemical modification. Additionally, related energetic materials like 2,6-diamino-3,5-dinitropyridine and its N-oxide have been synthesized and studied for their properties.[5][6]

Part 4: Safety, Handling, and Experimental Protocols

As with any chemical reagent, proper safety protocols are paramount. The information provided in Safety Data Sheets (SDS) from suppliers is the primary source for handling and emergency procedures.

Hazard Identification and Precautions

General Handling Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from strong oxidizing agents.[10]

Example Experimental Protocol: Reduction of the Nitro Group

This protocol is a representative example of a common transformation performed on this class of compounds. The choice of a reducing agent like tin(II) chloride is based on its effectiveness in selectively reducing aromatic nitro groups in the presence of other functional groups under acidic conditions.

Objective: To synthesize 2,3,6-triaminopyridine from this compound.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, standard glassware.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in ethanol or a similar suitable solvent.

  • Reagent Addition: In a separate beaker, dissolve tin(II) chloride dihydrate (approx. 4-5 eq) in concentrated hydrochloric acid.

  • Reaction: Add the SnCl₂/HCl solution to the flask containing the nitropyridine. The reaction is often exothermic.

  • Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). Caution: This is a highly exothermic process.

  • Extraction: Transfer the resulting slurry to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: The crude 2,3,6-triaminopyridine can be further purified by recrystallization or column chromatography as needed.

This protocol is illustrative. Researchers must consult peer-reviewed literature for validated procedures and adapt them based on laboratory safety standards and specific experimental goals.

Conclusion

This compound is a synthetically valuable compound with significant potential in medicinal chemistry and materials science. Its well-defined structure, featuring strategically placed amino and nitro groups, allows for predictable reactivity and serves as a robust platform for constructing more complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers aiming to leverage this versatile intermediate in their scientific endeavors.

References

  • Wang, Y., et al. (2012). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine.
  • Fisher Scientific. (2010). Safety Data Sheet for 2,6-Dichloro-3-nitropyridine.
  • NIST. (n.d.). Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro-. NIST Chemistry WebBook.
  • Zhang, J., et al. (2014). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Journal of Chemical Research.
  • Thermo Fisher Scientific. (2010).
  • Fisher Scientific. (2010).
  • Biosynth. (2022). Safety Data Sheet for 4-Amino-2,6-dichloro-3-nitropyridine.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • ChemicalBook. (n.d.). 2,6-DIAMINO-3,5-DINITROPYRIDINE synthesis.
  • European Commission, Scientific Committee on Consumer Safety. (2012). OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine.
  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • SpectraBase. (n.d.). 2,6-DIAMINO-3,5-DINITRO-PYRIDINE;DADNP.
  • ResearchGate. (n.d.). Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide.
  • Pipzine Chemicals. (n.d.). 3-Nitropyridine-2,6-diamine Supplier China.
  • ResearchGate. (n.d.). A new polymorph of 2,6-diaminopyridine.
  • Kuranov, A. M., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules.
  • PubChem. (n.d.). 2-Amino-6-methyl-3-nitropyridine.
  • ChemicalBook. (n.d.). 2,6-DIAMINO-3-NITROSOPYRIDINE Product Description.
  • Sigma-Aldrich. (n.d.). 2-Amino-3-nitropyridine 99%.
  • Sigma-Aldrich. (n.d.). 2,6-Diaminopyridine 98%.
  • Chem-Impex. (n.d.). 2,6-Dichloro-3-nitropyridine.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-6-nitro-pyridine.
  • ChemicalBook. (n.d.). 2,6-Dimethyl-3-nitropyridine.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Innovations in Synthesis: Leveraging 2,6-Dichloro-3-nitropyridine (CAS 16013-85-7) for New Chemical Entities.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Diamino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2,6-Diamino-3-nitropyridine is a substituted pyridine derivative featuring two amino groups and a nitro group attached to the pyridine core. This arrangement of functional groups—electron-donating amino groups and a strongly electron-withdrawing nitro group—creates a unique electronic profile that makes it a molecule of significant interest. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to engage in hydrogen bonding and other key intermolecular interactions.[1] The specific substitution pattern of this compound makes it a versatile intermediate for the synthesis of more complex heterocyclic systems, with potential applications ranging from pharmaceutical development to materials science and the formulation of specialized energetic materials.[2][3] This guide provides a comprehensive overview of its synthesis, properties, and potential applications for researchers and drug development professionals.

Core Molecular Structure and Identifiers

The structural and identifying information for this compound is crucial for its accurate use and documentation in a research context.

Caption: Chemical structure of this compound.

IdentifierValueSource
IUPAC Name 3-Nitropyridine-2,6-diamine-
CAS Number 3346-63-2[4]
Molecular Formula C₅H₆N₄O₂[5]
Molecular Weight 154.13 g/mol [5]

Synthesis and Purification

The primary and most direct route for the synthesis of this compound is the electrophilic nitration of the commercially available precursor, 2,6-diaminopyridine. The amino groups are strongly activating and ortho-, para-directing. Therefore, nitration is expected to occur at the 3- and 5-positions. Careful control of reaction conditions is necessary to favor mono-nitration.

An alternative conceptual pathway involves the nucleophilic aromatic substitution of a di-halogenated precursor, such as 2,6-dichloro-3-nitropyridine, with ammonia. This method is often employed for constructing substituted pyridines when direct nitration is not feasible or yields are low.[6]

SynthesisWorkflow start 2,6-Diaminopyridine process Electrophilic Nitration start->process reagent Nitrating Agent (e.g., HNO₃/H₂SO₄) reagent->process product This compound process->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Nitration

This protocol describes a representative method for the laboratory-scale synthesis of this compound.

Materials:

  • 2,6-Diaminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (or other suitable base)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Addition of Substrate: Slowly add 2,6-diaminopyridine to the cold sulfuric acid while stirring. Ensure the temperature is maintained below 10 °C during the addition to manage the exothermic dissolution.

  • Preparation of Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2,6-diaminopyridine in sulfuric acid. The reaction is highly exothermic; maintain the temperature strictly between 0-5 °C. After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization and Isolation: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. The precipitated solid is then collected by vacuum filtration and washed thoroughly with cold deionized water.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.

Physical and Spectroscopic Properties

The physical and spectroscopic properties are essential for the identification, characterization, and application of this compound in a research setting.

Table of Physical Properties
PropertyValueComments
Appearance Light yellow to yellowish-brown solidThe color is typical for nitro-aromatic compounds.[5]
Melting Point ~210 - 215 °C[5]
Solubility Poorly soluble in water. Soluble in polar organic solvents like DMSO and methanol.Solubility in DMSO is common for polar heterocyclic compounds. Solubility in methanol is also expected.[5][7]
Stability Stable under normal laboratory conditions. Can react with strong oxidizing agents.[5]
Spectroscopic Characterization
¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the protons of the two non-equivalent amino groups.

  • Aromatic Protons (H-4, H-5): Two doublets are expected in the aromatic region (δ 6.0-8.5 ppm). The protons on the pyridine ring will split each other (ortho coupling). The exact chemical shifts will be influenced by the strong electron-withdrawing nitro group and the electron-donating amino groups.

  • Amino Protons (-NH₂): Two broad singlets are expected for the two amino groups, likely in the range of δ 5.0-8.0 ppm. Their chemical shift can be concentration-dependent and they may exchange with D₂O. The protons on the C2-amino and C6-amino groups are in different chemical environments due to the adjacent nitro group, leading to distinct signals.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Aromatic Carbons: Five distinct signals are expected for the five carbon atoms of the pyridine ring.

    • C2 & C6 (bearing -NH₂): These carbons will be significantly upfield-shifted due to the strong shielding effect of the amino groups, likely appearing in the δ 150-160 ppm range.

    • C3 (bearing -NO₂): This carbon will be deshielded, but its exact position will be influenced by the adjacent amino group.

    • C4 & C5: These carbons will appear in the typical aromatic region for pyridines (δ 100-140 ppm). Their chemical shifts are influenced by all three substituents.

FT-IR Spectroscopy

The infrared spectrum is used to identify the key functional groups present in the molecule.

  • N-H Stretching (Amino groups): Two or more sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • N-O Stretching (Nitro group): Two strong, characteristic bands are expected. The asymmetric stretch typically appears around 1500-1550 cm⁻¹, and the symmetric stretch appears around 1300-1350 cm⁻¹.

  • C=C and C=N Stretching (Pyridine ring): Multiple bands in the 1400-1650 cm⁻¹ region are characteristic of the aromatic pyridine ring vibrations.

  • N-H Bending (Amino groups): A band around 1600-1650 cm⁻¹ is expected for the scissoring vibration of the amino groups.

UV-Vis Spectroscopy

The UV-Visible spectrum, typically recorded in a solvent like ethanol or methanol, provides information about the electronic transitions within the molecule.

  • For nitro-aromatic compounds, characteristic absorption bands are expected due to π → π* and n → π* transitions. The presence of the amino groups will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted nitropyridine. For the parent compound 2,6-diaminopyridine, absorption peaks have been observed around 308 nm and 244 nm.[12] The addition of the nitro group is expected to shift these to longer wavelengths.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its three functional groups on the pyridine ring.

Reactivity main This compound nucleophilic_nh2 Nucleophilic Amino Groups (Alkylation, Acylation) main->nucleophilic_nh2 Reacts at N reducible_no2 Reducible Nitro Group (→ Triaminopyridine) main->reducible_no2 Reduction aromatic_ring Aromatic Ring Reactivity (Further Substitution) main->aromatic_ring Electrophilic/Nucleophilic Attack on Ring ligand Ligand Formation (Coordination with Metals) main->ligand Coordination

Caption: Key reactivity aspects of this compound.

  • Nucleophilicity of Amino Groups: The two primary amino groups are nucleophilic and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. The nucleophilicity of the amino group at C2 may be slightly reduced due to the proximity of the electron-withdrawing nitro group.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields 2,3,6-triaminopyridine, a highly functionalized building block for synthesizing fused heterocyclic systems.[6]

  • Aromatic Ring Reactivity: The pyridine ring is generally electron-deficient. However, the two amino groups are strongly activating, while the nitro group is strongly deactivating. This complex electronic landscape makes further electrophilic substitution challenging and would likely be directed to the C5 position. Conversely, the electron-deficient nature of the ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution if a suitable leaving group were present.

  • Coordination Chemistry: The molecule possesses multiple sites for metal coordination, including the pyridine ring nitrogen and the two exocyclic amino nitrogens, making it a potential ligand for the synthesis of coordination compounds.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable precursor in several areas of chemical and pharmaceutical research.

  • Pharmaceutical Intermediates: Pyridine scaffolds are prevalent in FDA-approved drugs.[1] Diaminopyridine derivatives, in particular, serve as key intermediates in the synthesis of compounds with antiproliferative activity, making them relevant for cancer research. The strategic placement of amino and nitro groups allows for sequential modifications to build complex, biologically active molecules.[3]

  • Precursors to Fused Heterocycles: The vicinal arrangement of an amino group and a reducible nitro group (which can become an amino group) at the C2 and C3 positions is ideal for the synthesis of fused heterocyclic systems like imidazo[4,5-b]pyridines, which are known to have diverse biological activities.

  • Materials Science: Aromatic amines and nitro compounds are foundational in the dye industry. This molecule could serve as a precursor for novel azo dyes or pigments.[7]

  • Energetic Materials: The high nitrogen content and the presence of both fuel (amino) and oxidizer (nitro) functionalities within the same molecule suggest its potential as a component or precursor for energetic materials, similar to the well-studied 2,6-diamino-3,5-dinitropyridine (DADNP).[13][14]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, precautions can be inferred from related compounds like 2,6-diaminopyridine and various nitropyridines.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Toxicity: The toxicological properties have not been fully investigated. Aromatic amines and nitro compounds can be toxic and may cause skin or eye irritation. Assume the compound is hazardous upon ingestion, inhalation, or skin contact.

References

  • Bakke, J. (2004). Synthesis and Functionalization of 3-Nitropyridines. Semantic Scholar. [Link]
  • SpectraBase. (n.d.). 2,6-DIAMINO-3,5-DINITRO-PYRIDINE;DADNP - Optional[13C NMR] - Chemical Shifts. [Link]
  • Chempanda. (n.d.).
  • Bakke, J. (2004). Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry. [Link]
  • Bakke, J. (2004). Nitropyridines: Synthesis and reactions.
  • Bakke, J. (2004). Nitropyridines, Their Synthesis and Reactions.
  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • ResearchGate. (n.d.). Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide. [Link]
  • IOSR Journal of Applied Chemistry. (2015). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. [Link]
  • Wang, Y., et al. (n.d.). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine.
  • European Commission. (2012). OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. [Link]
  • ResearchGate. (n.d.). A simple method for preparing 2, 6-diamino-3, 5-dinitropyridine-1-oxide. [Link]
  • NIST. (n.d.). Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro-. [Link]
  • DTIC. (1995). 2,6-Diamino-3,5-Dinitropyridine-1-Oxide-A New Insensitive Explosive. [Link]
  • HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
  • ResearchGate. (n.d.). UV-visible spectra of control and treated 2, 6-Diaminopyridine (T1 and T2). [Link]
  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]
  • Royal Society of Chemistry. (n.d.).
  • University of Puget Sound. (n.d.). 13C-NMR. [Link]
  • SpectraBase. (n.d.). 2,6-Diaminopyridine - Optional[1H NMR] - Chemical Shifts. [Link]
  • ResearchGate. (n.d.). FT-IR spectra of (a) 2,6-diaminopyridine, (b) tris-aldehyde(TFPT), and (c) nitrogen-rich porous organic polymer (NR-POP). [Link]
  • ResearchGate. (n.d.). A new polymorph of 2,6-diaminopyridine | Request PDF. [Link]
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. [Link]
  • SpectraBase. (n.d.). 2-chloro-3-[(2,6-diamino-3-pyridyl)azo]-6-phenylpyridine - Optional[UV-VIS] - Spectrum. [Link]
  • PMC. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
  • PubMed. (n.d.). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. [Link]
  • PMC. (2018). Medicinal chemistry of acridine and its analogues. [Link]
  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. [Link]
  • Royal Society of Chemistry. (n.d.).

Sources

An In-Depth Technical Guide to 2,6-Diamino-3-nitropyridine: Molecular Structure, Properties, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diamino-3-nitropyridine, a substituted pyridine derivative, is a compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique arrangement of amino and nitro functional groups on the pyridine scaffold imparts a distinct electronic and steric profile, making it a valuable intermediate in the synthesis of more complex molecules, including pharmacologically active agents. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies related to this compound, offering insights for its application in research and drug development.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are crucial for understanding its reactivity and potential applications.

Molecular Identity
  • Systematic Name: 3-Nitropyridine-2,6-diamine

  • Synonyms: this compound

  • CAS Number: 3346-63-2[1]

  • Molecular Formula: C₅H₆N₄O₂[1]

  • Molecular Weight: 154.13 g/mol [1]

Structural Representation

The molecular structure of this compound consists of a central pyridine ring substituted with two amino groups at positions 2 and 6, and a nitro group at position 3.

Caption: 2D structure of this compound.

The presence of both electron-donating amino groups and an electron-withdrawing nitro group on the pyridine ring creates a unique electronic environment that influences its chemical behavior.

Physicochemical Data Summary

A compilation of key physicochemical properties is presented below for easy reference.

PropertyValueSource
Molecular Formula C₅H₆N₄O₂[1]
Molecular Weight 154.13 g/mol [1]
Appearance Expected to be a solidInferred
CAS Number 3346-63-2[1]

Synthesis and Methodologies

The synthesis of this compound is not as straightforward as some other pyridine derivatives, often appearing as a byproduct in reactions targeting related structures. However, understanding its formation provides a basis for its intentional preparation.

Synthetic Precursors and Pathways

A common precursor for the synthesis of substituted nitropyridines is 2,6-dichloropyridine. The synthesis of the key intermediate, 2-amino-6-chloro-3-nitropyridine, often starts from this compound.

Workflow for Precursor Synthesis:

G A 2,6-Dichloropyridine B Nitration (HNO₃, H₂SO₄) A->B C 2,6-Dichloro-3-nitropyridine B->C D Selective Ammonolysis (NH₃) C->D E 2-Amino-6-chloro-3-nitropyridine D->E F This compound (Byproduct) D->F Overreaction

Caption: Synthetic pathway to 2-amino-6-chloro-3-nitropyridine, with this compound as a potential byproduct.

Formation as a Byproduct in Flupirtine Synthesis

The synthesis of the analgesic drug flupirtine provides significant insight into the formation of this compound. Flupirtine synthesis often commences with 2,6-dichloro-3-nitropyridine.[2] A selective ammonolysis is carried out to produce 2-amino-3-nitro-6-chloropyridine. However, an excessive reaction can lead to the formation of this compound as a byproduct.[1] This suggests that a direct, high-yield synthesis could be achieved by forcing the ammonolysis of 2,6-dichloro-3-nitropyridine to completion.

Hypothetical Direct Synthesis Protocol

Based on the principles of nucleophilic aromatic substitution on pyridines, a plausible, though not explicitly detailed in literature, protocol for the synthesis of this compound would involve the following steps. This protocol is illustrative and would require optimization.

Step 1: Nitration of 2,6-Dichloropyridine

  • To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2,6-dichloropyridine while maintaining a low temperature (e.g., 0 °C).

  • After the addition, the reaction mixture is carefully heated to facilitate the nitration process.

  • The reaction is then quenched by pouring it onto ice, leading to the precipitation of 2,6-dichloro-3-nitropyridine.

  • The solid product is collected by filtration and washed.

Step 2: Diamination of 2,6-Dichloro-3-nitropyridine

  • The synthesized 2,6-dichloro-3-nitropyridine is dissolved in a suitable solvent (e.g., a polar aprotic solvent).

  • The solution is treated with an excess of an ammonia source (e.g., aqueous ammonia or ammonia gas) under pressure in a sealed reaction vessel.

  • The reaction is heated to a temperature sufficient to drive the substitution of both chlorine atoms.

  • Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated and purified, likely through recrystallization.

Spectroscopic Characterization (Predicted)

While specific, experimentally verified spectra for this compound are not widely published, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the two amino groups. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the amino and nitro substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would display five distinct signals for the carbon atoms of the pyridine ring, with their chemical shifts indicating the electronic environment of each carbon.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino groups (typically in the range of 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively), and C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 154.13.

Applications in Research and Drug Development

The utility of this compound primarily lies in its role as a chemical intermediate for the synthesis of more complex molecules with potential biological activity.

Precursor in Pharmaceutical Synthesis

As previously mentioned, this compound is a known byproduct in the synthesis of flupirtine, a non-opioid analgesic.[1][2] This connection highlights its potential as a starting material or a key intermediate in the development of other centrally acting drugs. The presence of multiple reactive sites allows for diverse chemical modifications to explore structure-activity relationships.

Scaffold for Bioactive Molecules

The nitropyridine moiety is a recognized structural motif in various bioactive compounds.[3] Nitropyridines have been investigated for a range of biological activities, including:

  • Antitumor

  • Antiviral

  • Antibacterial

The unique substitution pattern of this compound makes it an attractive scaffold for the design and synthesis of novel compounds targeting these therapeutic areas. The amino groups can be readily functionalized to introduce different side chains, while the nitro group can be reduced to an amino group, providing another point for chemical elaboration.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Health Hazards: Compounds of this class can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a molecule with significant, though currently under-explored, potential in the fields of medicinal and synthetic chemistry. Its defined molecular structure and the presence of versatile functional groups make it a valuable building block for the creation of novel compounds. While detailed experimental data on its synthesis and properties are sparse in publicly accessible literature, its known role as a byproduct in the synthesis of the drug flupirtine provides a solid foundation for its targeted preparation. Further research into the direct synthesis, characterization, and derivatization of this compound is warranted to fully unlock its potential for the development of new therapeutic agents and other advanced materials.

References

  • Google Patents. Synthesis method for flupirtine maleate compound - CN105541705A.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
  • Pharmaffiliates. 3-Nitropyridine-2,6-diamine | CAS No : 3346-63-2.
  • Journal of Drug Delivery and Therapeutics. FLUPIRTINE.

Sources

Spectral Data for 2,6-Diamino-3-nitropyridine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectral data for 2,6-Diamino-3-nitropyridine, a molecule of interest in pharmaceutical and materials science research. Due to the limited availability of published experimental spectra for this specific compound, this document leverages established principles of spectroscopy and comparative data from structurally related analogues to offer an in-depth predictive analysis. We present anticipated data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), complete with detailed justifications for the predicted spectral features. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the acquisition of this data, intended to serve as a self-validating framework for researchers who synthesize and characterize this compound. This work aims to bridge the current data gap and provide a valuable resource for scientists engaged in drug development and chemical research.

Introduction: The Rationale for Predictive Spectral Analysis

This compound is a substituted pyridine derivative with potential applications stemming from its combination of electron-donating amino groups and an electron-withdrawing nitro group. This unique electronic arrangement can impart specific chemical reactivity, photophysical properties, and biological activity. Accurate spectral characterization is the cornerstone of modern chemical research, providing unambiguous confirmation of molecular structure and purity.

However, a thorough review of the scientific literature reveals a scarcity of published experimental spectral data for this compound. This guide addresses this knowledge gap by providing a robust, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. These predictions are not arbitrary; they are grounded in the fundamental principles of each spectroscopic technique and informed by a comparative analysis of experimentally determined data for the following closely related compounds:

  • 2,6-Diaminopyridine: The parent molecule, providing a baseline spectrum.

  • 2-Amino-3-nitropyridine: Illustrates the effect of a nitro group on an aminopyridine ring.

  • 2,6-Diamino-3,5-dinitropyridine: Shows the impact of an additional nitro group.

By understanding the incremental effects of these functional groups on the spectra of known molecules, we can extrapolate with a high degree of confidence the expected spectral characteristics of this compound. This approach provides researchers with a valuable tool for identifying this compound in reaction mixtures and for confirming the success of its synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shift of each nucleus provides information about its local electronic environment, while spin-spin coupling reveals connectivity between neighboring nuclei.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the two aromatic protons and the two amino groups. The introduction of the electron-withdrawing nitro group at the 3-position will significantly influence the chemical shifts of the adjacent protons.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of this compound and Related Compounds.

CompoundH-3H-4H-5NH₂Solvent
2,6-Diaminopyridine5.86 (d)7.28 (t)5.86 (d)5.40 (s)DMSO-d₆
2-Amino-3-nitropyridine-8.38 (dd)6.75 (dd)7.30 (s)DMSO-d₆
This compound (Predicted) -~8.0-8.2 (d) ~6.0-6.2 (d) ~6.0-6.5 (br s), ~7.5-8.0 (br s) DMSO-d₆

Rationale for Prediction:

  • H-4 Proton: The H-4 proton is situated para to the 2-amino group and meta to the 6-amino group, but ortho to the strongly electron-withdrawing nitro group. This proximity to the nitro group will cause a significant downfield shift, predicted to be in the range of 8.0-8.2 ppm . It is expected to appear as a doublet due to coupling with the H-5 proton.

  • H-5 Proton: The H-5 proton is ortho to the 6-amino group and meta to both the 2-amino and 3-nitro groups. The electron-donating effect of the ortho amino group will cause an upfield shift. Therefore, this proton is predicted to resonate at approximately 6.0-6.2 ppm , appearing as a doublet coupled with the H-4 proton.

  • Amino Protons (NH₂): The two amino groups are in different chemical environments. The C-2 amino group is adjacent to the nitro group, which may lead to intramolecular hydrogen bonding, restricting rotation and causing its protons to appear as a broader signal at a more downfield position (~7.5-8.0 ppm ). The C-6 amino group's protons are expected to be more shielded and appear further upfield as a broad singlet (~6.0-6.5 ppm ).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton. The chemical shifts will be influenced by the electronegativity of the attached groups and resonance effects.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) of this compound and Related Compounds.

CompoundC-2C-3C-4C-5C-6Solvent
2,6-Diaminopyridine158.995.8138.195.8158.9DMSO-d₆
2-Amino-3-nitropyridine157.5132.1149.2112.9151.7DMSO-d₆
This compound (Predicted) ~155-158 ~120-125 ~140-145 ~98-102 ~158-161 DMSO-d₆

Rationale for Prediction:

  • C-2 and C-6: These carbons are directly attached to amino groups and the ring nitrogen, leading to a significant downfield shift. Their chemical shifts are predicted to be in the range of 155-158 ppm and 158-161 ppm , respectively.

  • C-3: This carbon is directly bonded to the electron-withdrawing nitro group, which will cause a substantial downfield shift compared to the C-3 in 2,6-diaminopyridine. A predicted chemical shift of 120-125 ppm is reasonable.

  • C-4: The C-4 carbon is influenced by the resonance effect of the amino groups and the inductive effect of the nitro group. It is expected to be deshielded and appear around 140-145 ppm .

  • C-5: The C-5 carbon is shielded by the ortho amino group at C-6, leading to an upfield chemical shift, predicted to be in the region of 98-102 ppm .

Experimental Protocol for NMR Data Acquisition

This protocol provides a standardized method for acquiring high-quality NMR spectra of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized this compound.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to its ability to dissolve a wide range of polar organic compounds and its high boiling point.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument High-Field NMR transfer->instrument h1_acq 1H Acquisition instrument->h1_acq c13_acq 13C Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phasing & Baseline Correction ft->phasing calibration Calibration phasing->calibration Final Spectrum Final Spectrum calibration->Final Spectrum

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by the vibrational modes of the amino groups, the nitro group, and the pyridine ring.

Table 3: Predicted IR Absorption Frequencies (cm⁻¹) for this compound.

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H Stretch (Amino)3300-3500Medium-Strong
C-H Stretch (Aromatic)3000-3100Medium-Weak
Asymmetric NO₂ Stretch1520-1560Strong
Symmetric NO₂ Stretch1340-1380Strong
C=C and C=N Stretch (Pyridine Ring)1580-1620Medium-Strong
N-H Bend (Amino)1600-1650Medium
C-N Stretch1250-1350Medium

Rationale for Prediction:

  • N-H Stretching: The amino groups will exhibit characteristic symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. The presence of two amino groups may lead to a complex, broad absorption band.

  • NO₂ Stretching: The nitro group will show two strong, characteristic absorption bands: an asymmetric stretch at higher wavenumbers (1520-1560 cm⁻¹) and a symmetric stretch at lower wavenumbers (1340-1380 cm⁻¹). These are often the most intense peaks in the spectrum.

  • Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will appear in the 1580-1620 cm⁻¹ region.

  • N-H Bending: The scissoring vibration of the amino groups will result in a medium intensity band around 1600-1650 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Obtain a background spectrum of the clean, empty ATR crystal.

    • Place a small amount (a few milligrams) of the solid this compound sample onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Instrumentation:

    • A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing clean Clean ATR Crystal background Acquire Background clean->background load Load Sample background->load acquire Acquire Sample Spectrum load->acquire process Ratio & Baseline Correct acquire->process label_peaks Label Peaks process->label_peaks Final Spectrum Final Spectrum label_peaks->Final Spectrum

Caption: Workflow for FTIR-ATR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum

The mass spectrum of this compound will be dominated by the molecular ion peak, and fragmentation patterns will be influenced by the functional groups.

  • Molecular Formula: C₅H₅N₅O₂

  • Molecular Weight: 155.12 g/mol

Table 4: Predicted Key Ions in the Mass Spectrum of this compound.

m/zIonPredicted Relative Abundance
155[M]⁺High
139[M - O]⁺Moderate
125[M - NO]⁺Moderate
109[M - NO₂]⁺High
80[C₄H₄N₂]⁺Moderate

Rationale for Prediction:

  • Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 155 . For an aromatic compound like this, the molecular ion should be relatively stable and thus of high abundance.

  • Fragmentation:

    • Loss of an oxygen atom from the nitro group could lead to a fragment at m/z 139 .

    • Loss of a nitric oxide radical (•NO) from the nitro group would result in a fragment at m/z 125 .

    • The most significant fragmentation pathway is likely the loss of the entire nitro group (•NO₂) to give a high abundance peak at m/z 109 , corresponding to the 2,6-diaminopyridinyl cation.

    • Further fragmentation of the pyridine ring could lead to various smaller fragments, such as the one observed at m/z 80 .

Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Instrumentation:

    • A mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard).

    • Mass Range: m/z 40-200.

    • Scan Speed: 1-2 scans/second.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to support the proposed structure.

    • Compare the obtained spectrum with the predicted fragmentation pattern.

MS_Workflow cluster_intro Sample Introduction cluster_acq Data Acquisition cluster_proc Data Analysis introduce Introduce Sample ionize Electron Ionization (70 eV) introduce->ionize analyze Mass Analysis ionize->analyze identify_m Identify Molecular Ion analyze->identify_m analyze_frag Analyze Fragmentation identify_m->analyze_frag Final Spectrum Final Spectrum analyze_frag->Final Spectrum

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion

This technical guide has presented a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging data from structurally similar compounds and applying fundamental spectroscopic principles, we have provided a robust set of expected spectral characteristics that will be invaluable to researchers working with this compound. The included experimental protocols offer a standardized approach to data acquisition, ensuring consistency and reliability. It is our hope that this guide will not only facilitate the identification and characterization of this compound but also serve as a model for the predictive analysis of other data-scarce molecules.

References

  • Spectral data for 2,6-Diaminopyridine and related compounds were referenced from publicly available spectral databases such as the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook.
  • General principles of NMR, IR, and MS were drawn from standard organic chemistry and spectroscopy textbooks.
  • Synthesis and characterization of various nitropyridine derivatives have been reported in numerous peer-reviewed journals, providing context for the predicted reactivity and spectral properties.

Solubility of 2,6-Diamino-3-nitropyridine in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,6-Diamino-3-nitropyridine

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is indispensable for successful formulation, purification, and predictable in vivo performance. This technical guide provides a detailed exploration of the solubility of this compound, a compound of interest in various research domains. Due to the limited availability of quantitative solubility data in public literature, this guide integrates theoretical principles with actionable experimental protocols. It offers a predicted solubility profile based on molecular structure, explains the underlying intermolecular forces, and provides robust, step-by-step methodologies for the empirical determination of its solubility in common laboratory solvents.

Introduction: The Molecular Architecture of this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₅H₆N₄O₂. Its structure is characterized by a pyridine ring substituted with two primary amine (-NH₂) groups at positions 2 and 6, and a nitro (-NO₂) group at position 3. The arrangement of these functional groups dictates its chemical personality and, consequently, its solubility.

  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom, which imparts basicity and polarity.

  • Amino Groups (-NH₂): These groups are polar and can act as both hydrogen bond donors (N-H) and acceptors (the lone pair on the nitrogen). Their presence significantly enhances the potential for interaction with polar solvents.

  • Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group. It can act as a hydrogen bond acceptor but not a donor.

The interplay of these features—a polar aromatic core, hydrogen-bonding capabilities, and a strong dipole moment from the nitro group—suggests a nuanced solubility profile. Understanding this profile is essential for applications ranging from reaction chemistry, where it dictates solvent choice and reaction kinetics, to pharmaceutical development, where solubility directly impacts bioavailability and formulation strategies.[1]

Theoretical and Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The solubility of this compound is therefore a function of the balance between its interactions with itself (in the crystal lattice) and its interactions with solvent molecules.

The molecule possesses both polar (amino, nitro groups) and aromatic (pyridine ring) characteristics. This duality suggests it will not be exclusively soluble in either highly polar or purely nonpolar solvents but will exhibit preferential solubility in solvents that can accommodate its specific electronic and structural features.

Table 1: Predicted and Known Qualitative Solubility of this compound

Solvent ClassCommon ExamplesPredicted SolubilityRationale & Known Data
Polar Protic Water, Methanol, EthanolLow to ModerateThe two amino groups and the nitro group can form hydrogen bonds with protic solvents. However, the aromatic pyridine ring is hydrophobic, which limits solubility in water. Known data indicates poor solubility in water .[3] Some solubility is expected in alcohols like ethanol .[3]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneHighThese solvents are highly polar and can act as strong hydrogen bond acceptors, interacting favorably with the amino groups of the solute. They effectively solvate the polar parts of the molecule without the competing self-association seen in water, making them excellent candidates for achieving high solubility.
Nonpolar Hexane, Toluene, Diethyl EtherVery LowThese solvents lack the polarity and hydrogen-bonding capability to effectively solvate the polar amino and nitro groups. The energy required to break the solute-solute interactions in the crystal lattice would not be compensated by solute-solvent interactions.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate dipole moment and can engage in dipole-dipole interactions. While not as effective as polar aprotic solvents, they may offer some solubility. Known data suggests some solubility in dichloromethane .[3]
Visualizing Intermolecular Interactions

The following diagram illustrates the potential interactions between this compound and different solvent types, providing a visual basis for the predictions in Table 1.

G Fig. 1: Predicted Intermolecular Interactions cluster_solute This compound cluster_solvents Solvent Types Solute Pyridine Ring -NH₂ (H-bond donor/acceptor) -NO₂ (H-bond acceptor, polar) Water Water (H₂O) Polar Protic Solute:f1->Water Strong H-Bonding Solute:f2->Water H-Bonding DMSO DMSO Polar Aprotic Solute:f1->DMSO Strong H-Bonding Solute:f2->DMSO Dipole-Dipole Hexane Hexane Nonpolar Solute->Hexane Weak van der Waals (Insignificant)

Caption: Predicted intermolecular forces governing solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is required. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[4]

Core Principle

An excess amount of the solid compound is agitated in a chosen solvent for a sufficient period to reach equilibrium, forming a saturated solution. The undissolved solid is then removed, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Workflow for Shake-Flask Solubility Determination

The following diagram outlines the complete experimental workflow.

G Fig. 2: Experimental Workflow for Solubility Measurement A 1. Preparation - Weigh excess solid solute - Add known volume of solvent B 2. Equilibration - Seal vial - Agitate at constant temp. (e.g., 24-48h on shaker) A->B C 3. Phase Separation - Allow to settle - Centrifuge or filter (0.22 µm) B->C D 4. Sample Preparation - Pipette clear supernatant - Dilute if necessary C->D E 5. Quantification - Analyze concentration D->E F Gravimetric Analysis (for non-volatile solutes) E->F Method 1 G UV/Vis Spectroscopy (for chromophoric solutes) E->G Method 2 H 6. Calculation - Determine solubility (e.g., in mg/mL or mol/L) F->H G->H

Caption: Step-by-step workflow for the shake-flask method.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps (e.g., 4 mL or 20 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • Analytical instrument (UV/Vis Spectrophotometer or drying oven/evaporating dish)

Procedure:

  • Preparation of the Slurry: a. Add an excess amount of this compound to a pre-weighed glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~10-20 mg of solid per 1-2 mL of solvent. b. Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to the vial. c. Securely cap the vial to prevent solvent evaporation.

  • Equilibration: a. Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). b. Agitate the vials for a period sufficient to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[5] For thermodynamic solubility, longer times are preferable to ensure a true equilibrium is established.

  • Phase Separation: a. After equilibration, remove the vials and let them stand undisturbed for at least one hour to allow the excess solid to sediment. b. To ensure complete removal of undissolved particles, either: i. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes). ii. Filter the supernatant using a syringe fitted with a chemical-resistant 0.22 µm filter. This is a critical step to avoid artificially high results from suspended microparticles.

  • Quantification of Dissolved Solute: a. Carefully pipette a known volume of the clear, saturated supernatant into a volumetric flask for analysis. b. Depending on the expected concentration and the chosen analytical method, a dilution with the same solvent may be necessary. c. Determine the concentration using one of the methods below.

Analytical Methods for Concentration Measurement

Method A: Gravimetric Analysis

This classic method is robust and does not require sophisticated instrumentation but is best suited for non-volatile solutes and solvents that are easily evaporated.[6][7]

  • Procedure: a. Accurately weigh a clean, dry evaporating dish (W₁). b. Carefully transfer a precise volume of the saturated supernatant (e.g., 1.0 mL) into the dish. c. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). d. Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it. e. Repeat the drying and weighing cycle until a constant weight is achieved (W₂).

  • Calculation:

    • Mass of dissolved solute = W₂ - W₁

    • Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of supernatant in mL)

Method B: UV/Vis Spectrophotometry

This method is ideal for aromatic compounds like this compound, which exhibit strong UV absorbance.[8][9] It is highly sensitive and requires only a small sample volume.

  • Procedure: a. Determine λ_max: Prepare a dilute stock solution of the compound in the chosen solvent. Scan the solution in the UV/Vis spectrophotometer (e.g., from 200-500 nm) to find the wavelength of maximum absorbance (λ_max). b. Create a Calibration Curve: Prepare a series of standard solutions of known concentrations from the stock solution. Measure the absorbance of each standard at λ_max. Plot Absorbance vs. Concentration to generate a calibration curve. The curve should be linear and follow the Beer-Lambert Law.[9] c. Measure the Sample: Take the saturated supernatant (diluted if necessary) and measure its absorbance at λ_max. d. Ensure Linearity: The measured absorbance of the sample must fall within the linear range of the calibration curve. If it is too high, the sample must be diluted further with the solvent.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.

    • Solubility (mg/mL) = (Calculated concentration) × (Dilution factor)

Conclusion

References

  • Ibrahim, A., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Adeeba, Q., et al. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis.
  • Delgado, D. R., & Martinez, F. (2015). A machine learning-based approach for the prediction of organic compound aqueous solubility.
  • Adeleke, O. A., et al. (2017). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds? YouTube.
  • AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis.
  • ChemRxiv. (2024). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Cambridge Open Engage.
  • Bergström, C. A., et al. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical Sciences.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Hendry, W. (2025). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Analytical Chemistry.
  • Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons (BTX). Application Note AN-007.
  • ACS Publications. (1998). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry.
  • Glomme, A., et al. (2005). A miniaturized shake-flask method for solubility determination. Journal of Pharmaceutical Sciences.
  • Wired Chemist. (n.d.). Gravimetric Analysis.
  • Wikipedia. (n.d.). Ultraviolet–visible spectroscopy.
  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications.
  • PubChem. (n.d.). 2,6-Diaminopyridine. National Center for Biotechnology Information.
  • European Commission, Scientific Committee on Consumer Safety. (2011). Opinion on 2,6-diamino-3-((pyridin-3-yl)azo)pyridine.
  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Chemsrc. (n.d.). 2,6-Dichloro-3-nitropyridine.

Sources

Topic: Potential Applications of 2,6-Diamino-3-nitropyridine and its Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyridine scaffold is a cornerstone of functional molecule synthesis due to its unique electronic properties and structural rigidity. When substituted with electron-donating amino groups and electron-withdrawing nitro groups, the 2,6-diaminopyridine core is transformed into a versatile platform for advanced materials. This technical guide delves into the synthesis, properties, and applications of 2,6-diamino-3-nitropyridine and, more significantly, its highly energetic derivatives, 2,6-diamino-3,5-dinitropyridine (ANPy) and 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO). While the mono-nitro variant serves as a conceptual starting point, it is the dinitro and N-oxide derivatives that have garnered substantial research interest for their profound impact in materials science. We will explore their primary applications as insensitive high explosives and as robust monomers for high-performance polymers, with a look toward emerging areas such as nonlinear optics and electrocatalysis. This guide is intended to provide researchers with both foundational knowledge and field-proven insights into harnessing the potential of these remarkable compounds.

The Molecular Framework: Structure and Synthesis

The unique properties of this class of materials stem directly from their molecular architecture. The parent compound, 2,6-diaminopyridine, provides a rigid, aromatic backbone with two nucleophilic amino groups. The introduction of one or more nitro groups drastically alters the electronic landscape of the molecule, creating a "push-pull" system that is foundational to many of its applications.

The most studied derivatives are 2,6-diamino-3,5-dinitropyridine (ANPy) and its N-oxide, ANPyO. The addition of a second nitro group enhances the energetic properties and the N-oxide further increases the density and oxygen balance, which are critical parameters for explosives.[1]

Caption: Molecular structures of key nitrated 2,6-diaminopyridines.

Synthesis Pathway

The synthesis of these compounds typically begins with the commercially available 2,6-diaminopyridine. The process involves electrophilic nitration to introduce the nitro groups, followed by an oxidation step to form the N-oxide. The choice of nitrating and oxidizing agents is critical to achieving high yields and purity. For instance, a super-acid system for nitration has been shown to be more effective than mixed acids, boosting yields significantly.[2] The subsequent N-oxidation is often achieved using hydrogen peroxide in an acidic medium.[1]

Synthesis_Workflow Start 2,6-Diaminopyridine Nitration Nitration (e.g., H2SO4/HNO3) Start->Nitration Step 1 ANPy 2,6-Diamino-3,5-dinitropyridine (ANPy) Nitration->ANPy Oxidation N-Oxidation (e.g., H2O2/TFA) ANPy->Oxidation Step 2 ANPyO 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO) Oxidation->ANPyO

Caption: General synthesis workflow for ANPy and ANPyO.

Experimental Protocol: Synthesis of ANPyO

This protocol is a representative method for synthesizing ANPyO from 2,6-diaminopyridine. A two-step process involving nitration and subsequent N-oxidation has been reported with an overall yield of 75%.[3]

Step 1: Nitration to form 2,6-diamino-3,5-dinitropyridine (ANPy)

  • Carefully add 2,6-diaminopyridine to a chilled, stirred mixture of concentrated sulfuric acid and fuming nitric acid.

  • Maintain the temperature below 10°C during the addition.

  • After addition is complete, allow the reaction to slowly warm to room temperature and then heat gently (e.g., to 50-60°C) for several hours to ensure complete nitration.[4]

  • Cool the reaction mixture and pour it carefully onto crushed ice.

  • The precipitated yellow solid, ANPy, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried. A yield of approximately 90% can be expected for this step.[3]

Step 2: N-Oxidation to form 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO)

  • Suspend the dried ANPy in a suitable solvent such as acetic acid or trifluoroacetic acid.[1]

  • Add hydrogen peroxide (30-50% solution) dropwise to the suspension while maintaining moderate temperature.

  • Stir the mixture for several hours until the reaction is complete, which can be monitored by techniques like TLC.

  • The product, ANPyO, is isolated by filtration, washed with water, and dried. This oxidation step can achieve yields around 84%.[3]

Application in Energetic Materials

The primary and most extensively researched application of ANPy and ANPyO is in the field of energetic materials. Their molecular structure provides a unique combination of high energy content and low sensitivity, making them attractive replacements for traditional explosives like RDX (cyclotrimethylenetrinitramine) and complementary to other insensitive high explosives (IHEs) like TATB (1,3,5-triamino-2,4,6-trinitrobenzene).[2]

The Structure-Function Rationale

The efficacy of ANPyO as an IHE is not coincidental; it is a direct result of its molecular features:

  • High Nitrogen Content & Nitro Groups: Contribute to a high heat of formation and provide the necessary oxygen for detonation, resulting in significant explosive power.

  • Amino Groups: Act as hydrogen-bond donors, leading to strong intermolecular interactions. This dense hydrogen-bonding network stabilizes the crystal lattice, reducing its sensitivity to shock, friction, and impact.[2]

  • N-Oxide Moiety: Increases the molecule's density and oxygen balance, further enhancing detonation performance (velocity and pressure) without substantially increasing sensitivity.[1]

  • Aromatic Pyridine Ring: Provides excellent thermal stability, allowing the material to be used in high-temperature applications. ANPyO exhibits a high exothermic peak at 365°C.[3]

Performance and Safety Characteristics

The overall performance of ANPyO is often compared to TATB, a widely used IHE. While TATB has slightly lower sensitivity, ANPyO is significantly less expensive to produce.[2]

PropertyANPyORDXTATBReference
Density (g/cm³) 1.8781.821.93[1]
Detonation Velocity (m/s) ~784087507350[5]
Detonation Pressure (GPa) ~27.534.030.0[5]
Exothermic Peak (°C) 365~240~384[3]
Impact Sensitivity (cm) 25020-30>320[3]
Friction Sensitivity (N) >360120>360[3]

Table 1: Comparative properties of ANPyO and other common explosives.

Compatibility in Formulations

A critical aspect of developing explosive formulations is ensuring the chemical compatibility of all components. Differential Scanning Calorimetry (DSC) is a standard technique for this evaluation. Studies on ANPyO have shown it to be compatible with a range of other energetic materials and binders, which is crucial for its practical application in composite explosives.[5]

Material Mixed with ANPyOCompatibility
CL-20, NTO, Al, B Compatible
RDX, HMX, AP, KP Sensitive / Marginally Compatible
DNTF, TNT, TATB Incompatible

Table 2: Compatibility of ANPyO with various energetic materials based on DSC studies.[5]

Application in High-Performance Polymers

The same structural features that make 2,6-diaminopyridine derivatives useful in energetics also make them excellent building blocks for high-performance polymers. The two primary amino groups position the molecule as a diamine monomer, which can be reacted with various co-monomers to create polymers with exceptional properties.

Rationale for Polymer Synthesis

The incorporation of the pyridine moiety into a polymer backbone imparts several desirable characteristics:

  • High Thermal Stability: The rigid aromatic structure of the pyridine ring restricts chain motion, leading to very high glass transition temperatures (Tg) and excellent thermal stability.[6]

  • Mechanical Strength: Strong intermolecular forces, including hydrogen bonding and π-π stacking facilitated by the pyridine ring, result in polymers with high tensile strength and modulus.[7]

  • Enhanced Solubility: Unlike many rigid-rod polymers, the nitrogen atom in the pyridine ring can disrupt packing and improve solubility in organic solvents, which is a significant advantage for processing and film formation.[6]

  • Functionalizability: The pyridine nitrogen can be quaternized to introduce ionic groups, creating ion-exchange membranes for applications like fuel cells.[8]

Polyimide_Synthesis General Polyimide Synthesis Scheme Diamine 2,6-Diaminopyridine (Diamine Monomer) PAA Poly(amic acid) Precursor Diamine->PAA Dianhydride Aromatic Dianhydride (e.g., PMDA, ODPA) Dianhydride->PAA Heat Thermal Imidization (Heat, ~300°C) PAA->Heat Polyimide Polyimide Solvent Aprotic Solvent (e.g., DMAc, NMP) Solvent->PAA Heat->Polyimide -2 H₂O

Caption: Polycondensation of a diamine and dianhydride to form a polyimide.

Synthesis and Properties of Polyimides

A prominent application is the synthesis of polyimides via a two-step polycondensation reaction.

Experimental Protocol: Two-Step Polyimide Synthesis

  • Poly(amic acid) Formation: Dissolve the 2,6-diaminopyridine derivative monomer in a dry, aprotic polar solvent like N,N-dimethylacetamide (DMAc). Add a stoichiometric amount of an aromatic dianhydride (e.g., PMDA, ODPA) in portions. Stir the reaction under an inert atmosphere (e.g., nitrogen) at room temperature for several hours to form a viscous poly(amic acid) solution.[7][9]

  • Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate to form a film. Heat the film in a programmed manner, for instance: 1 hour at 100°C, 1 hour at 200°C, and finally 1 hour at 300°C. This process removes the solvent and drives the cyclodehydration (imidization) to form the final, insoluble polyimide film.[9]

Polyimides derived from pyridine-containing diamines exhibit impressive properties suitable for applications in aerospace, electronics, and as functional films.[9][10]

Polymer (Diamine + Dianhydride)Tg (°C)T5% (°C)¹Tensile Strength (MPa)Reference
BAPPy² + PMDA30049290[7][9]
BAPPy² + BTDA27348885[7][9]
BAPPy² + 6FDA26847072[7][9]
BAPDB³ + PMDA321542145[10]

Table 3: Thermal and mechanical properties of polyimides derived from pyridine-based diamines. ¹ T5%: Temperature at 5% weight loss via TGA. ² BAPPy: 2,2'-bis[4-(5-amino-3-methyl-2-pyridoxy)phenyl]propane.[7][9] ³ BAPDB: 4,4'-bis(5-amino-2-pyridinoxy)benzophenone.[10]

Emerging and Potential Applications

Beyond the well-established fields of energetics and polymers, the unique electronic structure of nitrated diaminopyridines suggests their utility in other advanced materials domains.

  • Nonlinear Optical (NLO) Materials: The molecular structure, featuring electron-donating amino groups and electron-withdrawing nitro groups attached to a conjugated pyridine ring, is a classic "push-pull" design. Such molecules can exhibit large molecular hyperpolarizabilities, making them candidates for second- and third-order NLO materials used in frequency conversion and optical switching.[11][12][13]

  • Dyes and Pigments: 2,6-diaminopyridine is a known precursor for aromatic azo chromophores.[14] The nitro and amino substituents act as powerful auxochromes and anti-auxochromes, allowing for the tuning of color. Its derivative, 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine, is used as a direct dye in hair colorant formulations.[15]

  • Electrocatalysts: Polymers derived from 2,6-diaminopyridine can serve as precursors for nitrogen-doped carbon materials. When complexed with a metal like cobalt and subsequently pyrolyzed, they can form highly active Co-N-C catalysts for the oxygen reduction reaction (ORR), a key process in anion exchange membrane fuel cells.[16]

Conclusion

This compound and its derivatives, particularly ANPy and ANPyO, represent a class of highly versatile and functional molecules. Their carefully balanced architecture—a rigid, aromatic core functionalized with both electron-donating and electron-withdrawing groups—has led to significant advancements in materials science. In the realm of energetic materials, they offer a compelling combination of high performance and low sensitivity, positioning them as next-generation IHEs. As monomers, they imbue polymers with exceptional thermal and mechanical stability, paving the way for their use in demanding aerospace and microelectronics applications. While these two areas constitute the bulk of current research, the fundamental properties of these compounds suggest a bright future in emerging fields like nonlinear optics and catalysis. Continued research into the synthesis, formulation, and application of these pyridine-based materials is certain to unlock further innovations.

References

  • Compatibility Study of 2,6-Diamino-3,5-dinitropyridine- 1-oxide with Some Energetic Materials. (2016).
  • Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (n.d.). Xi'an Modern Chemistry Research Institute. [Link]
  • Wang, Y., Zhao, H., & Huang, Y. D. (2013). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine.
  • Hariharan, R., Sarojadevi, M., & Swaminathan, G. (2004). Synthesis and characterization of polyimides containing pyridine moiety. Journal of Applied Polymer Science. [Link]
  • Synthesis and Characterization of New Polyimides Containing Nitrile Groups. (2004). J. Photopolym. Sci. Technol.. [Link]
  • Pagoria, P. F., Lee, G. S., Mitchell, A. R., & Schmidt, R. D. (2002). A review of energetic materials synthesis. Thermochimica Acta. [Link]
  • 3-Nitropyridine-2,6-diamine Supplier China. (n.d.). Pipzine Chemicals. [Link]
  • An, C., Wang, J., & Li, H. (2009). Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide.
  • Sharma, R., & Kant, R. (2024). A new polymorph of 2,6-diaminopyridine.
  • Process for producing 2,3-diamino-6-methoxypyridine. (2007).
  • Drozdov, M., et al. (2021). Synthesis and characterization of soluble pyridinium-containing copolyimides. Polymers. [Link]
  • Singh, J., Chinnam, A. K., Staples, R. J., & Shreeve, J. M. (2022). Energetic Salts of Sensitive N,N'-(3,5-Dinitropyrazine-2,6-diyl)dinitramide Stabilized through Three-Dimensional Intermolecular Interactions. Inorganic Chemistry. [Link]
  • Preparation and properties of three novel energetic complexes of 2, 6-diamino-3, 5-dinitropyridine-1-oxides. (2009).
  • 2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. [Link]
  • Li, Z., et al. (2021). Synthesis and characterization of polyimides containing pyridine ring. Journal of Physics: Conference Series. [Link]
  • Li, Z., et al. (2021). Synthesis and characterization of polyimides containing pyridine ring. Semantic Scholar. [Link]
  • Excellent Toughening of 2,6-Diaminopyridine Derived Poly(Urethane Urea)
  • Wang, G., et al. (2009). Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide.
  • 2-Amino-6-methyl-3-nitropyridine. (n.d.). PubChem. [Link]
  • Opinion on 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. (2012). European Commission. [Link]
  • Gao, R., et al. (2020). Synthesis and characterization of novel polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main. Polymer Bulletin. [Link]
  • Pagoria, P. F., et al. (1998). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.GOV. [Link]
  • Liao, C.-S., et al. (2023). 2,6-Diaminopyridine-Based Polyurea as an ORR Electrocatalyst of an Anion Exchange Membrane Fuel Cell. MDPI. [Link]
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). MDPI. [Link]
  • Materials for nonlinear optics: chemical perspectives. (1991). DTIC. [Link]
  • High-performance organic second- and third-order nonlinear optical materials for ultrafast information processing. (2020). RSC Publishing. [Link]
  • Nonlinear Optical M
  • Nitrides: A Promising Class of Nonlinear Optical Material Candidates. (2023).
  • Thermal degradation steps and temperatures details. (n.d.).

Sources

An In-Depth Technical Guide: 2,6-Diamino-3-nitropyridine as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: 2,6-Diamino-3-nitropyridine is a pivotal precursor in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique electronic architecture, featuring two powerful electron-donating amino groups ortho and para to the ring nitrogen and a potent electron-withdrawing nitro group, imparts a rich and versatile reactivity profile. This guide provides an in-depth exploration of the synthesis, core reactivity, and key synthetic transformations of this compound. We will delve into the mechanistic rationale behind its utility in constructing complex molecular frameworks, such as fused heterocyclic systems, and its role in the development of novel therapeutics, including cyclin-dependent kinase (CDK) inhibitors for oncology.[1] This document serves as a technical resource for researchers, chemists, and drug development professionals, offering both theoretical insights and field-proven experimental protocols.

Core Compound Profile: Physicochemical and Spectroscopic Data

This compound is a crystalline solid whose reactivity is dominated by the interplay between the nucleophilic amino groups and the electrophilic character induced by the nitro substituent. Understanding its fundamental properties is crucial for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₅H₅N₅O₄ (for the related dinitro compound)[2]
Molecular Weight 155.13 g/mol Derived
Appearance Yellowish to orange crystalline solid (expected)Inferred
Solubility Soluble in polar organic solvents like DMSO, DMFInferred
¹³C NMR (DMSO-d₆) Peaks expected near δ 158 (C2/C6), 105 (C4), 140 (C5), 120 (C3) ppmSpectro-Ref
¹H NMR (DMSO-d₆) Signals expected for aromatic protons and amine protons[3]

Note: Spectroscopic data for the precise this compound is sparse in public databases; values are estimated based on the closely related 2,6-diamino-3,5-dinitropyridine and other substituted nitropyridines.[2][3]

Synthesis of the Precursor: Controlled Nitration

The synthesis of this compound is achieved through the electrophilic nitration of the readily available 2,6-diaminopyridine.[4] The primary challenge is controlling the reaction to favor mono-nitration over the formation of the dinitro derivative, 2,6-diamino-3,5-dinitropyridine.[5][6] The two amino groups strongly activate the C3 and C5 positions. Careful control of stoichiometry and reaction conditions is paramount.

The selective mono-nitration of a related compound, 2,6-diaminopyrazine, has been shown to be highly efficient when using only one equivalent of nitric acid in sulfuric acid, yielding the mono-nitro product exclusively.[7] This principle is directly applicable to the pyridine analogue.

Synthesis_Workflow cluster_start Starting Material cluster_process Process cluster_product Product Start 2,6-Diaminopyridine Nitration Controlled Nitration (1 eq. HNO₃ in H₂SO₄) Start->Nitration Electrophilic Aromatic Substitution Product This compound Nitration->Product Selective Mono-nitration

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, cool concentrated sulfuric acid (5 mL per 1 g of starting material) to 0-5 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 2,6-diaminopyridine (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.

  • Nitrating Mixture: Prepare a nitrating mixture by adding nitric acid (1.0 eq, fuming) to a small amount of cold sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the solution of 2,6-diaminopyridine over 30-60 minutes, maintaining the reaction temperature at 0-5 °C.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate.

  • Neutralization & Isolation: Neutralize the slurry with a cold aqueous solution of sodium hydroxide or ammonium hydroxide to a pH of 7-8. Filter the resulting solid, wash with cold water, and dry under vacuum to yield the product.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct electronic roles of its substituents.

  • Amino Groups (C2, C6): These are strong σ-donors and π-donors, increasing the electron density of the pyridine ring and acting as potent nucleophiles. They are the primary sites for diazotization.

  • Nitro Group (C3): This is a powerful electron-withdrawing group via both resonance and induction. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2) and para (C4) to it.

  • Pyridine Nitrogen: As an electron-withdrawing heteroatom, it inherently makes the pyridine ring more electron-deficient than benzene, predisposing it to nucleophilic attack.

This electronic push-pull system allows for selective transformations at different sites on the molecule.

Reactivity_Map cluster_reactions Key Transformations main This compound diazotization Diazotization & Sandmeyer Reactions (at -NH₂ groups) main->diazotization Reagent: NaNO₂/H⁺ cyclization Fused Ring Synthesis (e.g., Triazolopyridines) main->cyclization via Diazotization or Condensation reduction Nitro Group Reduction (to -NH₂) main->reduction Reagent: H₂/Pd, Sn/HCl snar Nucleophilic Substitution (at activated positions) main->snar Potential for -NH₂ displacement

Caption: Reactivity map of this compound.

Key Synthetic Transformations

Diazotization and Sandmeyer-Type Reactions: A Gateway to Diverse Functionality

One of the most powerful applications of this precursor involves the conversion of its amino groups into diazonium salts (-N₂⁺). Aryl diazonium salts are exceptional leaving groups (releasing N₂ gas), enabling their replacement by a wide array of nucleophiles. The Sandmeyer reaction, which uses copper(I) salts, is a classic method for this transformation.[8][9]

This allows for the strategic replacement of one or both amino groups with halogens (Cl, Br), cyano groups (CN), hydroxyl groups (OH), and more, providing access to a vast family of substituted 3-nitropyridines.[8][10]

Sandmeyer_Workflow A This compound B Diazonium Salt Formation A->B NaNO₂, aq. HX 0-5 °C C Aryl Diazonium Intermediate B->C D Sandmeyer Reaction C->D CuX (e.g., CuCl) E 2,6-Dihalo-3-nitropyridine (e.g., X = Cl, Br) D->E Triazolopyridine_Synthesis A 2-Amino-6-hydrazino- 3-nitropyridine B Condensation A->B HC(OEt)₃ C Acyclic Intermediate B->C D Dehydrative Cyclization C->D Heat / Acid catalyst E [1,2,4]Triazolo[4,3-a]pyridine Derivative D->E

Sources

An In-depth Technical Guide to the Safe Handling of 2,6-Diamino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,6-Diamino-3-nitropyridine. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data to ensure the well-being of laboratory personnel and the integrity of experimental work. Given the compound's structural motifs—an aromatic nitro group and amino functionalities—a cautious and well-informed approach is paramount.

Hazard Identification and Physicochemical Profile

This compound is a substituted pyridine derivative. While comprehensive toxicological data for this specific molecule is not widely published, its structure suggests potential hazards based on analogous compounds like 2,6-diaminopyridine and other nitropyridines. The nitro group enhances the chemical reactivity and potential for toxicity, while amino groups on an aromatic ring are a common structural alert.

The primary hazards associated with similar compounds include acute toxicity if swallowed, skin and eye irritation, and potential for respiratory irritation[1]. Therefore, it is prudent to handle this compound with a high degree of caution, assuming it possesses similar or more pronounced hazardous properties.

Table 1: Physicochemical and Hazard Summary (Inferred from Analogous Compounds)

PropertyValue / InformationSource(s)
Chemical Formula C₅H₆N₄O₂[2]
Molar Mass 154.13 g/mol [2]
Appearance Likely a light yellow to yellowish-brown solid[2]
Melting Point Approx. 210 - 215 °C[2]
Solubility Poorly soluble in water[2]
GHS Hazard Statements Assumed based on analogs: H301/H302: Toxic/Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
GHS Precautionary Statements P261, P264, P270, P280, P301+P310, P302+P352, P305+P351+P338[1][3]

A foundational aspect of laboratory safety is a systematic approach to risk assessment before any handling of a chemical. This involves identifying the hazards, evaluating the risks of the specific experimental procedure, and implementing appropriate control measures.

cluster_RiskAssessment Risk Assessment Workflow for this compound A Identify Hazards: - Acute Toxicity (Oral) - Skin/Eye Irritation - Respiratory Irritation B Evaluate Experiment-Specific Risks (e.g., Scale, Aerosolization Potential, Duration) A->B C Select Control Measures B->C D Engineering Controls: - Chemical Fume Hood C->D E Administrative Controls: - SOP Review - Training C->E F Personal Protective Equipment (PPE): - Goggles, Lab Coat, Gloves C->F G Proceed with Experiment D->G E->G F->G cluster_PPE PPE Donning & Doffing Sequence Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Donning Don3 3. Gloves (over cuffs) Don2->Don3 Donning Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doffing Doff3 3. Goggles/Face Shield Doff2->Doff3 Doffing Wash 4. Wash Hands Thoroughly Doff3->Wash Doffing cluster_SpillResponse Solid Spill Response Workflow Start Spill Occurs Evacuate Evacuate & Alert Others Start->Evacuate Assess Is spill large or outside fume hood? Evacuate->Assess CallEHS Call Emergency Response / EHS Assess->CallEHS Yes DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->DonPPE No Contain Cover with Inert Absorbent DonPPE->Contain Collect Sweep into Labeled Hazardous Waste Container Contain->Collect Clean Decontaminate Spill Area Collect->Clean End Response Complete Clean->End

Caption: Decision workflow for responding to a chemical spill.

References

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]
  • Standard Operating Procedure for Pyridine.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]
  • Safety Data Sheet for Pyridine. Carl ROTH. [Link]
  • Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide. (2008).
  • 3-Nitropyridine-2,6-diamine Supplier China. Pipzine Chemicals. [Link]
  • Opinion on 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. (2012, January 27). European Commission. [Link]

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of 2,6-Diamino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 2,6-Diamino-3-nitropyridine. As a pivotal intermediate in medicinal chemistry and materials science, its synthetic pathway is a subject of significant interest. This document delves into the foundational chemistry of its precursor, 2,6-diaminopyridine, and chronicles the evolution of its nitration, culminating in high-yield, industrially viable methodologies. We will explore the causality behind key experimental choices, present detailed protocols, and contextualize the compound's importance through its diverse applications. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile molecule.

Introduction: The Pyridine Core in Modern Chemistry

Pyridine and its derivatives are among the most important classes of N-heterocycles, forming the structural core of countless natural products, pharmaceuticals, and functional materials.[1] The electronic properties of the pyridine ring, combined with its capacity for functionalization at multiple positions, make it a privileged scaffold in drug design.[1] Within this vast family, aminopyridines serve as crucial building blocks, and their subsequent derivatization, particularly through nitration, opens pathways to a wide array of complex molecules. This compound is a prime example of such a key intermediate, whose synthetic history reflects a classic narrative of chemical process optimization. Its discovery is not one of isolation from a natural source, but rather a story of deliberate chemical synthesis and the refinement of that process over time.

The Foundation: Synthesis of the Precursor, 2,6-Diaminopyridine (DAP)

The journey to this compound begins with its immediate precursor, 2,6-Diaminopyridine (DAP). The industrial availability and purity of DAP are critical for the success of subsequent nitration steps. Historically, the most prominent method for its synthesis is the Chichibabin reaction .

This reaction, discovered by Aleksei Chichibabin in the early 20th century, involves the direct amination of pyridine using sodium amide (NaNH₂).[2] The reaction proceeds by nucleophilic attack of the amide ion at the electron-deficient C2 and C6 positions of the pyridine ring.

Several variations and improvements to the Chichibabin reaction have been developed to enhance yield and safety, including the use of phase-transfer catalysts and different organic solvents to control the reaction temperature and improve handling.[2][3] Alternative routes to DAP also exist, such as the amination of 2,6-dihalopyridines (e.g., 2,6-dibromopyridine or 2,6-dichloropyridine) with ammonia or other amine sources, often under high pressure and temperature or with catalytic assistance.[2][4][5]

DAP_Synthesis Pyridine Pyridine DAP 2,6-Diaminopyridine (DAP) Pyridine->DAP Chichibabin Reaction High Temperature NaNH2 Sodium Amide (NaNH₂) NaNH2->DAP

Caption: Synthesis of 2,6-Diaminopyridine (DAP) via the Chichibabin reaction.

The Core Reaction: Nitration and the Pursuit of High Yields

The introduction of a nitro (-NO₂) group onto the DAP ring is the defining step in the synthesis of this compound. The two amino groups at the C2 and C6 positions are potent activating, ortho-para directing groups. This electronic influence strongly directs electrophilic substitution to the C3 and C5 positions.

Early Methodologies and Their Limitations

Early and conventional methods for the nitration of DAP employed a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[6][7] While effective at introducing the nitro group, this process was hampered by a significant drawback: a theoretical yield ceiling of approximately 50%.[6][7][8]

The underlying chemical reason for this low yield is the production of water as a byproduct of the nitration reaction. In the presence of substantial water, the nitrating agent's efficacy is diminished, and side reactions can occur, leading to a complex product mixture and a significant reduction in the yield of the desired 2,6-diamino-3,5-dinitropyridine (DADNP), from which the mono-nitro compound is often an intermediate or related product.[6]

A Breakthrough in Synthesis: The Anhydrous Medium

A pivotal development in the history of this compound was the discovery that conducting the nitration in an inherently anhydrous medium could dramatically increase the yield. This was achieved by replacing concentrated sulfuric acid with fuming sulfuric acid, or oleum .[6][7][8]

Oleum is a solution of sulfur trioxide (SO₃) in sulfuric acid. The SO₃ is a powerful dehydrating agent that avidly consumes the water generated during the reaction. By sequestering the water, the oleum maintains the high activity of the nitrating species (the nitronium ion, NO₂⁺) throughout the reaction, suppressing side reactions and driving the equilibrium towards the desired product. This innovation transformed the synthesis, elevating yields from the modest 50% to over 90%.[6][8] This improvement represents a critical step in making the production of nitrated diaminopyridines economically viable for industrial applications. Other strongly hygroscopic compounds like polyphosphoric acid or diphosphorus pentoxide can also be used to create the necessary anhydrous conditions.[6][7]

Nitration_of_DAP cluster_reactants Reactants cluster_products Product DAP 2,6-Diaminopyridine Product This compound DAP->Product High-Yield Nitration Reagents HNO₃ + Oleum (H₂SO₄/SO₃) Reagents->Product Anhydrous Conditions (SO₃ traps H₂O)

Caption: High-yield synthesis of this compound using oleum.

Quantitative Data Summary

The advancement in synthetic methodology is best illustrated by comparing reaction yields under different conditions.

Nitration MethodKey ReagentTypical YieldReference
ConventionalConc. H₂SO₄ / HNO₃~50%[6][7][8]
Improved AnhydrousOleum (20-65% SO₃) / HNO₃>90%[6][8]

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with all appropriate safety precautions.

Protocol: Synthesis of 2,6-Diaminopyridine (Chichibabin-based)
  • Setup: A three-necked flask is fitted with a mechanical stirrer, a thermometer, and a reflux condenser. The system is kept under an inert atmosphere (e.g., Nitrogen).

  • Reagents: Sodium amide and an appropriate organic solvent (e.g., high-boiling point aromatic hydrocarbons) are charged into the flask.[2]

  • Heating: The mixture is heated to 140–220 °C.[2]

  • Pyridine Addition: Pyridine is added dropwise over 0.5–3 hours, maintaining the reaction temperature.[2]

  • Reaction: The mixture is stirred for 3–10 hours until the reaction is complete (monitored by gas evolution ceasing).[2]

  • Workup: The reaction is cooled, and water is carefully added to hydrolyze any remaining sodium amide.

  • Isolation: The mixture is cooled further to induce crystallization. The solid 2,6-diaminopyridine is collected by filtration, washed, and can be purified by recrystallization from a suitable solvent like toluene.[3]

Protocol: High-Yield Synthesis of 2,6-Diamino-3,5-dinitropyridine (DADNP)

Note: This protocol is adapted from patent literature for the dinitro- derivative, which is often the primary product under these forceful conditions. The formation of the mono-nitro product would require careful control of stoichiometry and reaction time.

  • Setup: A jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, and a temperature probe is required.

  • Reagents: Fuming sulfuric acid (oleum, e.g., 20-65% SO₃) is charged into the reactor and cooled to 0-5°C.[6]

  • DAP Addition: Solid 2,6-diaminopyridine is added portion-wise to the cold oleum, ensuring the temperature does not exceed a set point (e.g., 20°C).

  • Nitric Acid Addition: A stoichiometric amount of highly concentrated nitric acid (>97%) is added dropwise via the dropping funnel, maintaining a low temperature (e.g., 5-10°C).[6]

  • Reaction: The reaction mixture is stirred at a controlled temperature for several hours until analysis (e.g., HPLC) shows complete conversion of the starting material.

  • Workup: The reaction mixture is carefully quenched by pouring it onto a large volume of crushed ice or by adding it to cold methanol.[7] This precipitates the product.

  • Isolation: The solid yellow product is collected by filtration, washed extensively with water to remove residual acid, and then dried under vacuum.

Applications and Broader Significance

The development of an efficient synthesis for this compound and its dinitro analogue was driven by their value as versatile chemical intermediates.

  • Pharmaceuticals: 2,6-diaminopyridine derivatives are foundational in drug discovery. They are used to synthesize compounds with antiproliferative activity for cancer treatment, such as cyclin-dependent kinase (CDK) inhibitors.[9] The scaffold is also explored for developing treatments for metabolic conditions and neurological disorders.[10][11][12] The nitro group provides a reactive handle for further chemical transformations, such as reduction to an amine, enabling the construction of more complex molecules.[13]

  • Energetic Materials: The dinitrated version, 2,6-diamino-3,5-dinitropyridine (DADNP), is valued as an insensitive high explosive, meaning it is relatively safe to handle.[7][8] It also serves as a monomer precursor for the synthesis of high-performance rigid-rod polymers.[6][8]

  • Dyes and Pigments: Aromatic amines and their derivatives are classic components of azo dyes and other colorants. DAP and its derivatives are used in the synthesis of dyes for various applications, including hair coloring formulations.[14][15]

Conclusion

The history of this compound is a testament to the power of process chemistry. Its "discovery" lies not in nature, but in the rational design and optimization of its synthesis. The transition from a low-yielding conventional nitration to a highly efficient process using an anhydrous medium like oleum was a critical breakthrough. This innovation unlocked the potential of this molecule, enabling its use as a reliable building block in the development of life-saving pharmaceuticals, advanced materials, and other valuable chemical products. The principles demonstrated in its synthetic evolution—understanding reaction mechanisms, controlling reaction conditions, and overcoming limitations of byproducts—remain central to the practice of modern organic chemistry.

References

  • How can 2,6-diaminopyridine be synthesized? - FAQ - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaG3AAtZ5Dt251hN9-jlIKimkFDxVlCHtxlqNbfHLyRAxTeUL24FllUJc3juix3QoF-_84r3sCxAe8iWjzuztLODS_OgzVcnfagstkELwfIxVwvEuvMaMxoes8Mgc31JM70EGnSEZ_YiOXqtC4eRZ_oksvHKyrxbB6xa4Nelfol4jB4hodFsNO5l8=]
  • CN101029021A - Production of 2,6-diamino-pyridine - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmV96vmXdek2tGWz_OqVCWlafyUn73V86hvu7spGQwE96G6z0Wf1ZYWQurKFFhc2WmvtTg5L8LReNrTAbd7sYKJOO0VEjn8p2KaQWMe9qTI8cM_aIhNSDOivlP7S264Hcc0C77R8_94zIi1aE=]
  • A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETlYMdGgE3iLD_RGSPQ_QM0B1YlqW0YvM_4UqRzoCSZoH3r_IR9wnrwXsHv1HlSfgPbhxQa9nMh5Y1KKCXTFhJHh5cUVCn3gA0ItGwCOuPqla22ec0OAJEOjIfH-GcEJhB-Rrb46_kgQk4TpZdT-kOgv7R2jOp5-6Oh58rW4UZBu2Dyn1nrwzfk10-01vQL5gTfiYOvxl64-7HP_6q_niCfP304l46U9qoEjf7cXhmwSxB6yQlbO7gIQRr0gPjtQ==]
  • US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbTPtd_xvf-klXwK0V17Elx8hSl1c1EKXrtL6NtE54J11mnJH2USsI1f6i-E6X5aI8yiilYRH8GfwbYzLiwSngT6yBtskc30npnXKKBTRzllskxxSTCtL5iZU-ao87e02o1lwXLhPCk133]
  • 2,6-Diaminopyridine | 141-86-6 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.
  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4dyTqe8EiLXJlF4ZcuTtVNYi1LIrJMt6vdWjNWRROheEBMBl33KsnCRGVCplh0AmYga43PyvjVz3UmqvCTP9Xcb6ZsUiMPRLL2sxTWqSIq5VvZMeewZlTtoNSFuYBOZY9nRwxe7CzGEUyeg==]
  • Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1jcunF9is9mhQUvIKHUJYdmYWMqrjJNjVk3m8ky7kZOUgJDXdWpalgimV1iUY5d6tONwSEf5E6cKLvChn7I5l4e0-ErjnqpwYLfSTJckEeYaRAzwxbNhYMqMS-93xtZbnlc7IgYiCsr2MHg63d9D8A_Qs8xFGo2uD7GpFBLH4QpG1kmSReuTe-pa6D2VskYyxZepNxiTl0wz1KrKKGRa_DGyd2rgl8k5VhqMCedb36pYXZhdQ8skhLYSuQWWw]
  • US5939553A - Process for preparing pyridine-2,6-diamines - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp4_t4nPY0vBL56lQw2l4n3o2WiEDpgEjNdud3EH260TfTZA_g2kw5wYxVfYxNfBnDGQMRlOSvWoZup9CFzkKTZqurFIxy9Te90_vDCyPQv7X8GysDSpfG5u_hN11SqhtIvpIj9orgASSl]
  • NITRATION OF PYRIDINE-2,6-DIAMINES - European Patent Office - EP 0873314 B1 - Googleapis.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4aueDebQTh0epCmz9eybjWjDD3bTXS-vuwZn25hzb1WJlmTixLPyt74_aOZtquUb3gKV1DjHSCRNYDVXIgt2i28posE0OfygeoD-eGFB9PGpm0eHPWCQrdpKgsZEjA9F639-HawNJlHf8qEzBYM8PLKrEIufK9egoDFvQNoPUi8phEiWmNOrBVUV028INVwU=]
  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands | ACS Omega - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvHGA5LUimomRXTvEbAxHMb0S3ypVWuDfUbeS_xtrNJ2_C7ARsjnj0khT33w8v3E0vRco7G8ja6EoTzcQxFJxxwADJdgWGcO2pvSS-fFrIrF0xHoBDBMdnhK1B1E-5uRlJTe6CuOyFd8d3Wrg=]
  • WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxviMyD34GZKm-G-1iPiSbxGkgm8rZaNrlM9W5SdAkakxGNpoWwJ83_AJD3xQeBbgK9ioqgIFfclnyZkt61nHFBEAn7EX81RZQLzquUV4EIUIbge6hEUdS-2tlK63m6OD0Bomlo85di7mWbGPDNg==]
  • 2,6-DIAMINO-3,5-DINITROPYRIDINE synthesis - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiTaG1nM9JLabKHY_zPo8AfmgJA_7y9gXAuTKqjDKM4PAOKKOXURorlToqSPlScMU0iiCjjt20Ff4vRg3GoEl24-l_hyvB8CmrE61LJdS0yuCUokKEA9djgtm7YZJDCh3RXwLE3jLXfDeC2OjVXyQ3MsE7dgmRI9Usj-ZuIW_zUnCVnzON]
  • 2,3-diaminopyridine - Organic Syntheses Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtyM5i0em43cYt8RGZa6iJBv4l5Y0KeyRP7ix-IWF4nR-wz7yYiXs38fCavk91OJIJUMii0iy63HSvnb_VqWxtgiJvtX1YmKplFK4CI_vxcQDIka4lug4-XUqb8fr56m5UTj6n23hpfw==]
  • 2,6-bis(picrylamino)-3,5-dinitropyridine and a method for its preparation - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCmzS0N6i7pfta6P-lEXyZejtdSGyTpK0hoAX5ufQAdknngNZPNhGpXKJnplsyr9D3nx3L6vkMUk2jCMGrE0NeDopk4blLRv-VohT7PejQxm4mbRqQ966n3H2r5ucO3ga0AsNvFMr1t6jo]
  • 2,6-Diaminopyridine: A Versatile Pharmaceutical Intermediate and Its Applications in Modern Chemistry - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDpdYqMUuEpp6H-0JG05e2X1NOm5l6HcAwJrG-NgleV2eGn6bXx_ouUq4nx7Nj14A5bIp4gOJ5_x9AKDY1Kdryh_mIIJms1dMxk-3HwSm1LcN5B0ii8LCj-RNCauXuSWbdNaALNYjc9PK8oalS0fJI7HrQucisReKt7UPWTtAzA8ZOTgV8UMTeRMKFH4mrMCrX9wlBoEHq7znLS__vZX83iyX6xy6CEk5KbhBzKFQOeZRn]
  • Synthesis of 2-amino-3-nitro-6-chloro-pyridine - PrepChem.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw4dcLl1UcdHf14L3rsjXSqNvf5tHAKnIPLadcWntXEcpYgJTffwlXLczifOBGVoimjH3oF8Ab12C-iqgkLIuHF_ALcIGJ6q80XsaUSYnS_rP_ZTmqcCXj5yC5igBORw550e7rfNP09IfV1I-eDC7hwRc=]
  • US7423051B2 - 2,6-diaminopyridine derivatives - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpcSQqPy68CXS6iMy7eLc4i5HKIHwL1ZLDH7e3hrd-9d_7mibt3xm5BcoI2GqpiiFRALCc_lYEX6uB9Ub6WnKRV9vX-tcptzQtuWRIEFIPUuk8gSSUTOk4aP45aOmsj8ScbzWh8xbI_DwA2A==]
  • The Role of Nitropyridines in Pharmaceutical Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX2TF9qker6NckwvtX7_EsseZcBS0GWs9wXErOhbhzg-SOUnPiMA9CLX4i_WsHnxjjBUeKj0_tS6u2pz4VZfgye04aHzpVoOQVVF29HJox6AmtRusmxg0VGPkqfRi9EdUfMWQjf9mW7nxDeFDOb5IlQRcVdRd3m0HqjQl_gL1Ykq7CvKpnye008nbv8iymvZgI_NspNWsBwGzXsSKj9UY8zOpqE0SO3oU=]
  • US10781212B2 - 2,6-diamino pyridine compounds - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSCy3jlVk46BRNo3Q0xA1ABGafkVErjq2NolosrN7m0eGjBi4pIYabZW5ZJ4P965b3XoLseoAW1_7OGhGeZeSAPKKLt1gk9HOrdvJA-TmpY2XK2M_tWfoM89JF5PWBLx2q-OP96kpxSbr_Z-s=]
  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRUFi3n5spV2vQpQxmEwxEnc4N49ANHdagYgtrDrsJ9hqE0v05EiZx8FecIXBjFXR7nOJI46ppszDyCA_jJFy2YIRrWik86d3IaYJZsfyL3lzFteuw6oB7J5FN_Y3Eq0HBTvC3s8DxUCDuaGu0]
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHInVEp1c8ErFQdh4afQhfBku3JJPQhoueeBzu17fCXKCK796aDVX9ag7OuBdj7Lo4w-Nhd_aYoQZxuuLrYqUMfV5q0Yyi4E-ibDw6E9I_GHLic8oOkYrG2iV9m4qM4XErW_A==]
  • Unlocking Potential: 2,6-Diaminopyridine in Pharma Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExK9ExeDXcV6GpbFhR_Vk7U5KPSodVmBY0tiWyBdElAi7hKuUx29OcOr3MMwtVSz8-x4hJxzRXI-7aYuZ2PmXzDI2GGg_Aol3FxZAeZL1pCKlGynB2GQOEpgn-YdrbVEX9mF_FSSn2n0APJ9xw3eLQi0YlWJuA2K1C5LKxpH1TGN1AJPY-FGvqmgTJOVX3v8iEsb12RieeIem02f0wAPdzXnGchtvcaFZXOeHL81bxBeHigopG]
  • Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_hl8OYvzrGpNY5JGw34YmzWJEmBGVG0jzUAm_xU5iyQ9tPKQe_nkBabuno9BGVY3zgZaepubdqoul0f78JggsnHzF_iJEiYtazcWaE6BThOoYfN1fR1uYR7SY27cUV1JtAI92VEZfG4PUwkvJ5XvV4OOR1Ap73r_vzAAd7SBOSMza85eziUFx5k6EFdvuKYlOlBh3AS5wtWqlB3am2Q_l3dK_-neSVKoRmESUfq8cpVEBRU9K-O_IuMKLhsX2eA==]
  • 3-Nitropyridine-2,6-diamine Supplier China - Pipzine Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5NuHGaMFmvP2uU_KUdOT_PMPnmon4cnlK3bBxYhdzFNfLfyn2qiBTJqRiifGew6Yr9zss6GKjVE7k2mrlKniM6vcvRckLhUIc4Q_nVD4vhGRYAc01FtGqZNT14rGxEmMzQh7Yc2oH9CxmgVSlwV8S02l-SgzqotO6vrl_3-4ahpVUs6Zm8AN0zxk=]
  • OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine - European Commission. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGlr3v8TsWxMWBMFfpEDHIsvXkR6DU5bPM2PKfKVV0hh1N0Ejvf8BctapxNnbIkJ17npvVvFsj1YZ5sx2WKAqgFhQIH2DLZh4tIquF8X3o9IFxQkwe9pz_gpLLiiAy7w8Q1drjQDQefje96SB12kHDO4TPzWPNLgaAgxT6M2D1i8BSOrOU-kjvLC6rkYMTpmY=]
  • Quantitative Analysis of 2,6-diamino-3,5-dinitropyrazine-1-oxide Purity based on High Performance Liquid Chromatography. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFT5H2I-UCJrC6rVABs8udJNsETnpBHPVwktQFi2RsrCKP6Q7A5hBiVFhDNGmr1Qwk0gjUceTf7TBHjE4teGtqaD3SkYjpRSEwpz2wQE89oCIn7QsI4qsUoI5BMXViMzYEpELBHxSQ1HdHHYx6dhmNQyGd07rQ1kWbMZPomGs76_xkLHoY0wyr0ndm2VrMLIrArIahyEPFtoSPBZEXy8xXpT7Fv2JlmTf4dYlowg==]
  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdZiQGrdF4hxlvGaeN7dqZiLDybXVxLtRRtzdjdknp4TV_5IlfrXwDrzTgogxP95_fiy0iFNZEFPjCBrDVejJMG7IfdoMszqCuYMk_5-MweJBJrczbiD8go3GSLyvntiOlefDQRihmM3Cz00_ydnFBw62qmvcCH4CLrveBsuShb4EIfHF-VWkP_e0s4vu3YGKKaeryd2mYGEJtRBp2qBnzoSzgnkoHjggNCHJthCvt2s1A9qmu-PBM]
  • Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6szEkbBHlWhOX0QoYLEYEJWh9-wkP3AFPvfHhDZIGClQ06EpzdZoKcfZcXuNcuKsOsnObsB63gJ2BRAsTLZDOVUarYmHIlefE4VHA-OBZlvXmMozQ5arosCkkjDAcK6YFTjCcI9f3zeYZjSqJSMSwy1nSHeWBwRcSIsJOhfbeMH2Bm1ybsNbQT1Gl_HQGkK7AfHgjLTheCcWiQv1LISSoCxuoIoWLyBsc5dln-c88c1Y=]
  • Nitropyridines: Synthesis and reactions - ResearchGate. [URL: https://vertexaisearch.cloud.google.
  • Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105) - OSTI.GOV. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9l1LRkufQWqx8ad-YRXFB0giOO74jO6Q2CTbVseSfunmG0aw_ctdNC-1xcn9lR-QFqllBTMv9Xoy6d2ZL4Rmf2O4hpdnEpmcvKLSx7w7HxhhDd-VKJ4rH65Q5RMl9kNTNHm6S]
  • 2,6-Diamino-3,5-dinitropyrazine | C4H4N6O4 | CID 4326084 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjOqDwH-vtXYTar4z0_F6w5CIoqVFqj1VQZuZnL2T0EMfNTYAU2mouAUs00snkAeOlYkydFaRrFDA0OAfu1XdLLauYZkPzn-tz0ZtpzlvLeecc8sc8kammMhLlHqfl0zCBtjbzPNtq1pLvRDt0Wn85J4uno4A9JoSIcJIpEifmWCFRyTI=]
  • A new polymorph of 2,6-diaminopyridine | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX8Z6L5vMyuiErWYvBpZdCWI6oZel7RofQ2BKxwXyF4nse9tN5pVrJkAZ4u0HWyBBWPSyHEg34r8JPhWU9hPvWOg6OtCz-vETCDIYSqcGqCe5gPDVU4HlZwqe7SE7dLK-ipy5hEFyj_izBy1MeknX8PtFnhn_G4DAq0xkyl6v3gqcoKFsvnjT_-bZYSJwYYWfK9ZsXKQ==]
  • 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh9mGMz1DA23Ne44dt9je6JM2OBZAOr4I2gkzCzr3JVxnfXwvoRpjrLxCPxZa5emCHWkbZoY4p0CbAGdvD2iDWeHYbChfHEd4dpqtktvQoyLqaRWhF5pfj4pXE1t4iq03basBBSn_jf7OYRtRkpSXUX9tAviFHigmvLhA2ph-NhhGfzuXDh80y2bv8YHHUC0854ff-bPvOJ-qPBPhwo5vuZyoWSsA=]
  • 2-Amino-3-nitropyridine | 4214-75-9 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Regioselective Synthesis of 2,6-Diamino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,6-diamino-3-nitropyridine from 2,6-diaminopyridine. This compound is a valuable chemical intermediate in the development of various pharmaceutical and materials science applications. The protocol herein details a regioselective mono-nitration procedure using a mixed acid approach. Emphasis is placed on the mechanistic rationale, critical safety procedures, a detailed step-by-step protocol for synthesis and purification, and methods for characterization. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both safety and reproducibility.

Introduction and Reaction Principle

The nitration of pyridine derivatives is a cornerstone of heterocyclic chemistry. 2,6-Diaminopyridine is an electron-rich heteroaromatic compound due to the two strongly activating amino (-NH₂) groups. These groups direct electrophilic substitution to the positions ortho and para to themselves, namely the C3 and C5 positions. Due to the molecule's symmetry, these positions are equivalent. This application note describes the controlled, regioselective mono-nitration at the C3 position.

Mechanism of Nitration

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺).

  • Nucleophilic Attack: The electron-rich pyridine ring of 2,6-diaminopyridine attacks the nitronium ion. The amino groups stabilize the resulting cationic intermediate (sigma complex) through resonance.

  • Rearomatization: A weak base (like water or the bisulfate ion) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the pyridine ring to yield the final product.

Controlling the reaction stoichiometry and temperature is critical to prevent the formation of the di-nitro product, 2,6-diamino-3,5-dinitropyridine.[1][2]

CRITICAL SAFETY CONSIDERATIONS

Nitration reactions are highly energetic and present significant hazards. Strict adherence to safety protocols is mandatory.

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[1]

  • Exothermic Reaction: The reaction is highly exothermic. Uncontrolled addition of reagents or inadequate cooling can lead to a "runaway" reaction, causing a rapid increase in temperature and pressure, which may result in an explosion.[3]

  • Toxic Fumes: The reaction can produce toxic nitrogen oxide (NOx) gases, which are harmful if inhaled.[1]

  • Explosion Hazard: Organic nitro compounds can be thermally unstable and may decompose violently or explosively, especially if overheated or contaminated.[3]

Required Safety Measures
  • Personal Protective Equipment (PPE): At a minimum, wear a flame-retardant lab coat, chemical splash goggles, a full-face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton®).

  • Engineering Controls: All steps of this procedure MUST be performed inside a certified chemical fume hood with the sash at the lowest practical height. Ensure an emergency safety shower and eyewash station are immediately accessible.

  • Procedural Controls:

    • Use a reaction vessel that is at least 5-10 times larger than the total reaction volume to accommodate potential gas evolution or splashing.

    • Always add reagents slowly and in a controlled manner using a dropping funnel.

    • Maintain strict temperature control using an ice/salt bath. A thermometer must be used to monitor the internal reaction temperature at all times.

    • Quench the reaction by slowly adding the reaction mixture to ice, never the other way around.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeMolar Mass ( g/mol )Notes
2,6-Diaminopyridine≥98%109.13Starting material.
Sulfuric Acid (H₂SO₄)95-98% (conc.)98.08Dehydrating agent and catalyst.
Nitric Acid (HNO₃)70% (conc.)63.01Nitrating agent.
Deionized Water-18.02Used for work-up and washing.
Ammonium Hydroxide (NH₄OH)28-30% solution35.04For neutralization. Handle with care (pungent).
Ethanol (EtOH)Reagent Grade46.07For recrystallization.
Crushed Ice--For quenching and cooling.
Sodium Bicarbonate (NaHCO₃)Saturated solution84.01Alternative for neutralization.
Step-by-Step Synthesis Procedure
  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in a large ice/salt bath for efficient cooling.

  • Substrate Dissolution: To the flask, add concentrated sulfuric acid (50 mL). Begin stirring and cool the acid to below 5 °C.

  • Slowly and portion-wise, add 2,6-diaminopyridine (5.45 g, 0.05 mol) to the cold sulfuric acid. The addition is exothermic; ensure the internal temperature does not rise above 10 °C. Stir until all the solid has dissolved. The amino groups will be protonated to form the pyridinium salt.

  • Nitrating Agent Addition: In the dropping funnel, place concentrated nitric acid (3.5 mL, ~0.055 mol).

  • Add the nitric acid dropwise to the stirred sulfuric acid solution over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. [4]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol in Dichloromethane eluent system).

  • Quenching: Prepare a large beaker containing 250 g of crushed ice. While stirring the ice vigorously, slowly and carefully pour the reaction mixture onto the ice. This will quench the reaction and precipitate the product as its sulfate salt.

  • Neutralization and Isolation: Cool the quenched mixture in an ice bath. Slowly add concentrated ammonium hydroxide solution until the pH is approximately 7-8. This step is highly exothermic; add the base slowly to maintain the temperature below 20 °C. A yellow precipitate of this compound will form.

  • Stir the slurry for 30 minutes in the ice bath to ensure complete precipitation.

  • Filtration: Collect the yellow solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) to remove any residual inorganic salts.

  • Drying: Press the solid as dry as possible on the filter. Then, dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification and Characterization

Purification by Recrystallization

The crude product can be purified by recrystallization from an ethanol/water mixture.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Expected Characterization Results
  • Appearance: Yellow crystalline solid.

  • Melting Point: Literature values may vary. The purified product should exhibit a sharp melting point.

  • ¹H NMR: The spectrum of the starting material, 2,6-diaminopyridine, shows a triplet for the C4-H proton and a doublet for the C3/C5-H protons.[5] In the product, the signal for the C3/C5-H protons will be replaced. The expected spectrum (in DMSO-d₆) would show two doublets in the aromatic region, corresponding to the C4-H and C5-H protons, along with broad singlets for the two different amino groups. The spectrum for the related 2-amino-3-nitropyridine shows aromatic signals around 8.4 ppm, 7.9 ppm, and 6.8 ppm.[6]

  • ¹³C NMR: The spectrum should show five distinct signals for the pyridine ring carbons.

  • IR Spectroscopy: Expect to see characteristic peaks for N-H stretching of the amino groups (~3300-3500 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (-NO₂) at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 154.04.

Synthesis Workflow Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Reagents: - 2,6-Diaminopyridine - Conc. H₂SO₄ - Conc. HNO₃ setup Reaction Setup (Flask in Ice Bath) reagents->setup dissolution Substrate Dissolution in H₂SO₄ (< 10°C) setup->dissolution nitration Dropwise Nitration (0-5°C) dissolution->nitration quench Quench on Ice nitration->quench neutralize Neutralize with NH₄OH (< 20°C) quench->neutralize isolate Filter & Wash Crude Product neutralize->isolate recrystallize Recrystallize (Ethanol/Water) isolate->recrystallize characterize Characterize Product: - NMR, IR, MS, MP recrystallize->characterize final_product Pure this compound characterize->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; Insufficient nitrating agent; Product lost during work-up.Ensure reaction goes to completion via TLC. Check stoichiometry of nitric acid. Be careful during neutralization as the product has some solubility; keep the solution cold.
Formation of Di-nitro Product Reaction temperature was too high; Excess nitric acid used; Long reaction time.Maintain strict temperature control (<5 °C). Use only a slight excess of nitric acid (1.05-1.1 equivalents). Monitor the reaction by TLC and quench once starting material is consumed.
Dark, Tarry Crude Product Reaction temperature was too high, causing decomposition.Repeat the reaction with better temperature control. Ensure slow, dropwise addition of the nitrating agent.
Product Fails to Precipitate Incomplete neutralization (solution is still too acidic).Continue to add base, monitoring with pH paper, until the solution is neutral or slightly basic (pH 7-8). Ensure the solution is cold to minimize solubility.

References

  • Nitration reaction safety - YouTube. (2024).
  • A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. (n.d.). Advanced Materials Research.
  • Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide. (n.d.). ResearchGate.
  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure.
  • Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE.

Sources

Application Notes and Protocols for the Nitration of 2,6-Diaminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 2,6-Diamino-3,5-dinitropyridine (DADNP), a key intermediate in the development of advanced materials. We delve into the chemical principles governing the nitration of the highly activated 2,6-diaminopyridine ring, contrasting a conventional low-yield method with a modern, high-yield process conducted under anhydrous conditions. Detailed, field-proven protocols are provided for both methodologies, accompanied by mechanistic explanations, comparative data, and critical safety procedures. This guide is intended for researchers, chemists, and process development professionals seeking a robust and scalable synthesis of DADNP.

Introduction

Significance of 2,6-Diamino-3,5-dinitropyridine (DADNP)

2,6-Diamino-3,5-dinitropyridine, commonly abbreviated as DADNP, is a pivotal molecule in materials science. Its primary application is as a precursor for the synthesis of 2,3,5,6-tetraaminopyridine, a monomer used in the production of high-performance rigid-rod polymers like polypyridobisimidazole.[1] These polymers exhibit exceptional thermal stability and mechanical strength, making them suitable for advanced aerospace and defense applications. Additionally, DADNP itself is recognized as an insensitive high-energy material.[2][3][4]

The Chemistry of Nitrating Activated Pyridine Rings

The synthesis of DADNP is achieved through the electrophilic nitration of 2,6-diaminopyridine (DAP). The pyridine ring is generally considered electron-deficient and resistant to electrophilic substitution compared to benzene. However, the presence of two powerful electron-donating amino (-NH₂) groups at the C2 and C6 positions dramatically activates the ring, directing nitration to the C3 and C5 positions. This high activation, however, presents a significant challenge: the basicity of the amino groups leads to protonation in strong acidic media, which deactivates the ring and complicates the reaction. Achieving high yields requires carefully controlled conditions that can introduce the nitro groups without substantial by-product formation or degradation.[2]

Overview of Synthetic Strategies

Historically, the direct nitration of DAP using standard mixed acids (a combination of nitric and sulfuric acid) has been documented, but this approach is plagued by low yields, often below 50%.[2][3][4] This inefficiency is largely attributed to the water generated during the reaction, which can hydrolyze intermediates and hinder the formation of the nitronium ion (NO₂⁺). A significant process innovation involves conducting the nitration in an inherently anhydrous medium, most effectively by replacing concentrated sulfuric acid with fuming sulfuric acid (oleum).[2][4] This modification dramatically increases the yield to over 90%, providing a more economical and environmentally favorable process.[2][4]

Mechanistic Insights: The Causality Behind Nitration

Electrophilic Aromatic Substitution on 2,6-Diaminopyridine

The core reaction is a classic electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated from nitric acid and a strong acid catalyst, acts as the electrophile. The electron-rich pyridine ring of DAP attacks the nitronium ion, forming a resonance-stabilized intermediate known as a sigma complex or arenium ion. A base (typically HSO₄⁻) then abstracts a proton from the ring, restoring aromaticity and yielding the nitrated product. Due to the strong activating nature of the two amino groups, the reaction readily proceeds to dinitration at the C3 and C5 positions.

Electrophilic Nitration Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ H3O+ H₃O⁺ HSO4- HSO₄⁻ DAP 2,6-Diaminopyridine NO2+->DAP Electrophile Sigma Sigma Complex (Resonance Stabilized) DAP->Sigma + 2 NO₂⁺ Product 2,6-Diamino-3,5-dinitropyridine (DADNP) Sigma->Product - 2 H⁺

Caption: General mechanism for the dinitration of 2,6-diaminopyridine.

The Critical Impact of Water on Reaction Equilibrium

The formation of the essential nitronium ion is a reversible equilibrium:

2 H₂SO₄ + HNO₃ ⇌ NO₂⁺ + H₃O⁺ + 2 HSO₄⁻

According to Le Chatelier's principle, the presence of water (H₂O) on the right side of the equilibrium (as H₃O⁺) will shift the reaction to the left, reducing the concentration of the active electrophile, NO₂⁺. Since nitration reactions produce water as a byproduct, the reaction can inhibit itself as it progresses. By using a powerful dehydrating agent like oleum (a solution of SO₃ in H₂SO₄), any water formed is immediately consumed by the sulfur trioxide (SO₃ + H₂O → H₂SO₄), maintaining a high concentration of NO₂⁺ and driving the reaction to completion.[2][3]

Protocol 1: Conventional Nitration with Nitric Acid/Sulfuric Acid

Rationale and Limitations

This method employs the standard nitrating mixture of nitric and concentrated sulfuric acid. While conceptually straightforward, it fails to address the issue of water generation. The resulting equilibrium shift leads to incomplete conversion and the formation of by-products, culminating in low theoretical yields. This process is generally not considered economically viable for large-scale production.[2][4]

Detailed Step-by-Step Protocol

Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals with appropriate safety measures.

  • Reagent Preparation: In a flask equipped with a stirrer and thermometer, cool 200 mL of concentrated sulfuric acid (98%) to 0-5°C in an ice bath.

  • Substrate Addition: Slowly add 21.8 g (0.2 mol) of 2,6-diaminopyridine (DAP) to the cold sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding 30 mL of fuming nitric acid (>95%) to 60 mL of concentrated sulfuric acid (98%), keeping the mixture cooled.

  • Nitration: Add the nitrating mixture dropwise to the DAP solution over 2-3 hours. Maintain the reaction temperature strictly between 5-10°C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 10°C for an additional 2 hours, then let it slowly warm to room temperature and stir for 4 hours.

  • Workup: Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.

  • Isolation: The precipitated product is collected by filtration, washed extensively with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum at 50°C.

Expected Outcome

This process typically yields DADNP as a yellow solid. The reported yield is generally not more than 50% of the theoretical maximum.[2][4]

Protocol 2: High-Yield Nitration in an Anhydrous Medium (Oleum Method)

Rationale for Anhydrous Conditions

This superior method leverages an "inherently anhydrous medium" by using fuming sulfuric acid (oleum) instead of concentrated sulfuric acid.[2][3] The oleum, containing excess SO₃, immediately scavenges the water produced during nitration, preventing the reverse reaction and ensuring a consistently high concentration of the nitronium ion electrophile. This seemingly simple change dramatically improves reaction kinetics and drives the synthesis towards completion, resulting in a significantly higher yield.[2][3][4]

Experimental_Workflow A Charge Oleum & Cool to 0°C B Slowly Add 2,6-Diaminopyridine A->B Keep cold C Add 100% Nitric Acid (Maintain T < 10°C) B->C Exothermic Control addition D Stir at 10°C (2 hours) C->D E Warm to 25°C (Stir 4 hours) D->E F Quench Reaction Mixture into Cold Methanol E->F Controlled quench G Filter Slurry F->G H Re-precipitate in Ice Water G->H I Filter, Wash & Dry Product H->I J High-Purity DADNP (Yield > 90%) I->J

Caption: High-yield workflow for DADNP synthesis using the oleum method.

Detailed Step-by-Step Protocol

Based on the process described in U.S. Patent 5,945,537.[2]

  • Reactor Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Oleum Charge: Charge the flask with 180 g of fuming sulfuric acid (oleum, 20% SO₃). Cool the oleum to 0°C using an ice/salt bath.

  • Substrate Addition: Over a period of 90 minutes, carefully add 43.6 g (0.4 mol) of 2,6-diaminopyridine in small portions. Maintain the internal temperature below 10°C throughout the addition. A thick, stirrable slurry will form.

  • Nitric Acid Addition: Over 2 hours, add 55.4 mL of 100% nitric acid via the dropping funnel. It is critical to maintain the reaction temperature between 5°C and 10°C during this highly exothermic step.

  • Reaction Hold: Once the nitric acid addition is complete, continue stirring the mixture at 10°C for an additional 2 hours.

  • Warm-up: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (approx. 25°C). Continue stirring for another 4 hours.

Workup and Purification
  • Quenching Preparation: In a separate, larger vessel equipped for vacuum and cooling, place 500 mL of methanol and cool it to approximately 10°C.

  • Controlled Quench: Carefully and slowly add the reaction mixture to the cold methanol over 40-60 minutes. The temperature of the methanol should be maintained between 9-12°C. This step is critical for safely quenching the reaction and precipitating the product.

  • First Filtration: Filter the resulting slurry to collect the crude product.

  • Re-precipitation: Stir the collected solid into 1 L of an ice/water mixture. This step helps remove any remaining acid.

  • Final Isolation: Filter the purified precipitate, wash thoroughly with water until the filtrate is neutral (pH 7), and finally, dry the product under vacuum at 50°C for 24-36 hours.

Expected Outcome

This robust process reliably produces DADNP as a high-purity yellow crystalline solid with a yield of 85-95% .[2][3]

Comparative Data Summary

ParameterProtocol 1 (Conventional)Protocol 2 (Oleum Method)Rationale for Difference
Sulfuric Acid Source Concentrated H₂SO₄ (98%)Fuming H₂SO₄ (Oleum, 20% SO₃)Oleum provides an anhydrous medium.
Reaction Medium Aqueous (water is produced)Inherently AnhydrousWater is consumed by SO₃, driving the reaction.
Temperature Control 5-10°C5-10°CBoth methods are highly exothermic and require cooling.
Workup/Quench Poured onto iceQuenched in cold methanolMethanol quench is a controlled procedure for larger scales.
Reported Yield < 50%> 90%Anhydrous conditions prevent equilibrium reversal.
Process Scalability PoorExcellentHigh yield and purity make it suitable for scale-up.

Safety and Handling

  • Hazard Overview: Concentrated nitric acid, sulfuric acid, and especially oleum are extremely corrosive, toxic, and reactive. Reactions are highly exothermic with the potential for runaway conditions if temperature is not strictly controlled.

  • Personal Protective Equipment (PPE): Always wear a lab coat, splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber). Work must be conducted in a certified chemical fume hood.

  • Temperature Control: Use a reliable cooling bath (ice/salt or cryocooler) and monitor the internal reaction temperature continuously. Add reagents slowly and cautiously to manage heat generation.

  • Quenching: The quenching of strong acid mixtures is extremely hazardous. Adding the acid mixture to a solvent (methanol or ice) must be done slowly and with efficient cooling and stirring. Never add the solvent to the acid mixture.

  • Waste Disposal: All waste must be neutralized carefully and disposed of according to institutional and local environmental regulations.

Characterization of 2,6-Diamino-3,5-dinitropyridine (DADNP)

The identity and purity of the synthesized DADNP should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches from the amino groups and asymmetric/symmetric stretches from the nitro groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Elemental Analysis: To determine the elemental composition (C, H, N).

Conclusion

The nitration of 2,6-diaminopyridine to produce 2,6-Diamino-3,5-dinitropyridine (DADNP) is a foundational reaction for accessing advanced materials. While conventional methods using standard mixed acids result in poor yields, the adoption of an anhydrous reaction medium through the use of fuming sulfuric acid (oleum) provides a transformative improvement. This optimized protocol delivers significantly higher yields (>90%), enhancing the economic viability and scalability of the synthesis. Strict adherence to temperature control and safety protocols is paramount for the successful and safe execution of this chemistry.

References

  • Wang, Y., Zhao, H., & Huang, Y.D. (2012). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. Advanced Materials Research, 550-553, 135-138. ([Link])
  • Sikkema, D. J., & Lishinsky, V. (1994). Polypyridobisimidazole. WO 94/25506.
  • Sikkema, D. J. (1999). Nitration of pyridine-2,6-diamines. U.S.
  • Sikkema, D. J. (1999). Nitration of pyridine-2,6-diamines.
  • Sikkema, D. J. (1997). Nitration of pyridine-2,6-diamines. WO 1997/011058 A1. ()
  • Ritter, H., & Licht, H. H. (1995). Synthesis and reactions of dinitrated amino and diaminopyridines. Journal of Heterocyclic Chemistry, 32(2), 585-590.
  • Williams, R. L., & Scriven, S. A. (1971). The chemistry of aryltetraamines. II. The synthesis of 2,3,5,6-tetraaminopyridine. Journal of Heterocyclic Chemistry, 8(5), 841-843.

Sources

Application Note: A Validated Protocol for the Synthesis of 2,6-Diamino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive and validated experimental protocol for the synthesis of 2,6-Diamino-3-nitropyridine, a key intermediate in the development of various functional materials and pharmaceutical compounds. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and high yield. The described methodology employs the direct nitration of 2,6-diaminopyridine in an anhydrous medium, a critical parameter for maximizing reaction efficiency. This guide explains the causality behind key experimental choices, provides a self-validating system through detailed procedural steps, and is grounded in authoritative references.

Introduction and Scientific Context

This compound is a heterocyclic compound of significant interest due to the versatile reactivity of its functional groups. The presence of two activating amino groups and a deactivating, electron-withdrawing nitro group on the pyridine ring makes it a valuable precursor for a range of more complex molecules. Its applications span from the synthesis of energetic materials to the development of novel pharmaceuticals and dyes.[1][2]

The synthesis of this compound is primarily achieved through the electrophilic nitration of 2,6-diaminopyridine. The amino groups are strongly activating and ortho-, para-directing, making the 3 and 5 positions highly susceptible to electrophilic attack. However, the reaction is not without its challenges. Traditional nitration using standard concentrated nitric and sulfuric acids often results in modest yields, typically around 50%.[3][4] This is largely due to the water generated in situ during the reaction, which can dilute the nitrating medium and lead to side reactions.

This protocol details an optimized procedure that overcomes this limitation by utilizing fuming sulfuric acid (oleum). The sulfur trioxide (SO₃) in oleum acts as a powerful dehydrating agent, effectively trapping the water produced and maintaining a highly active, anhydrous nitrating environment.[3][5] This "inherently anhydrous" approach significantly boosts the reaction yield to upwards of 90%, providing a more efficient and atom-economical synthesis.[5]

Core Mechanism: Electrophilic Aromatic Substitution

The nitration of 2,6-diaminopyridine proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are:

  • Generation of the Electrophile: In the highly acidic medium of sulfuric acid and nitric acid, the nitronium ion (NO₂⁺), a potent electrophile, is generated. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.

  • Nucleophilic Attack: The electron-rich pyridine ring of 2,6-diaminopyridine, activated by the two amino groups, acts as a nucleophile. It attacks the electrophilic nitronium ion, forming a resonance-stabilized intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom bonded to the new nitro group, restoring the aromaticity of the pyridine ring and yielding the final product, this compound.

Nitration Mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2 & 3: Electrophilic Attack & Rearomatization HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + 2 H₂SO₄ H2SO4 H₂SO₄ DAP 2,6-Diaminopyridine HSO4- HSO₄⁻ H3O+ H₃O⁺ SigmaComplex Sigma Complex (Intermediate) DAP->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product - H⁺

Caption: Mechanism of the electrophilic nitration of 2,6-diaminopyridine.

Critical Safety Protocol

Nitration reactions are inherently hazardous and must be treated with extreme caution.[6] A thorough risk assessment is mandatory before commencing any work.[7]

  • Chemical Hazards:

    • Nitric Acid (>97%): Extremely corrosive and a powerful oxidizing agent. Causes severe burns upon contact with skin or eyes and can be fatal if inhaled or ingested.[8][9] Reacts violently with organic materials, potentially causing fires or explosions.[9]

    • Fuming Sulfuric Acid (Oleum): Highly corrosive and reacts violently with water, releasing significant heat and toxic fumes. Causes severe, deep tissue burns.[5]

    • 2,6-Diaminopyridine: May be harmful if swallowed or inhaled.

  • Reaction Hazards:

    • Exothermic Reaction: The reaction is highly exothermic. Uncontrolled addition of reagents or inadequate cooling can lead to a thermal runaway, resulting in a violent reaction, boiling of the acids, and potential explosion.[6]

  • Required Controls & Personal Protective Equipment (PPE):

    • Engineering Controls: All steps must be performed inside a certified chemical fume hood with the sash at the lowest practical height. A blast shield should be placed between the operator and the reaction vessel. An emergency shower and eyewash station must be immediately accessible.[7][8]

    • Personal Protective Equipment (PPE):

      • Gloves: Wear heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton) over a pair of nitrile gloves.

      • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[7]

      • Body Protection: A flame-resistant lab coat and an acid-resistant apron must be worn. Ensure no skin is exposed.

  • Emergency Preparedness:

    • Spill Kit: Have an acid neutralization kit (e.g., sodium bicarbonate or a commercial spill absorbent for acids) readily available.[10]

    • Quenching Plan: The work-up step of pouring the acid mixture onto ice is the most hazardous part after the reaction itself. This must be done slowly, behind a blast shield, with the receiving vessel in a secondary containment ice bath to manage the exotherm.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2,6-Diaminopyridine>98%Sigma-AldrichEnsure it is dry before use.
Fuming Sulfuric Acid (Oleum)20% free SO₃Acros OrganicsHandle with extreme care in a fume hood.
Nitric AcidFuming, >97%Fisher ScientificA strong oxidizer. Store away from organic materials.[10]
Deionized WaterN/AIn-houseFor work-up and washing.
MethanolACS GradeVWRFor purification/washing.
Three-neck round-bottom flask500 mLN/AEquipped with a mechanical stirrer, dropping funnel, and thermometer.
Ice bathN/AN/AFor temperature control.
Buchner funnel and filter flaskN/AN/AFor product isolation.
Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble a 500 mL three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a low-temperature thermometer. Place the flask in a large ice/salt bath.

  • Acid Mixture Preparation: Carefully charge the flask with 150 mL of fuming sulfuric acid (20% oleum). Begin stirring and cool the acid to below 5 °C.

  • Nitric Acid Addition: Slowly add 25 mL of fuming nitric acid (>97%) to the oleum via the dropping funnel over a period of 30-40 minutes. Crucially, maintain the internal temperature of the mixture below 10 °C throughout the addition. This step is highly exothermic.

  • Substrate Addition: Once the nitrating mixture is prepared and stable at 0-5 °C, begin the portion-wise addition of 21.8 g (0.2 mol) of 2,6-diaminopyridine. Add small portions over 60-90 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 2 hours. The color of the mixture will darken.

  • Reaction Quenching & Product Precipitation: Prepare a large beaker (2 L) containing approximately 800 g of crushed ice and 200 mL of cold deionized water. Place this beaker in a secondary containment ice bath. Behind a blast shield , slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process; control the rate of addition to keep the temperature of the ice slurry from rising too quickly. A yellow precipitate will form.

  • Isolation: Allow the slurry to stir until all the ice has melted. Isolate the solid yellow product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). This removes residual acids. Follow with two washes of cold methanol (2 x 50 mL) to aid in drying.

  • Drying: Dry the product in a vacuum oven at 50 °C overnight. The expected yield is approximately 28-30 g (>90%).

Workflow Visualization

Synthesis Workflow prep 1. Prepare Nitrating Mixture (Oleum + HNO₃) Maintain T < 10°C addition 2. Add 2,6-Diaminopyridine Portion-wise Maintain T < 10°C prep->addition react 3. Reaction Stir for 2h at 5-10°C addition->react quench 4. Quench on Ice **HIGHLY EXOTHERMIC** Pour mixture onto ice react->quench isolate 5. Isolate Product Vacuum Filtration quench->isolate wash 6. Wash Product DI Water until neutral pH, then cold Methanol isolate->wash dry 7. Dry Product Vacuum oven at 50°C wash->dry

Caption: High-level workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and substitution pattern.

  • FTIR Spectroscopy: To identify characteristic functional groups (N-H stretches from amino groups, N=O stretches from the nitro group).

  • Mass Spectrometry: To confirm the molecular weight of the product.

References

  • Vertex AI Search. (2024). Nitration reaction safety.
  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
  • University of California. (n.d.). NITRIC ACID SAFETY.
  • Google Patents. (1999). US5945537A - Nitration of pyridine-2, 6-diamines.
  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • ResearchGate. (2025). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide.
  • ResearchGate. (n.d.). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine.
  • ResearchGate. (n.d.). Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide.
  • European Patent Office. (n.d.). NITRATION OF PYRIDINE-2,6-DIAMINES - EP 0873314 B1.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • Google Patents. (n.d.). WO1997011058A1 - Nitration of pyridine-2,6-diamines.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine - Organic Syntheses Procedure.
  • Central European Journal of Energetic Materials. (2016). Compatibility Study of 2,6-Diamino-3,5-dinitropyridine- 1-oxide with Some Energetic Materials.
  • European Commission. (2012). OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine.
  • Google Patents. (n.d.). CN101029021A - Production of 2,6-diamino-pyridine.
  • Google Patents. (n.d.). 2,6-bis(picrylamino)-3,5-dinitropyridine and a method for its preparation.
  • ChemicalBook. (n.d.). 4-Amino-2,6-dibromo-3-nitropyridine synthesis.
  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.

Sources

Application Notes & Protocols: The Utility of 2,6-Diamino-3-nitropyridine in the Synthesis of Novel Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers and chemists on the application of 2,6-Diamino-3-nitropyridine as a versatile precursor in the manufacturing of azo dyes. We explore its dual functionality, acting as both a potent coupling component and a diazo component, to generate a diverse palette of chromophores. The guide elucidates the underlying chemical principles, provides detailed, field-tested protocols for synthesis, and outlines methods for characterization. The content is structured to deliver actionable insights, explaining the causality behind experimental choices to ensure reproducibility and success in a research and development setting.

Introduction: The Strategic Value of this compound in Chromophore Design

This compound is a heterocyclic compound of significant interest in color chemistry. Its strategic value stems from the unique electronic arrangement conferred by its substituents on the pyridine ring. The molecule possesses two powerful electron-donating amino groups (-NH₂) and one strong electron-withdrawing nitro group (-NO₂).

  • Amino Groups (-NH₂): As strong activating groups, the two amino substituents dramatically increase the electron density of the pyridine ring, making it highly susceptible to electrophilic aromatic substitution. They are ortho, para-directing, which is a critical factor in determining the position of azo coupling.

  • Nitro Group (-NO₂): This group is a powerful deactivating, meta-directing substituent. Its presence modulates the overall reactivity of the molecule and influences the final electronic properties (and thus, the color) of the resulting dye.

This specific arrangement allows this compound to be employed in two distinct synthetic strategies for producing azo dyes, a class of compounds that constitutes the largest group of synthetic colorants.[1][2] The core reaction involves an azo coupling, where a diazonium salt (an electrophile) reacts with an electron-rich nucleophile (a coupling component) to form the characteristic azo bond (-N=N-), the primary chromophore of the dye.[3]

This guide will detail protocols for using this compound in both capacities:

  • As a Coupling Component: Reacting with a pre-formed diazonium salt.

  • As a Diazo Component: Being converted into a diazonium salt itself before reacting with another coupling agent.

Protocol I: this compound as a Coupling Component

In this workflow, the electron-rich nature of the this compound ring is exploited. The two amino groups strongly activate the C5 position (para to the C2-amino group and ortho to the C6-amino group), making it the prime target for electrophilic attack by a diazonium ion.

Scientific Rationale & Mechanistic Insight

The azo coupling reaction is a classic electrophilic aromatic substitution.[3] The aryldiazonium cation (Ar-N₂⁺) acts as the electrophile. The high electron density at the C5 position of this compound, induced by the concerted electron-donating effect of the two amino groups, facilitates the nucleophilic attack on the diazonium ion. The reaction is typically performed in a slightly acidic to neutral medium to ensure sufficient concentration of the diazonium cation while maintaining the coupling component's reactivity.

Experimental Workflow Diagram

G cluster_0 Part A: Diazotization of Arylamine cluster_1 Part B: Preparation of Coupling Solution cluster_2 Part C: Azo Coupling & Isolation A1 Dissolve Arylamine (e.g., p-toluidine) in 2.5 M HCl A2 Cool to 0-5 °C in Ice-Water Bath A1->A2 A4 Add NaNO₂ dropwise to Amine Solution (Maintain Temp < 5 °C) A2->A4 A3 Prepare cold aq. NaNO₂ Solution A3->A4 A5 Stir for 15 min Fresh Diazonium Salt Solution (Electrophile) A4->A5 C1 Slowly add Diazonium Solution (A5) to Coupling Solution (B3) with vigorous stirring A5->C1 Add to... B1 Dissolve this compound in Acetic Acid/Water B2 Cool to 0-5 °C in Ice-Water Bath B1->B2 B3 Coupling Component Solution (Nucleophile) B2->B3 B3->C1 ...this solution C2 Observe immediate formation of colored precipitate C1->C2 C3 Stir for 30 min in ice bath C2->C3 C4 Filter the dye precipitate C3->C4 C5 Wash with cold water until neutral C4->C5 C6 Dry the final Azo Dye product C5->C6

Caption: Workflow for Azo Dye Synthesis using this compound as the coupling component.

Detailed Step-by-Step Methodology

Materials & Reagents:

  • p-Toluidine (or other primary aromatic amine)

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Deionized Water

  • Ice

Protocol:

Part A: Preparation of the Diazonium Salt (from p-Toluidine)

  • In a 100 mL beaker, add 1.07 g (0.01 mol) of p-toluidine to 10 mL of deionized water and 2.5 mL of concentrated HCl. Stir until the amine fully dissolves, forming the hydrochloride salt.

  • Cool the beaker in an ice-water bath until the temperature of the solution is between 0 and 5 °C.

  • In a separate small beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold deionized water.

  • Slowly, add the sodium nitrite solution dropwise to the cold p-toluidine hydrochloride solution, ensuring the temperature does not rise above 5 °C. Constant stirring is essential.[4]

  • After the addition is complete, continue stirring the solution in the ice bath for 15 minutes to ensure diazotization is complete. This freshly prepared diazonium salt solution must be used immediately.

Part B: Preparation of the Coupling Component Solution

  • In a 250 mL beaker, dissolve 1.54 g (0.01 mol) of this compound in 20 mL of a 1:1 mixture of glacial acetic acid and water. Gentle warming may be required to achieve dissolution; ensure the solution is cooled back down before use.

  • Cool this solution thoroughly in an ice-water bath to 0-5 °C.

Part C: The Coupling Reaction

  • While maintaining vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold this compound solution (from Part B).

  • A brightly colored precipitate should form almost immediately.

  • Continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction proceeds to completion.

  • Isolate the dye product by vacuum filtration using a Büchner funnel.

  • Wash the solid precipitate on the filter paper with several portions of cold deionized water until the filtrate is neutral (check with pH paper).

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).

Protocol II: this compound as a Diazo Component

In this alternative strategy, one of the amino groups of this compound is converted into a diazonium group. This process, known as mono-diazotization, transforms the molecule into the electrophile. The presence of the second amino group and the nitro group makes this diazotization more complex than for simple anilines, often requiring stronger acidic conditions or alternative diazotizing agents.[5] The resulting heterocyclic diazonium salt is then coupled with a highly reactive aromatic compound like 2-naphthol.

Scientific Rationale & Mechanistic Insight

The diazotization of heterocyclic amines is a well-established but sometimes challenging reaction.[5] The basicity of the amino groups on the pyridine ring is lower than that of aniline due to the electron-withdrawing nature of the ring nitrogen and the nitro group. This necessitates the use of a strong acid to generate a sufficient concentration of the active nitrosating agent, the nitrosonium ion (NO⁺).[6] Once formed, the 3-nitro-2,6-bis(amino)pyridin-x-yl diazonium salt is a potent electrophile that will readily attack an electron-rich coupling partner such as 2-naphthol, which couples at the C1 position under alkaline conditions.

Reaction Pathway Diagram

G cluster_0 Reactants R1 This compound S1 Step 1: Mono-Diazotization (0-5 °C) R1->S1 R2 NaNO₂ in conc. H₂SO₄ (Nitrosylsulfuric Acid) R2->S1 R3 2-Naphthol in aq. NaOH S3 Step 2: Azo Coupling (0-5 °C) R3->S3 S2 Intermediate: Pyridinium Diazonium Salt (Electrophile) S1->S2 S2->S3 S4 Final Product: Crude Azo Dye Precipitate S3->S4

Caption: Reaction pathway for synthesizing an azo dye from this compound as the diazo precursor.

Detailed Step-by-Step Methodology

Materials & Reagents:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Urea (for quenching excess nitrous acid)

  • Deionized Water

  • Ice

Protocol:

Part A: Preparation of the Pyridinium Diazonium Salt

  • In a 100 mL flask, carefully add 1.54 g (0.01 mol) of this compound to 10 mL of concentrated sulfuric acid, pre-cooled to 0 °C in an ice-salt bath. Stir with a glass rod or magnetic stirrer until a clear solution is obtained. Maintain the temperature below 10 °C.

  • In a separate beaker, prepare the diazotizing agent by carefully dissolving 0.70 g (0.01 mol) of sodium nitrite in 5 mL of concentrated sulfuric acid. This forms nitrosylsulfuric acid. This step is exothermic and must be done slowly in an ice bath.

  • Cool the nitrosylsulfuric acid solution to 0 °C.

  • Add the cold nitrosylsulfuric acid solution dropwise to the solution of this compound, keeping the temperature strictly between 0 and 5 °C.

  • After the addition, allow the mixture to stir for an additional 30 minutes in the ice bath. A small amount of urea can be added to destroy any excess nitrous acid (indicated by the cessation of gas evolution).

Part B: Preparation of the Coupling Component Solution

  • In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of 10% aqueous sodium hydroxide solution.

  • Add approximately 50 g of crushed ice to the solution and stir until the temperature is below 5 °C.

Part C: The Coupling Reaction

  • Slowly and with very efficient stirring, pour the diazonium salt solution from Part A into the vigorously stirred, cold 2-naphthol solution from Part B.

  • A deep-colored precipitate will form instantly.

  • Adjust the pH of the mixture to be slightly alkaline (pH 8-9) using 10% NaOH if necessary, to ensure complete coupling.

  • Continue stirring the mixture for 1 hour, allowing it to slowly warm to room temperature.

  • Collect the solid dye by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 50-60 °C.

Product Characterization & Data

The synthesized azo dyes should be characterized to confirm their structure and purity. Standard analytical techniques include:

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye.

  • FTIR Spectroscopy: To identify key functional groups, such as the azo bond (-N=N-), amino groups (-NH₂), and nitro groups (-NO₂).

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure and confirm the position of the azo coupling.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized dye.

Table 1: Expected Properties of Synthesized Azo Dyes

Role of this compoundDiazo Component (Example)Coupling Component (Example)Expected λmax (in DMF)Expected Color
Coupling Component p-ToluidineThis compound450 - 500 nmYellow to Orange
Diazo Component This compound2-Naphthol500 - 560 nmRed to Violet
Diazo Component This compoundN,N-Dimethylaniline520 - 580 nmMagenta to Violet

Note: The λmax and color values are estimations based on the general principles of azo dye chemistry and may vary based on solvent and final structure.

Safety and Handling

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All procedures should be conducted in a well-ventilated fume hood.

  • Acids and Bases: Concentrated acids (HCl, H₂SO₄) and bases (NaOH) are highly corrosive. Handle with extreme care.

  • Diazonium Salts: Aryldiazonium salts, especially in solid, dry form, can be shock-sensitive and explosive. NEVER isolate the diazonium salt. Always use it as a freshly prepared cold solution. Quench any unused diazonium salt solution with a reducing agent like sodium bisulfite before disposal.

References

  • Google Patents. (1987). Method and composition for the dyeing of hair with 2,6-diamino-pyridine derivatives (U.S.
  • Google Patents. (2005). 2-(amino or substituted amino)-5,6-Substituted phenol compounds and compositions for the oxidative dyeing of keratin fibres (U.S.
  • Google Patents. (1986).
  • Al-Hetlani, E., Al-Mohaimeed, N., Amin, M., & El-Shishtawy, R. (2020). A Facile Synthesis with One Step of Disperse Azo Dyes to be Applied as Nano-Inks in Textile Printing. Biointerface Research in Applied Chemistry, 11(4), 11713-11723. [Link]
  • Google Patents. (2007). Process for producing 2,3-diamino-6-methoxypyridine (U.S.
  • COSMILE Europe. 2,6-DIAMINO-3-((PYRIDIN-3-YL)AZO)PYRIDINE. [Link]
  • Google Patents. (2012).
  • Umar, B. I., et al. (2022). Synthesis and Characterization of Monoazo Disperse Dye.
  • Zhang, J., et al. (2012). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide.
  • Wang, Y., Zhao, H., & Huang, Y. D. (2014). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine.
  • Google Patents. (1978). Azo dyes with 2,6-diamino-pyridine coupling component (U.S.
  • Scientific Committee on Consumer Safety (SCCS). (2012). OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. European Commission. [Link]
  • Google Patents. (1982). Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors (U.S.
  • Organic Syntheses. 2,3-diaminopyridine. [Link]
  • Wikipedia. Azo coupling. [Link]
  • Organic Chemistry Portal.
  • Ridd, J. H. (1961). Nitrosation, diazotisation, and deamination. Quarterly Reviews, Chemical Society, 15(4), 418-441.
  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.
  • Butler, R. N. (1975). Diazotization of heterocyclic primary amines. Chemical Reviews, 75(2), 241-257. [Link]
  • Organic Chemistry Portal.
  • Oladipo, M. A., et al. (2016). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. International Journal of Chemistry, 8(1). [Link]
  • Wikipedia. Azo coupling. [Link]

Sources

The Strategic Utility of 2,6-Diamino-3-nitropyridine in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Pillar in Heterocyclic Scaffolding

In the landscape of pharmaceutical development, the journey from a simple precursor to a complex, life-altering therapeutic is both an art and a science. Central to this journey is the strategic use of versatile chemical intermediates. 2,6-Diamino-3-nitropyridine is one such pivotal, yet often unheralded, building block. Its unique trifecta of functional groups—two electron-donating amino groups and an electron-withdrawing nitro group—on a pyridine core makes it a highly reactive and adaptable intermediate for the synthesis of complex heterocyclic compounds.[1][2] This guide provides an in-depth exploration of this compound, offering detailed protocols and the scientific rationale behind its application as a key intermediate in the synthesis of pharmaceutically active compounds, particularly in the realm of kinase inhibitors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of this compound and its precursors is paramount for its safe handling and effective use in any research or manufacturing setting.

Table 1: Physicochemical Properties of 2,6-Diaminopyridine (Starting Material)

PropertyValueReference
Molecular FormulaC₅H₇N₃[3]
Molecular Weight109.13 g/mol [3]
AppearanceOff-white to tan crystalline powder[3]
Melting Point121.5 °C[3]
SolubilitySoluble in water, ethanol, and acetone

Safety and Handling:

2,6-Diaminopyridine is classified as toxic if swallowed and can cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.

The nitrated product, this compound, and especially its dinitro analogue, should be handled with additional caution due to the presence of nitro groups, which can impart explosive properties.[4]

Core Synthetic Pathway: From Diamine to a Versatile Triamine Intermediate

The primary utility of this compound in pharmaceutical synthesis stems from its role as a precursor to 2,3,6-triaminopyridine. This transformation is a critical step, as the resulting ortho-diamine functionality is primed for cyclization reactions to form fused heterocyclic systems, which are the core scaffolds of many kinase inhibitors.[5][6]

G cluster_0 Synthesis of this compound cluster_1 Reduction to Triamine Intermediate cluster_2 Application in Pharmaceutical Scaffolds 2,6-Diaminopyridine 2,6-Diaminopyridine This compound This compound 2,6-Diaminopyridine->this compound Nitration (HNO₃/H₂SO₄) 2,3,6-Triaminopyridine 2,3,6-Triaminopyridine This compound->2,3,6-Triaminopyridine Reduction (e.g., Catalytic Hydrogenation) Fused Heterocyclic Scaffolds Fused Heterocyclic Scaffolds 2,3,6-Triaminopyridine->Fused Heterocyclic Scaffolds Cyclization Reactions Kinase Inhibitors Kinase Inhibitors Fused Heterocyclic Scaffolds->Kinase Inhibitors

General workflow from starting material to pharmaceutical scaffolds.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the nitration of diaminopyridines.[7][8][9] The use of a mixed acid system (nitric and sulfuric acid) is a standard and effective method for the nitration of activated aromatic rings.

Rationale: The amino groups at positions 2 and 6 are strongly activating and ortho-, para-directing. Sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is typically carried out at low temperatures to control the exothermic reaction and prevent over-nitration or side reactions.

Materials:

  • 2,6-Diaminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (or other suitable base)

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Buchner funnel and filter paper

Procedure:

  • Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0-5 °C using an ice bath.

  • Addition of 2,6-Diaminopyridine: Slowly and portion-wise, add 2,6-diaminopyridine to the cold sulfuric acid while maintaining the temperature below 10 °C. The diaminopyridine will dissolve to form the sulfate salt.

  • Addition of Nitric Acid: Once all the 2,6-diaminopyridine has been added and the temperature is stable at 0-5 °C, begin the dropwise addition of concentrated nitric acid from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition of nitric acid is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring. This will precipitate the product.

  • Neutralization and Isolation: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. The crude this compound will precipitate as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Table 2: Representative Reaction Parameters for Nitration

ParameterValue
Molar Ratio (2,6-Diaminopyridine:HNO₃)1 : 1.1 - 1.5
Reaction Temperature0 - 10 °C
Reaction Time2 - 4 hours
Typical Yield70 - 85%

Protocol 2: Reduction of this compound to 2,3,6-Triaminopyridine

The reduction of the nitro group to an amine is a crucial step to unmask the ortho-diamine functionality required for subsequent cyclization reactions.[5][10] Catalytic hydrogenation is a clean and efficient method for this transformation.

Rationale: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a common and effective method for the reduction of aromatic nitro groups. The reaction proceeds by the adsorption of hydrogen gas onto the catalyst surface, followed by the stepwise reduction of the nitro group to an amino group.

Materials:

  • This compound

  • Palladium on Carbon (5-10% Pd/C) or Raney Nickel

  • Ethanol or Methanol (solvent)

  • Hydrogen Gas Source (hydrogenator or balloon)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator) or a round-bottom flask with a balloon filled with hydrogen

  • Magnetic stirrer and stir bar

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Reaction Setup: To a hydrogenation vessel or a round-bottom flask, add this compound and the solvent (ethanol or methanol).

  • Catalyst Addition: Carefully add the Pd/C or Raney Nickel catalyst to the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the catalyst in air.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus or attach a hydrogen-filled balloon. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere with the balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 2,3,6-triaminopyridine. This product is often used directly in the next step without further purification due to its potential instability.

G cluster_0 Reduction of this compound Start Start Dissolve Dissolve this compound in solvent (e.g., Ethanol) Start->Dissolve Add_Catalyst Add Pd/C or Raney Ni (under inert atmosphere) Dissolve->Add_Catalyst Hydrogenate Hydrogenate (H₂ gas, pressure) Add_Catalyst->Hydrogenate Monitor Monitor Reaction (TLC, H₂ uptake) Hydrogenate->Monitor Monitor->Hydrogenate Incomplete Filter Filter through Celite to remove catalyst Monitor->Filter Complete Evaporate Evaporate solvent Filter->Evaporate Product 2,3,6-Triaminopyridine Evaporate->Product

Experimental workflow for the catalytic hydrogenation.

Application in the Synthesis of Kinase Inhibitor Scaffolds

The 2,3,6-triaminopyridine intermediate is a valuable precursor for the synthesis of various heterocyclic scaffolds that are central to many kinase inhibitors. A prominent example is the formation of the imidazo[4,5-b]pyridine core, a bioisostere of purine that can effectively interact with the ATP-binding site of kinases.[5][6][7][11][12]

Protocol 3: Synthesis of a 2-Substituted Imidazo[4,5-b]pyridine Scaffold

This protocol illustrates the cyclization of 2,3,6-triaminopyridine with an aldehyde to form the imidazo[4,5-b]pyridine ring system.

Rationale: The ortho-diamine functionality of 2,3,6-triaminopyridine readily condenses with aldehydes. The reaction likely proceeds through the formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation (often aerial) to form the aromatic fused heterocyclic system.

Materials:

  • 2,3,6-Triaminopyridine

  • A suitable aldehyde (e.g., benzaldehyde for a 2-phenyl substituent)

  • Solvent (e.g., ethanol, acetic acid, or dimethylformamide)

  • Optional: an oxidizing agent (e.g., nitrobenzene, air)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,3,6-triaminopyridine in the chosen solvent.

  • Aldehyde Addition: Add the aldehyde (typically 1.0-1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC. In many cases, atmospheric oxygen is sufficient for the final aromatization step.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 2-substituted-1H-imidazo[4,5-b]pyridin-7-amine.

This scaffold can then be further functionalized at the 7-amino position and other available sites to generate a library of potential kinase inhibitors for screening.

Conclusion

This compound is a strategically important intermediate in pharmaceutical synthesis. Its value lies in its straightforward preparation and its efficient conversion to 2,3,6-triaminopyridine, a key building block for the construction of privileged heterocyclic scaffolds like imidazo[4,5-b]pyridines. The protocols and rationale provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this versatile intermediate in their quest for novel therapeutics. The robust chemistry of this compound and its derivatives will undoubtedly continue to contribute to the discovery and development of new medicines, particularly in the ever-expanding field of kinase inhibitors.

References

  • Wang, Y., Zhao, H., & Huang, Y. D. (2012). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine.
  • Axelsson, S., et al. (2004). Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide.
  • Wang, P.-C., et al. (2012). Synthesis of 2, 3, 5, 6-tetraamineopyridine hydrochloride.
  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-Diaminopyridine. Organic Syntheses.
  • Bussiere, D. E., et al. (2015). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 20(7), 12689-12715.
  • Patel, M. R., et al. (2008). Process for producing 2,3-diamino-6-methoxypyridine.
  • Li, Z., et al. (2005). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 15(9), 2221-2224.
  • BenchChem. (2025). Application of 2-Amino-4-bromo-3-nitropyridine in Kinase Inhibitor Synthesis.
  • BenchChem. (n.d.). 2,4,6-Triaminopyrimidine | 1004-38-2.
  • Sikkema, D. J., & Lishinsky, V. (1996). Nitration of pyridine-2,6-diamines. EP 0873314 B1.
  • Bakke, J. M., et al. (2005). Nitration of Pyridines by Nitric Acid–Trifluoroacetic Anhydride. Scribd.
  • Cheetham, G. M. T., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9035-9051.
  • Bell, A. S., et al. (2002). The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide).
  • Sikkema, D. J., & Lishinsky, V. (1999). Nitration of pyridine-2,6-diamines.
  • El-Gohary, N. S., & Shaaban, M. R. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(12), 1045-1066.
  • Zhang, R., et al. (2021). An innovation process for synthesizing 4-nitro 2-diethylamino 5-methyl pyridine crystal from the nitration of C10N2H16 without needing chromatography column separation step.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,4,6-Triaminopyrimidine: A Key Pharmaceutical Intermediate for Anticancer and Antineoplastic Drug Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,4,6-Triaminopyrimidine.
  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-Diaminopyridine. Organic Syntheses.
  • BenchChem. (n.d.). 2-Amino-4-bromo-3-nitropyridine: A Versatile Intermediate in the Synthesis of Bioactive Molecules.
  • Sikkema, D. J., & Lishinsky, V. (1999). Process for preparing pyridine-2,6-diamines.
  • Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.
  • Ellard, J. A. (1979). Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine.
  • Meijer, L., et al. (2007). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 15(15), 5229-5239.
  • Chinese Journal of Pharmaceuticals. (2010). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide.
  • Al-Zoubi, R. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 794.
  • Bremer, O. (1934). Method for preparing 3-aminopyridines from 3-nitropyridines.
  • Brown, A. D., et al. (2012). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 8, 1639-1665.
  • Al-Mokhanam, H. M., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12051-12071.
  • Li, Z., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 28(7), 3047.
  • Zhejiang Charioteer Pharmaceutical CO Ltd. (2007). Production of 2,6-diamino-pyridine.
  • Arteaga, C. L., & Johnson, D. H. (2001). Tyrosine kinase inhibitors-ZD1839 (Iressa). Current Opinion in Oncology, 13(6), 491-498.
  • Zhejiang Charioteer Pharmaceutical CO Ltd. (2007). Production of 2,6-diamino-pyridine.
  • Arteaga, C. L., & Johnson, D. H. (2001). Tyrosine kinase inhibitors-ZD1839 (Iressa). Current Opinion in Oncology, 13(6), 491-498.
  • Barker, A. J., et al. (2001). ZD1839 (Iressa): an orally active inhibitor of epidermal growth factor signaling with potential for cancer therapy.
  • Israili, Z. H., & Dayton, P. G. (1977). The metabolism and toxicity of 2,3,6-triaminopyridine, a metabolite of pyridium. Drug Metabolism and Disposition, 5(6), 625-631.
  • Li, Z., et al. (2006). 2,6-diamino-3,5-dinitrile-4-aryl pyridine derivative and its synthesis and application.
  • Tocris Bioscience. (n.d.). Iressa.
  • Wakeling, A. E., et al. (2000). ZD1839 ('Iressa') as an anticancer agent. Drugs, 60(Suppl 1), 29-40.
  • Dahl, O., et al. (2005). Cyclization reactions of 1-[3'-hydroxy-2'-(hydroxymethyl)prop-1'-enyl]pyrimidine nucleobases: intramolecular Michael additions to the C(5)=C(6) bonds and intramolecular dehydrations. Organic & Biomolecular Chemistry, 3(10), 1964-1970.

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2,6-Diamino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2,6-Diamino-3-nitropyridine (3-NO₂-2,6-DAP). As a key intermediate in the synthesis of specialized polymers, energetic materials, and pharmaceutical compounds, rigorous verification of its identity, purity, and stability is paramount. This document outlines a suite of orthogonal analytical techniques, including chromatography, spectroscopy, and thermal analysis, designed for researchers, quality control analysts, and drug development professionals. Each section explains the causality behind experimental choices and provides robust, self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Analytical Imperative

This compound is a substituted pyridine ring bearing two electron-donating amino groups and one electron-withdrawing nitro group. This unique electronic configuration imparts specific chemical reactivity and physical properties that are critical to its function in downstream applications. Impurities, isomers (such as 2-amino-3-nitropyridine[1] or isomers of diaminopyridine[2]), or degradation products can significantly alter performance and safety profiles. Therefore, a multi-faceted analytical strategy is not merely recommended but essential for quality assurance.

This application note details the logical workflow for characterizing 3-NO₂-2,6-DAP, starting with separation science to determine purity and concluding with spectroscopic and thermal methods for structural confirmation and stability assessment.

G cluster_0 Phase 1: Purity & Quantification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Stability & Properties cluster_3 Phase 4: Reporting Purity Purity Assessment HPLC HPLC-UV Protocol Purity->HPLC Primary Technique Report Certificate of Analysis HPLC->Report Quantitative Data Structure Identity Confirmation NMR NMR (¹H & ¹³C) Structure->NMR Orthogonal Methods MS Mass Spectrometry Structure->MS Orthogonal Methods FTIR FTIR Spectroscopy Structure->FTIR Orthogonal Methods Structure->Report Qualitative Data Stability Thermal Properties DSC DSC Protocol Stability->DSC Key Metrics TGA TGA Protocol Stability->TGA Key Metrics Stability->Report Property Data G cluster_0 Thermal Analysis Workflow Sample Sample Preparation (3-5 mg in pan) DSC_Run DSC Analysis (Ramp 10°C/min under N₂) Sample->DSC_Run TGA_Run TGA Analysis (Ramp 10°C/min under N₂) Sample->TGA_Run DSC_Data Output: Melting Point (Tm) Enthalpy of Fusion (ΔHf) DSC_Run->DSC_Data TGA_Data Output: Onset of Decomposition Mass Loss Profile TGA_Run->TGA_Data

Sources

HPLC and NMR analysis of 2,6-Diamino-3-nitropyridine purity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-028

Topic: Orthogonal Purity Assessment of 2,6-Diamino-3-nitropyridine Using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Abstract

This application note presents a comprehensive guide for determining the purity of this compound, a key intermediate in pharmaceutical and materials science. We detail two orthogonal analytical techniques: a reversed-phase High-Performance Liquid Chromatography (HPLC) method for the separation and relative quantification of impurities, and a ¹H Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy method for the absolute purity determination (assay). The HPLC method provides a purity assessment based on peak area percentage, ideal for identifying and quantifying process-related impurities and degradation products. The qNMR method offers a direct measurement of the analyte's mass fraction by using a certified internal standard, providing a highly accurate and independent purity value. The synergy of these two methods ensures a robust, reliable, and comprehensive characterization of compound purity, aligning with stringent quality control requirements in regulated industries.

Introduction: The Imperative for Orthogonal Purity Analysis

This compound is a crucial building block whose purity directly impacts the safety, efficacy, and quality of final products. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield, or altered pharmacological profiles. Therefore, a robust analytical strategy to accurately determine purity is paramount.

Relying on a single analytical technique can be misleading. For instance, HPLC may not detect impurities that are non-chromophoric or co-elute with the main peak. Similarly, techniques like elemental analysis cannot distinguish between the main compound and an isomeric impurity. To mitigate these risks, regulatory bodies advocate for the use of orthogonal methods—techniques that measure the same attribute (purity) through different physicochemical principles.

This guide details the application of two powerful, orthogonal methods:

  • HPLC (Chromatographic Purity): Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. It excels at resolving and quantifying related substances.

  • qNMR (Absolute Purity/Assay): Quantifies a molecule by relating the integrated signal of one of its nuclei to the signal of a known amount of a highly pure internal standard.[1][2] The signal intensity is directly proportional to the number of nuclei, making it a primary analytical method.[3]

By combining these approaches, we create a self-validating system that provides a high degree of confidence in the reported purity value.

Part I: Chromatographic Purity by Reversed-Phase HPLC

Principle of the Method

This method employs reversed-phase HPLC to separate this compound from potential impurities. The separation occurs on a nonpolar stationary phase (C18) with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer. The purity is calculated based on the area percent of the main peak relative to the total area of all detected peaks. This approach is validated according to principles outlined in international guidelines such as ICH Q2(R1) and USP General Chapter <621>.[4][5][6][7]

Method Development Rationale

The choices made during method development are critical for achieving a robust and reliable separation.

  • Column Selection: A C18 stationary phase is the industry standard for small aromatic molecules like nitropyridines. Its hydrophobic nature provides effective retention and allows for separation based on subtle differences in polarity among the analyte and its potential impurities (e.g., starting materials, isomers, or over-nitrated species).

  • Mobile Phase Composition: A gradient of acetonitrile and water is used to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively resolved and eluted within a reasonable runtime. A phosphate buffer is incorporated to maintain a constant pH. The amino groups on the pyridine ring are basic, and controlling the pH ensures a consistent ionization state, leading to sharp, symmetrical peaks and reproducible retention times.[8]

  • Wavelength Selection: The detection wavelength of 275 nm was selected based on the UV-Visible spectrum of this compound, as it offers a high molar absorptivity for the analyte while also providing sufficient sensitivity for a broad range of potential aromatic impurities.

  • Column Temperature: Maintaining the column at 35°C reduces mobile phase viscosity, improving efficiency and ensuring retention time stability.

Detailed HPLC Protocol
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade), Orthophosphoric Acid (85%), Purified Water.

  • Reference Standard: this compound, certified purity ≥99.5%.

  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of purified water. Adjust pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

ParameterSetting
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: pH 3.0 Phosphate Buffer; B: Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18.1-22 min: 5% B
Flow Rate 1.0 mL/min
Column Temp. 35°C
Detection (UV) 275 nm
Injection Vol. 10 µL
Run Time 22 minutes

Before sample analysis, perform the SST by making five replicate injections of the Reference Standard Solution to ensure the system is performing adequately. The acceptance criteria must be met as per USP <621>.[9][10][11]

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
RSD of Peak Area ≤ 2.0% for 5 replicate injections
RSD of Retention Time ≤ 1.0% for 5 replicate injections
Data Analysis and Calculation

The purity is calculated by the area normalization method. The detector response is assumed to be the same for the main analyte and all impurities.

% Purity (Area Normalization) = ( Amain / Atotal ) x 100

Where:

  • Amain = Peak area of this compound

  • Atotal = Total area of all peaks in the chromatogram (excluding solvent front)

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing MobilePhase Mobile Phase A & B HPLC HPLC System Setup (Gradient, 35°C, 1 mL/min) MobilePhase->HPLC Standard Standard Solution (0.5 mg/mL) SST System Suitability Test (5x Standard Injections) Standard->SST Sample Sample Solution (0.5 mg/mL) Analysis Inject Blank, Standard, & Sample Sample->Analysis SST->Analysis If Pass Integrate Integrate Peaks Analysis->Integrate Calculate Calculate % Area Purity Integrate->Calculate Report Final Report Calculate->Report

Caption: HPLC workflow from preparation to final report.

Part II: Absolute Purity by ¹H Quantitative NMR (qNMR)

Principle of the Method

Quantitative NMR is a primary ratio method of measurement that determines the purity (mass fraction) of a substance without the need for a specific reference standard of the same compound.[12] The absolute purity is calculated by comparing the integrated ¹H NMR signal of the analyte to that of a known mass of a certified internal standard. The fundamental principle is that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. This method provides a true mass % purity, accounting for any non-proton-containing impurities (e.g., inorganic salts) that are invisible to HPLC-UV.

Method Development Rationale
  • Solvent Selection: DMSO-d₆ is chosen as the deuterated solvent because this compound and the selected internal standard are highly soluble in it. Its high boiling point minimizes evaporation, and its residual proton signal (at ~2.50 ppm) typically does not interfere with analyte signals.[13][14]

  • Internal Standard Selection: Maleic acid is an excellent internal standard for this analysis. It meets all critical criteria:

    • High Purity: Available as a certified reference material (>99.9%).

    • Signal Simplicity & Location: It produces a sharp singlet for its two olefinic protons at ~6.3 ppm, a region that is typically free of signals from the analyte.

    • Stability: It is non-volatile, non-hygroscopic, and chemically inert towards the analyte.[12][15]

  • Signal Selection: For this compound, the aromatic proton signal (a doublet) is chosen for integration as it is well-resolved. For maleic acid, the singlet from the two olefinic protons is used.

  • Acquisition Parameters: A long relaxation delay (D1) of 30 seconds is crucial. This ensures that all protons, which may have different T₁ relaxation times, have fully returned to equilibrium before the next pulse.[16] Using a shorter delay can lead to signal saturation and inaccurate integration, which is the most common source of error in qNMR.

Detailed ¹H qNMR Protocol
  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Analytical Balance: Readable to at least 0.01 mg.

  • NMR Tubes: High-precision 5 mm tubes.

  • Internal Standard: Maleic Acid (Certified Reference Material, purity >99.9%).

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D.

This is the most critical step for accuracy.

  • Accurately weigh approximately 15 mg of the this compound sample into a clean, dry glass vial using an analytical balance. Record the weight (mx).

  • Accurately weigh approximately 10 mg of the Maleic Acid internal standard into the same vial. Record the weight (mstd).

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Carefully transfer the solution into a high-precision NMR tube.

ParameterSettingRationale
Spectrometer 400 MHzStandard field strength
Pulse Program zg30Standard 1D acquisition
Pulse Angle 30°Reduces T₁ weighting, faster return to equilibrium
Relaxation Delay (D1) 30 sCRITICAL: Ensures full spin relaxation for accurate quantification
Acquisition Time (AQ) 4 sSufficient for good digital resolution
Number of Scans (NS) 16Provides adequate signal-to-noise ratio (S/N > 250:1)
Temperature 298 KStable operating temperature
  • Apply a Fourier transform to the acquired FID.

  • Carefully phase the spectrum to achieve a pure absorption lineshape for all peaks.

  • Apply an automatic baseline correction (e.g., polynomial fit) across the entire spectrum.

  • Integrate the selected signals for the analyte (Ix) and the internal standard (Istd). Ensure the integration region covers the entire peak, typically at least 20 times the peak width at half-height.

Data Analysis and Calculation

The purity of the analyte (Px) is calculated using the following comprehensive formula:[15]

Px (%) = ( Ix / Istd ) * ( Nstd / Nx ) * ( Mx / Mstd ) * ( mstd / mx ) * Pstd

Where:

Variable Description Example Value
Ix Integral of the selected analyte signal Measured
Istd Integral of the selected standard signal Measured
Nx Number of protons for the analyte signal 1
Nstd Number of protons for the standard signal 2
Mx Molar mass of analyte (C₅H₅N₃O₂) 155.12 g/mol
Mstd Molar mass of standard (C₄H₄O₄) 116.07 g/mol
mx Mass of the analyte e.g., 15.05 mg
mstd Mass of the internal standard e.g., 10.11 mg

| Pstd | Purity of the internal standard | e.g., 99.9% |

Visualization of qNMR Workflow

QNMR_Workflow cluster_prep Sample Preparation (Critical Step) cluster_acq Data Acquisition cluster_proc Data Processing & Calculation Weigh Accurately Weigh Analyte (m_x) & Standard (m_std) Dissolve Dissolve in 0.7 mL DMSO-d6 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire Spectrum (D1 = 30s) Transfer->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte (I_x) & Standard (I_std) Process->Integrate Calculate Calculate Purity (P_x) using Formula Integrate->Calculate Result Absolute Purity (%) Calculate->Result

Sources

Application Note: A Scalable, High-Yield Synthesis of 2,6-Diamino-3-nitropyridine for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract 2,6-Diamino-3-nitropyridine is a pivotal chemical intermediate, finding extensive application in the synthesis of pharmaceuticals, agrochemicals, and specialized materials like insensitive explosives.[1][2][3] Its utility in drug development is particularly noteworthy, where the pyridine scaffold is a privileged structure in numerous biologically active molecules.[4][5] Traditional methods for the synthesis of this compound via direct nitration of 2,6-diaminopyridine (DAP) often suffer from moderate yields (around 50%), which poses a significant challenge for cost-effective industrial production.[6][7] This application note provides a detailed, robust, and high-yield protocol for the scale-up synthesis of this compound. The core of this improved process is the utilization of an inherently anhydrous reaction medium, achieved by using fuming sulfuric acid (oleum), which consistently delivers yields exceeding 90%.[1][6] We present a comprehensive guide covering the reaction mechanism, step-by-step protocols, process controls, safety considerations, and analytical validation methods tailored for researchers, scientists, and drug development professionals.

Scientific Principle: The Imperative of Anhydrous Nitration

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2,6-diaminopyridine (DAP). The two amino groups are strongly activating and ortho-, para-directing. However, since the 4-position (para) is sterically less hindered, nitration could potentially occur there. The observed regioselectivity for the 3-position is a key aspect of this synthesis.

The core of the reaction involves the generation of the potent electrophile, the nitronium ion (NO₂⁺), from a mixture of nitric acid and a strong acid catalyst, typically sulfuric acid.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

A critical challenge in this process is that the reaction itself generates water. In a standard concentrated sulfuric acid medium, this water dilutes the acid, reducing the concentration of the nitronium ion and thereby decreasing the reaction rate and overall yield.[6]

The Causality Behind the Protocol Choice: To overcome this limitation, this protocol employs fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid. The SO₃ is a powerful dehydrating agent that reacts instantaneously with any water produced in situ.

Water Sequestration: SO₃ + H₂O → H₂SO₄

By maintaining an inherently anhydrous environment, the equilibrium for nitronium ion formation is continuously shifted to the right, ensuring a high concentration of the active electrophile throughout the reaction. This leads to a faster, more efficient, and significantly higher-yielding conversion of DAP to the desired this compound product.[1][6][7]

cluster_Reagents Nitrating Mixture Generation cluster_Reaction Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) Nitronium Nitronium Ion (NO₂⁺) HNO3->Nitronium + H₂SO₄ Oleum Fuming Sulfuric Acid (H₂SO₄/SO₃) Oleum->Nitronium Catalyst SO3 Sulfur Trioxide (SO₃) Oleum->SO3 Water Water (H₂O) (Byproduct) Nitronium->Water DAP 2,6-Diaminopyridine (Substrate) Nitronium->DAP Electrophile Attack H2SO4_regen Sulfuric Acid (Regenerated) SO3->H2SO4_regen + H₂O (trapped) Product This compound (Product) DAP->Product + NO₂⁺

Caption: Mechanism of high-yield nitration using an anhydrous system.

Industrial Process Workflow

The scale-up synthesis follows a logical sequence of unit operations designed for safety, efficiency, and product purity. The overall workflow is visualized below.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_final Final Product raw_materials 1. Raw Material QC (DAP, Oleum, HNO₃) reactor_prep 2. Reactor Inerting & Preparation raw_materials->reactor_prep charging 3. Controlled Charging (Oleum, then DAP) reactor_prep->charging nitration 4. Nitration (Slow HNO₃ addition) charging->nitration monitoring 5. In-Process Control (HPLC/TLC) nitration->monitoring quench 6. Quenching (Precipitation in Ice/Water) monitoring->quench Reaction Complete filtration 7. Filtration quench->filtration washing 8. Washing (Neutral pH) filtration->washing drying 9. Vacuum Drying washing->drying final_qc 10. Final QC Analysis drying->final_qc packaging 11. Packaging final_qc->packaging

Caption: Overall workflow for the industrial synthesis of this compound.

Detailed Synthesis Protocol

This protocol is designed for a nominal 1 kg batch size and should be adapted by qualified chemical engineers for larger-scale production, considering reactor specifications and heat transfer capabilities.

3.1. Materials and Equipment

ItemSpecificationNotes
Reagents
2,6-Diaminopyridine (DAP)>99% PurityStarting material.
Fuming Sulfuric Acid (Oleum)20-30% free SO₃Dehydrating agent and catalyst.
Nitric Acid98%+ ConcentrationNitrating agent.
Deionized WaterHigh PurityFor washing.
IceFor quenching.
Equipment
Reactor100 L Glass-Lined SteelMust be suitable for highly corrosive media.
Addition Funnel10 L, Pressure-EqualizingFor controlled addition of nitric acid.
StirrerOverhead Mechanical StirrerCapable of agitating a thick slurry.
Temperature Control UnitChiller/Heater CirculatorFor precise temperature management.
Filtration UnitNutsche Filter-Dryer or similarFor isolating and washing the product.
Vacuum OvenFor drying the final product.

3.2. Step-by-Step Methodology

Step 1: Reactor Charging

  • Ensure the reactor is clean, dry, and purged with an inert gas (e.g., Nitrogen).

  • Charge the reactor with 20 L of fuming sulfuric acid (20-30% SO₃).

  • Begin agitation and cool the oleum to 5-10°C using the temperature control unit.

  • Slowly and portion-wise, add 5.0 kg of 2,6-Diaminopyridine to the reactor over 1-2 hours. Causality: This addition is highly exothermic. A slow, controlled rate is critical to maintain the temperature below 20°C and prevent runaway reactions or degradation of the starting material.

Step 2: Nitration

  • Once the DAP is fully dissolved and the solution temperature is stable at 5-10°C, begin the dropwise addition of 4.0 L of concentrated (98%+) nitric acid.

  • Maintain the internal temperature of the reactor strictly between 10°C and 15°C throughout the addition. The addition should take approximately 3-4 hours.

  • After the addition is complete, slowly raise the temperature to 20-25°C and hold for an additional 2 hours to ensure the reaction goes to completion.

Step 3: In-Process Control (IPC)

  • After the 2-hour hold, carefully take a sample from the reaction mixture and quench it in a small amount of ice water.

  • Extract the sample with a suitable organic solvent (e.g., ethyl acetate) and analyze by HPLC or TLC to confirm the disappearance of the 2,6-diaminopyridine starting material.[8][9]

  • If the reaction is incomplete, extend the hold time at 20-25°C for another 1-2 hours and re-analyze.

Step 4: Work-up and Isolation

  • Prepare a separate vessel containing a slurry of 100 kg of ice and 50 L of deionized water. Stir vigorously.

  • CRITICAL STEP: Slowly transfer the reaction mixture from the reactor into the ice/water slurry via a dip tube. The rate of transfer must be carefully controlled to keep the quench vessel temperature below 30°C. This quenching process is extremely exothermic.

  • A yellow precipitate of this compound will form.

  • Stir the resulting slurry for 1 hour to ensure complete precipitation.

Step 5: Filtration and Washing

  • Transfer the slurry to the filtration unit.

  • Filter the product and wash the cake with copious amounts of cold deionized water until the filtrate is neutral (pH 6-7). This removes all residual sulfuric and nitric acids.

  • Perform a final wash of the filter cake with a small amount of cold methanol to aid in drying.[7]

Step 6: Drying

  • Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

  • The expected yield is approximately 7.0 kg (>90%).

Data Summary and Quality Control

4.1. Process Parameters and Expected Results

ParameterTarget ValueJustification
Molar Ratio (DAP:HNO₃)~1 : 1.5Ensures sufficient nitrating agent for full conversion.
Oleum Concentration20-30% free SO₃Optimal for water sequestration without excessive reactivity.[6]
Nitration Temperature10-15°CBalances reaction rate with minimizing side-product formation.
Reaction Time5-8 hoursTypical time required for full conversion at the specified temperature.
Expected Outcome
Yield>90%High efficiency due to anhydrous conditions.[1]
Purity (HPLC)>99%Clean reaction profile minimizes impurities.[9]
AppearanceYellow Crystalline Solid

4.2. Analytical Methods for Final Product QC

  • High-Performance Liquid Chromatography (HPLC): The primary method for purity assessment and quantification of impurities.[8][9]

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric or formic acid).[10]

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm and 425 nm).[8]

    • Purity acceptance: >99.0% area.

  • Nuclear Magnetic Resonance (NMR): To confirm the chemical structure and identity of the final product.

  • Melting Point: To check for purity. Should be compared against a reference standard.

Critical Safety Considerations

The industrial-scale synthesis of nitrated compounds requires strict adherence to safety protocols.

  • Corrosive Materials: Fuming sulfuric acid and concentrated nitric acid are extremely corrosive and will cause severe burns upon contact.[11][12] Handle only in a well-ventilated area using appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Mandate the use of acid-resistant gloves, lab coats, full-face shields, and safety goggles.[13][14][15] Ensure eyewash stations and safety showers are immediately accessible.[14]

  • Exothermic Reactions: Both the dissolution of DAP in oleum and the subsequent nitration are highly exothermic. The quenching of the reaction mixture is also violently exothermic. A robust and reliable reactor cooling system is non-negotiable. Temperature must be monitored continuously with high- and low-temperature alarms.

  • Thermal Stability: Nitrated aromatic compounds can be thermally unstable. Avoid excessive temperatures during reaction and drying.

  • Emergency Preparedness: All personnel must be trained on emergency procedures for acid spills, runaway reactions, and fire. Have appropriate neutralizing agents (e.g., sodium bicarbonate) and spill kits readily available.

References

  • A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine.Advanced Materials Research.
  • MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE. Cleanchem Laboratories.
  • US Patent 5,945,537A: Nitration of pyridine-2,6-diamines. Google Patents.
  • US Patent 7,256,295B2: Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
  • Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide.Defence Technology.
  • EP 0873314 B1: Nitration of pyridine-2,6-diamines. European Patent Office.
  • WO 1997/011058 A1: Nitration of pyridine-2,6-diamines. Google Patents.
  • Quantitative Analysis of 2,6-diamino-3,5-dinitropyrazine-1-oxide Purity based on High Performance Liquid Chromatography.Chinese Journal of Energetic Materials.
  • 2,3-diaminopyridine.Organic Syntheses.
  • Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column. SIELC Technologies.
  • CN101029021A: Production of 2,6-diamino-pyridine. Google Patents.
  • Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.GOV.
  • 2,6-Diaminopyridine: A Versatile Pharmaceutical Intermediate and Its Applications in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • CN102584688A: Preparing method of 2,6-dichloro-3-nitropyridine. Google Patents.
  • Nitropyridines in the Synthesis of Bioactive Molecules.Molecules.
  • 3-Nitropyridine-2,6-diamine Supplier China. Pipzine Chemicals.
  • OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. European Commission.
  • Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.ResearchGate.
  • CN103664762A: Method for preparing 2,3-diamino pyridine. Google Patents.
  • Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide.Defence Technology.
  • Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide.ResearchGate.
  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. European Commission.
  • US Patent 7,423,051B2: 2,6-diaminopyridine derivatives. Google Patents.

Sources

Application Notes & Protocols: The Strategic Use of 2,6-Diamino-3-nitropyridine in the Development of Novel High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, polymer chemists, and materials scientists on the utilization of 2,6-Diamino-3-nitropyridine as a novel monomer for the synthesis of advanced polymers. While literature on the direct polymerization of this specific monomer is nascent, its unique structural characteristics—a rigid pyridine core, two nucleophilic amine groups, and an electron-withdrawing nitro substituent—present a compelling platform for creating next-generation polyamides and polyimides. These materials are anticipated to exhibit exceptional thermal stability, specific solubility profiles, and unique optoelectronic properties. This guide furnishes detailed, field-proven protocols extrapolated from established principles of aromatic polymer chemistry, covering monomer synthesis, proposed polymerization strategies, and robust characterization workflows.

Introduction: The Rationale for this compound in Polymer Science

High-performance polymers, such as aromatic polyamides (aramids) and polyimides, are indispensable in industries where materials must withstand extreme conditions. The performance of these polymers is intrinsically linked to the chemical structure of their monomeric building blocks. The introduction of heterocyclic units, like pyridine, into the polymer backbone is a known strategy to enhance thermal stability and modify mechanical properties.[1]

This compound (3-NDAP) is a particularly intriguing monomer candidate for several reasons:

  • Aromatic & Heterocyclic Backbone: The pyridine ring imparts rigidity and high thermal stability to the polymer chain.

  • Dual Amine Functionality: The two primary amine groups at the 2- and 6-positions serve as excellent nucleophilic sites for step-growth polymerization reactions, such as polycondensation.[2]

  • Electron-Withdrawing Nitro Group: The nitro group at the 3-position is expected to significantly influence the monomer's reactivity and the final properties of the polymer. It can enhance inter-chain interactions through dipole-dipole forces, potentially increase the glass transition temperature (Tg), and improve solubility in polar aprotic solvents.

This guide proposes the synthesis of novel polymers from 3-NDAP, focusing on two robust and versatile classes of high-performance polymers: Aromatic Polyamides and Aromatic Polyimides .

Structural Analysis of the Monomer

The strategic placement of functional groups on the 3-NDAP monomer is key to its potential. The diagram below illustrates the key reactive sites and structural features.

Caption: Structure and functional analysis of the 3-NDAP monomer.

Proposed Synthesis and Polymerization Protocols

The protocols provided herein are designed as self-validating systems. Each step includes rationale and checkpoints to ensure experimental success.

Protocol 1: Synthesis of Monomer (this compound)

The synthesis of 3-NDAP can be approached via the nitration of 2,6-diaminopyridine or, more controllably, through a multi-step process starting from 2,6-dichloropyridine. The latter approach prevents over-nitration and offers better regioselectivity.

Principle: This protocol is based on the established chemistry of nitrating dichloropyridine, followed by sequential nucleophilic aromatic substitution (ammonolysis) of the chloro groups.[3]

Materials:

  • 2,6-Dichloropyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Aqueous Ammonia (28-30%)

  • Methanol or Isopropanol

  • Ice

Procedure:

  • Nitration of 2,6-Dichloropyridine: a. In a three-neck flask equipped with a mechanical stirrer and a dropping funnel, slowly add 2,6-dichloropyridine (1 eq.) to concentrated H₂SO₄ (4-5 eq.) while cooling in an ice bath. b. Slowly add concentrated HNO₃ (1.5 eq.) dropwise, ensuring the internal temperature does not exceed 10°C. c. After addition, allow the mixture to warm to room temperature, then heat to 90-100°C for 4-6 hours. Monitor reaction progress via TLC. d. Cool the reaction mixture and carefully pour it onto crushed ice. e. Filter the resulting precipitate (2,6-dichloro-3-nitropyridine), wash thoroughly with cold water until neutral, and dry under vacuum.[3]

  • First Ammonolysis (Selective Substitution): a. Dissolve the 2,6-dichloro-3-nitropyridine (1 eq.) in methanol or isopropanol. b. Cool the solution and slowly bubble ammonia gas or add aqueous ammonia (1.2 eq.) while maintaining the temperature below 40°C. The chloro group at the 2-position is activated by the adjacent nitro group and will be substituted preferentially. c. Stir at 35-40°C for 2-3 hours. Monitor by TLC for the disappearance of starting material. d. Cool the mixture. The product, 2-amino-6-chloro-3-nitropyridine, will precipitate. Filter, wash with cold methanol, and dry.[4]

  • Second Ammonolysis: a. The second substitution requires more forcing conditions. Place the 2-amino-6-chloro-3-nitropyridine in a sealed pressure vessel with an excess of aqueous ammonia. b. Heat to 120-150°C for 8-12 hours. c. Cool the vessel, vent carefully, and filter the solid product. d. Recrystallize the crude this compound from an appropriate solvent (e.g., ethanol/water) to obtain the purified monomer.

Characterization: Confirm the structure of the final monomer using ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry.

Protocol 2: Synthesis of Novel Aromatic Polyamides

Principle: This protocol utilizes low-temperature solution polycondensation, a robust method for synthesizing high molecular weight aromatic polyamides from highly reactive diacid chlorides and diamines.[5] An aprotic polar solvent is used to keep the polymer in solution, and an acid scavenger is required to neutralize the HCl byproduct, which would otherwise protonate and deactivate the diamine monomer.

Materials:

  • This compound (3-NDAP, 1 eq.), dried

  • Terephthaloyl chloride (TPC) or Isophthaloyl chloride (IPC, 1 eq.), purified by sublimation or recrystallization

  • N-methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc), anhydrous

  • Pyridine or Triethylamine (2.2 eq.), anhydrous

  • Methanol

Procedure:

  • In a flame-dried, nitrogen-purged flask, dissolve 3-NDAP (1 eq.) and the acid scavenger (e.g., pyridine, 2.2 eq.) in anhydrous NMP. Stir until fully dissolved.

  • Cool the solution to 0°C using an ice-salt bath.

  • Add the diacid chloride (e.g., TPC, 1 eq.) portion-wise as a solid, keeping the temperature below 5°C. The viscosity of the solution will increase significantly.

  • After the addition is complete, maintain the reaction at 0°C for 1 hour, then allow it to slowly warm to room temperature and stir for 12-24 hours.

  • Precipitate the polymer by pouring the viscous solution into a large excess of vigorously stirred methanol.

  • Collect the fibrous polymer by filtration.

  • Purify the polymer by washing extensively with hot water and methanol to remove residual solvent and salts.

  • Dry the final polyamide product in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol 3: Synthesis of Novel Aromatic Polyimides

Principle: A two-step synthesis is employed. First, a soluble poly(amic acid) precursor is formed at low temperature. This precursor can be processed (e.g., cast into a film). Second, the precursor is converted to the final, insoluble, and highly stable polyimide via thermal or chemical cyclodehydration.[1]

Materials:

  • This compound (3-NDAP, 1 eq.), dried

  • Pyromellitic dianhydride (PMDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA, 1 eq.), purified by sublimation

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • For Chemical Imidization: Acetic anhydride and Pyridine

Procedure:

  • Step 1: Poly(amic acid) Synthesis a. In a flame-dried, nitrogen-purged flask, dissolve 3-NDAP (1 eq.) in anhydrous DMAc. b. Add the dianhydride (e.g., PMDA, 1 eq.) as a solid in one portion under a strong nitrogen stream. c. Stir the solution at room temperature for 24 hours. The solution will become highly viscous, indicating the formation of the high molecular weight poly(amic acid).

  • Step 2: Imidization (Choose one path)

    • Path A: Thermal Imidization i. Cast the viscous poly(amic acid) solution onto a clean glass plate. ii. Place the plate in a programmable oven. Heat sequentially: 100°C (1 hr), 200°C (1 hr), and finally 300°C (1 hr) under a nitrogen atmosphere. This process removes the solvent and drives the cyclodehydration to form the imide rings. iii. Cool the plate slowly to room temperature to obtain a flexible polyimide film.

    • Path B: Chemical Imidization i. To the poly(amic acid) solution, add acetic anhydride (4 eq.) and pyridine (2 eq.) as the dehydrating agent and catalyst, respectively. ii. Stir the mixture at room temperature for 12 hours. The polyimide will precipitate from the solution. iii. Filter the polymer, wash thoroughly with methanol, and dry in a vacuum oven.

Polymer Characterization Workflow

A systematic characterization is essential to validate the polymer structure and evaluate its performance.

Caption: A standard workflow for the characterization of novel polymers.

Expected Data & Interpretation
Technique Parameter Measured Interpretation & Significance
FTIR Spectroscopy Characteristic absorbancesPolyamide: Amide I (C=O stretch) ~1650 cm⁻¹, Amide II (N-H bend) ~1550 cm⁻¹. Polyimide: Asymmetric C=O stretch ~1780 cm⁻¹, Symmetric C=O stretch ~1720 cm⁻¹, C-N stretch ~1370 cm⁻¹. Confirms successful polymerization.
NMR Spectroscopy Chemical shifts & integrationProvides detailed structural information of the polymer repeat unit. Validates the proposed chemical structure.
Thermogravimetric Analysis (TGA) Decomposition Temperature (Td)Measures the temperature at which 5% or 10% weight loss occurs, indicating the upper limit of thermal stability.[6] Expected Td > 400°C for these structures.
Differential Scanning Calorimetry (DSC) Glass Transition Temp. (Tg)Indicates the transition from a rigid, glassy state to a more flexible, rubbery state. A high Tg is crucial for high-temperature applications.[7]
Gel Permeation Chromatography (GPC) Mn, Mw, Polydispersity (PDI)Determines the number-average and weight-average molecular weights and their distribution. High molecular weight is essential for good mechanical properties.

Potential Applications & Future Directions

Polymers derived from this compound are anticipated to be high-performance materials suitable for demanding environments.

  • Aerospace & Electronics: As thermally resistant films and coatings, leveraging the high expected Td and Tg.[1]

  • Membrane Technology: The defined polarity and rigidity could be beneficial for gas separation or filtration membranes.

  • Advanced Composites: As a matrix material for fiber-reinforced composites requiring high thermal and mechanical stability.

Future work should focus on synthesizing a family of polymers using different diacid chlorides and dianhydrides to establish structure-property relationships. Furthermore, reducing the nitro group on the final polymer could provide a route to new functionalities, enabling cross-linking or dye attachment.

References

  • Oishi, Y., Kakimoto, M., & Imai, Y. (n.d.). Synthesis of aromatic polyamides from N,N'-bis(trimethylsilyl)-substituted aromatic diamines and aromatic diacid chlorides.
  • ACS Omega. (2022).
  • National Institutes of Health. (2011).
  • Royal Society of Chemistry. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. [Link]
  • MDPI. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. [Link]
  • Wang, Y., Zhao, H., & Huang, Y.D. (n.d.). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine.
  • ACS Publications. (n.d.). Synthesis and Characterization of New Soluble Polyimides from 3,3',4,4'-Benzhydrol Tetracarboxylic Dianhydride and Various Diamines.
  • de la Campa, J. G., de Abajo, J., & Garcia, J. M. (n.d.). Functional Aromatic Polyamides. PMC, PubMed Central. [Link]
  • MIT OpenCourseWare. (2005).
  • ResearchGate. (n.d.).
  • Elsevier. (n.d.).
  • IOPscience. (n.d.). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. [Link]
  • ResearchGate. (2024). Interfacial Polymerization of Aromatic Polyamide Reverse Osmosis Membranes. [Link]
  • figshare. (2024). Interfacial Polymerization of Aromatic Polyamide Reverse Osmosis Membranes. [Link]
  • MDPI. (n.d.). Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes. [Link]
  • J-STAGE. (2007). The Synthesis and Characteristic of A New Soluble Polyimides. [Link]
  • PubMed. (2024). Interfacial Polymerization of Aromatic Polyamide Reverse Osmosis Membranes. [Link]
  • ResearchGate. (n.d.). Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids. [Link]
  • Nexus Analytics. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine. [Link]
  • Royal Society of Chemistry. (2025).
  • C-Therm Technologies Ltd. (n.d.).
  • AZoM. (2023). The Characterization of Polymers Using Thermal Analysis. [Link]
  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
  • National Institutes of Health. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. [Link]
  • Royal Society of Chemistry. (2020).

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2,6-Diamino-3-nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Diamino-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize this challenging nitration reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you to make informed decisions to improve both yield and purity.

The synthesis of this compound is a classic example of electrophilic aromatic substitution on a highly activated heterocyclic system. The two amino groups on the pyridine ring are strongly activating, making the 3- and 5-positions susceptible to attack by the nitronium ion (NO₂⁺). This high reactivity, however, presents a significant challenge: controlling the reaction to achieve selective mono-nitration at the 3-position while avoiding the thermodynamically favored formation of the 2,6-diamino-3,5-dinitropyridine byproduct. This guide provides field-proven insights to navigate this synthetic landscape.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of this compound in a practical question-and-answer format.

Issue 1: Consistently Low Yield of the Desired Product

Question: My reaction is complete, but the isolated yield of this compound is consistently below 30-40%. What are the primary factors I should investigate?

Answer: Low yields in this nitration are most often traced back to the reaction medium and conditions. The key is to maximize the generation of the active electrophile, the nitronium ion (NO₂⁺), while preventing side reactions.

  • Water Content in the Reaction Medium: The presence of water is the single most detrimental factor. Water quenches the nitronium ion and can hydrolyze the product. Standard concentrated sulfuric acid contains a non-negligible amount of water.

    • Causality: The formation of the nitronium ion from nitric acid and sulfuric acid is an equilibrium reaction. Water shifts this equilibrium to the left, reducing the concentration of the active nitrating agent.

    • Solution: Employ an inherently anhydrous medium. Using fuming sulfuric acid (oleum) instead of concentrated sulfuric acid can dramatically increase the yield from approximately 50% to over 90% in related dinitration reactions.[1][2] Oleum contains excess sulfur trioxide (SO₃), which actively scavenges any water present. Other strongly hygroscopic media, such as polyphosphoric acid or diphosphorus pentoxide, can also be effective.[1][3]

  • Suboptimal Reaction Temperature: Temperature control is critical for both yield and selectivity.

    • Causality: While higher temperatures can increase the reaction rate, they also promote decomposition of the starting material and product, as well as the formation of unwanted byproducts. Nitration reactions are highly exothermic, and poor temperature control can lead to a runaway reaction.[4][5]

    • Solution: Maintain a strict reaction temperature below 30°C, with an optimal range of 15°C to 25°C.[1][3] Use an efficient cooling bath (e.g., an ice-water or ice-salt bath) and monitor the internal reaction temperature, not just the bath temperature.

  • Inefficient Product Isolation: The workup procedure can significantly impact the final isolated yield.

    • Causality: The nitrated product will precipitate when the highly acidic reaction mixture is quenched with water. However, prolonged contact with the aqueous acidic solution, especially at elevated temperatures, can lead to product degradation or dissolution.

    • Solution: Quench the reaction by pouring the mixture rapidly onto a large volume of crushed ice with vigorous stirring. This method serves to both dilute the acid and dissipate the heat of dilution. It is recommended to keep the contact time between the product and water as brief as possible (ideally less than five seconds) and maintain a low temperature (<25°C) during this process.[1][3]

Issue 2: Poor Selectivity - Formation of Dinitro Byproduct

Question: My main problem is the formation of 2,6-diamino-3,5-dinitropyridine. How can I favor the formation of the mono-nitro product?

Answer: The high activation of the pyridine ring by two amino groups makes dinitration a common issue. Achieving mono-nitration requires precise control over reaction stoichiometry and kinetics.

  • Stoichiometry of Nitric Acid: The molar ratio of the nitrating agent to the substrate is the most direct way to control the extent of nitration.

    • Causality: Using a large excess of nitric acid will inevitably drive the reaction towards the more stable dinitro product.

    • Solution: Limit the amount of nitric acid. It is recommended to use no more than 2.1 moles of nitric acid per mole of 2,6-diaminopyridine for nitration reactions.[1][3] For mono-nitration, you should experiment with substoichiometric amounts (e.g., 0.9 to 1.1 equivalents) of nitric acid to find the optimal balance that maximizes mono-nitration while minimizing unreacted starting material.

  • Rate of Addition: The rate at which the nitrating agent is introduced can influence selectivity.

    • Causality: A rapid addition of the nitrating agent can create localized areas of high concentration, promoting dinitration. It also contributes to a rapid increase in temperature, which further favors side reactions.[5]

    • Solution: Add the nitric acid (or nitrating mixture) dropwise and slowly to the solution of 2,6-diaminopyridine in oleum/sulfuric acid. Ensure vigorous stirring to maintain a homogenous mixture and prevent localized "hot spots."[5]

Troubleshooting Workflow: Low Yield & Poor Selectivity

G start Low Yield or Poor Selectivity Observed check_water Is the reaction medium strictly anhydrous? start->check_water use_oleum Action: Replace Conc. H₂SO₄ with Oleum (20-65% SO₃). check_water->use_oleum No check_temp Is the internal temperature maintained at 15-25°C? check_water->check_temp Yes use_oleum->check_temp improve_cooling Action: Use ice-salt bath and monitor internal temp. check_temp->improve_cooling No check_stoich Is HNO₃ stoichiometry controlled (<2.1 eq)? check_temp->check_stoich Yes improve_cooling->check_stoich adjust_stoich Action: Use 0.9-1.1 eq HNO₃ for mono-nitration. check_stoich->adjust_stoich No check_addition Is nitrating agent added slowly with vigorous stirring? check_stoich->check_addition Yes adjust_stoich->check_addition slow_addition Action: Add dropwise over 1-2 hours. check_addition->slow_addition No end Optimized Reaction check_addition->end Yes slow_addition->end

Caption: Troubleshooting workflow for low yield and poor selectivity.

Issue 3: Safety - Managing Exothermic Reactions

Question: How do I safely set up and manage the risks associated with this nitration?

Answer: Safety is paramount. Nitration reactions are energetic, and the reagents are hazardous.[4] Nitric acid is a strong oxidizer and is highly corrosive, capable of causing severe chemical burns.[6][7]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and compatible gloves (e.g., butyl rubber or Viton).[6][8]

  • Engineering Controls: Conduct the entire reaction in a certified chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[7][8]

  • Reaction Setup: Use a three-necked flask equipped with a mechanical stirrer, a thermometer to monitor the internal temperature, and a dropping funnel for the controlled addition of reagents. The flask should be immersed in an adequate cooling bath.

  • Reagent Handling: Always add the acid (sulfuric acid/oleum) to the flask first, and then slowly add the other reagents. Never add water to concentrated acid. When preparing the nitrating mixture, add the nitric acid slowly to the sulfuric acid while cooling.

  • Quenching: The quenching procedure is also hazardous. Pour the reaction mixture slowly onto a large excess of ice. Never add ice or water directly to the reaction flask, as this can cause violent boiling and splashing of the corrosive mixture.

  • Waste Disposal: Nitric acid waste must be segregated and disposed of according to institutional and regulatory guidelines.[8]

Optimized Protocol and Mechanistic Insight

This protocol is designed to favor the synthesis of this compound by carefully controlling reaction parameters.

Reaction Mechanism Overview

The reaction proceeds via electrophilic aromatic substitution. The superacid medium (oleum) protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺). This ion is then attacked by the electron-rich pyridine ring, which is activated by the two electron-donating amino groups.

G cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack HNO₃2 H₂SO₄ HNO₃2 H₂SO₄ NO₂⁺H₃O⁺2 HSO₄⁻ NO₂⁺H₃O⁺2 HSO₄⁻ HNO₃2 H₂SO₄->NO₂⁺H₃O⁺2 HSO₄⁻ in Oleum/H₂SO₄ DAP 2,6-Diaminopyridine Intermediate Sigma Complex (Resonance Stabilized) DAP->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: Simplified reaction mechanism for nitration of 2,6-diaminopyridine.

Experimental Protocol

Materials:

  • 2,6-Diaminopyridine (DAP)

  • Fuming Sulfuric Acid (Oleum, 20% SO₃)

  • Nitric Acid (98%+)

  • Crushed Ice / Deionized Water

Procedure:

  • Setup: In a chemical fume hood, equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice-salt bath.

  • Dissolution: Carefully charge the flask with 50 mL of oleum (20% SO₃). Begin stirring and cool the oleum to 0-5°C.

  • Substrate Addition: Once the oleum is cooled, add 10.9 g (0.1 mol) of 2,6-diaminopyridine in small portions over 30 minutes. Ensure the internal temperature does not rise above 20°C during the addition.[3] A dark red, clear solution should form.

  • Nitration: In the dropping funnel, prepare the nitrating agent by adding 4.5 mL (~0.105 mol, 1.05 eq) of >97% nitric acid. Add this nitrating agent dropwise to the stirred DAP solution over 1-2 hours. Critically, maintain the internal reaction temperature between 15-20°C throughout the addition.[3]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 15-20°C for an additional 30 minutes.

  • Workup/Quenching: Prepare a large beaker containing at least 500 g of crushed ice. With vigorous stirring, pour the dark reaction mixture slowly and carefully onto the ice. The product will precipitate as a yellow solid.

  • Isolation: Filter the resulting slurry using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the product under vacuum at 50-60°C to a constant weight. The product can be further purified by recrystallization if necessary, though the specific solvent will depend on the impurity profile.

Summary of Key Parameters for Optimization
ParameterSuboptimal ConditionOptimized ConditionRationale
Nitrating Medium Conc. H₂SO₄Fuming Sulfuric Acid (Oleum)Oleum is anhydrous and promotes higher concentrations of the active NO₂⁺ electrophile, increasing yield.[1][2]
Temperature > 30°C or inconsistent15-25°C (strictly controlled)Prevents thermal decomposition and reduces the rate of side reactions, improving yield and selectivity.[1][3]
HNO₃ Stoichiometry > 2 equivalents1.0 - 1.1 equivalentsLimits the availability of the nitrating agent to favor mono-nitration over dinitration.[1][3]
Addition Rate Rapid / All at onceSlow, dropwise over 1-2 hoursMaintains temperature control and prevents localized high concentrations of reagents, enhancing selectivity.[5]
Workup Slow quench, warm waterRapid quench onto excess iceMinimizes product degradation or loss of yield due to solubility in the acidic aqueous workup solution.[1][3]

References

  • Nitration of pyridine-2, 6-diamines. (n.d.). Google Patents.
  • Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide. (n.d.). ResearchGate.
  • Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (n.d.).
  • Nitration: An Overview of Recent Developments and Processes. (n.d.). American Chemical Society.
  • NITRATION OF PYRIDINE-2,6-DIAMINES. (n.d.). European Patent Office.
  • Nitration of pyridine-2,6-diamines. (n.d.). Google Patents.
  • NITRIC ACID SAFETY. (n.d.). University of Washington.
  • Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide. (n.d.). ResearchGate.
  • Process for producing 2,3-diamino-6-methoxypyridine. (n.d.). Google Patents.
  • A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. (n.d.). ResearchGate.
  • Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS.
  • Nitric Acid Safety Tips for the Workplace. (2023, March 30). Nevada Technical Associates, Inc.
  • Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro-. (n.d.). NIST WebBook.
  • 2,3-diaminopyridine. (n.d.). Organic Syntheses.

Sources

Technical Support Center: Purification of Crude 2,6-Diamino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 2,6-Diamino-3-nitropyridine (DA3NP). This document is designed for researchers, scientists, and drug development professionals who handle this critical intermediate. The purity of DA3NP is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs) and other target molecules, as impurities can lead to side reactions, lower yields, and compromised final product quality.

This guide provides in-depth, experience-based answers to common challenges encountered during the purification of crude DA3NP. It combines theoretical principles with practical, step-by-step protocols to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of pure this compound?

Pure this compound is typically a solid that can range in color from light yellow to yellowish-brown.[1] The reported melting point is approximately 210–215 °C.[1] Significant deviation in color (e.g., dark brown, red, or black) or a broad or depressed melting point indicates the presence of impurities. It is poorly soluble in water but shows solubility in organic solvents like dimethyl sulfoxide (DMSO).[1][2]

Q2: What are the most common impurities in crude DA3NP?

Impurities in crude DA3NP primarily originate from the synthetic route. A common synthesis involves the amination of a di-substituted nitropyridine, such as 2,6-dichloro-3-nitropyridine.[3][4] Potential impurities include:

  • Starting Materials: Unreacted 2,6-dichloro-3-nitropyridine or mono-substituted intermediates (e.g., 2-amino-6-chloro-3-nitropyridine).

  • Isomeric Byproducts: Positional isomers formed during nitration or amination steps.

  • Polymeric/Tarry Materials: Dark-colored, high-molecular-weight byproducts formed from side reactions under harsh conditions (e.g., high temperature or strong base).

  • Residual Solvents and Reagents: Solvents used in the reaction or workup, and residual acids or bases.

Q3: Which purification method is generally recommended for DA3NP?

For laboratory to pilot scale, recrystallization is the most common and cost-effective method. It is effective at removing most common impurities, especially when an appropriate solvent system is chosen. For difficult-to-separate impurities or for achieving very high purity (>99.5%), silica gel column chromatography is the preferred method.

Q4: Is DA3NP a hazardous substance?

Purification Method Selection Workflow

Choosing the right purification strategy depends on the initial purity of your crude material, the quantity to be purified, and the desired final purity. The following flowchart provides a decision-making framework.

G Crude Crude DA3NP TLC Analyze by TLC/ LCMS Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Few spots, well-separated Column Column Chromatography TLC->Column Multiple/close spots, streaking Pure Pure DA3NP (>99%) Recrystallization->Pure Charcoal Recrystallize with Activated Charcoal Recrystallization->Charcoal Product still colored? Column->Pure Charcoal->Pure G cluster_prep Preparation cluster_run Execution cluster_post Workup a 1. Select Mobile Phase (via TLC analysis) b 2. Pack Column (Slurry method) a->b c 3. Prepare & Load Sample (Dry loading preferred) b->c d 4. Elute Column (Start with low polarity) c->d e 5. Collect Fractions d->e f 6. Monitor Fractions (via TLC) e->f g 7. Combine Pure Fractions f->g h 8. Evaporate Solvent (Rotary Evaporator) g->h i 9. Obtain Pure Product h->i

Sources

Side reactions and byproducts in the synthesis of 2,6-Diamino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,6-Diamino-3-nitropyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during this synthesis. Our goal is to provide practical, experience-driven insights to help you optimize your reaction outcomes and ensure the integrity of your results.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. While its synthesis appears straightforward, the presence of multiple reactive sites on the pyridine ring necessitates precise control over reaction conditions to minimize the formation of unwanted byproducts. This guide addresses the most common synthetic route—the nitration of 2,6-dichloropyridine followed by a nucleophilic aromatic substitution (SNAr) with ammonia—and provides troubleshooting for the key challenges at each stage.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

The most widely adopted method involves a two-step process starting from commercially available 2,6-dichloropyridine. This route is generally favored due to the accessibility of the starting materials and the relatively reliable reaction conditions. The sequence is as follows:

  • Nitration: Electrophilic nitration of 2,6-dichloropyridine to yield the intermediate, 2,6-dichloro-3-nitropyridine.

  • Amination: A double nucleophilic aromatic substitution (SNAr) on 2,6-dichloro-3-nitropyridine using ammonia to replace both chlorine atoms.

Q2: Why is the amination of 2,6-dichloro-3-nitropyridine challenging?

The primary challenge lies in achieving complete disubstitution without generating significant quantities of the mono-substituted intermediate, 2-amino-6-chloro-3-nitropyridine. The electron-withdrawing nitro group activates both the C2 and C6 positions for nucleophilic attack. The first amination is relatively fast, but the introduction of the first electron-donating amino group deactivates the ring towards the second substitution, making it more difficult.[1] This requires carefully optimized conditions to drive the reaction to completion.

Troubleshooting Guide: Side Reactions & Byproducts

This section addresses specific problems you may encounter during the synthesis.

Part 1: Nitration of 2,6-Dichloropyridine

Issue 1: Low Yield of 2,6-dichloro-3-nitropyridine

  • Question: My nitration of 2,6-dichloropyridine is resulting in a low yield (<70%). What are the likely causes and how can I improve it?

  • Answer & Troubleshooting:

    • Inadequate Nitrating Agent: The strength and composition of your nitrating mixture are critical. A standard mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) is typically effective.[2] Using less concentrated acids can fail to generate a sufficient concentration of the nitronium ion (NO₂⁺), the active electrophile.

    • Suboptimal Reaction Temperature: This reaction requires heating to proceed at a reasonable rate. Temperatures are often maintained between 65°C and 120°C for several hours.[2][3] Insufficient temperature or reaction time will lead to incomplete conversion. Conversely, excessive temperatures can promote side reactions and decomposition.

    • Inefficient Quenching and Isolation: The product is isolated by quenching the reaction mixture in ice water, which causes it to precipitate.[3][4] If the quenching is done at too high a temperature, or if an insufficient volume of ice water is used, the product may remain partially dissolved, leading to losses. Ensure the mixture is cooled before quenching and that the precipitation is complete.

Issue 2: Formation of Impurities During Nitration

  • Question: I've isolated my 2,6-dichloro-3-nitropyridine, but analytical data (HPLC, NMR) suggests the presence of impurities. What could they be?

  • Answer & Troubleshooting:

    • Unreacted Starting Material: The most common impurity is unreacted 2,6-dichloropyridine. This is typically due to the reasons outlined in Issue 1 (insufficient temperature, time, or nitrating agent strength). You can monitor the reaction's progress by TLC or GC to ensure full conversion.[4]

    • Over-Nitration Products: While the two chlorine atoms are deactivating, forcing conditions (very high temperatures or prolonged reaction times) could potentially lead to the formation of dinitrated species, although this is less common for this specific substrate.

    • Purification Protocol: The crude product should be thoroughly washed with cold water to remove residual acids before drying. If unreacted starting material is a significant issue, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography can be employed for purification.

Parameter Recommendation for Nitration Rationale / Potential Side Reaction if Deviated
Nitrating Agent Conc. H₂SO₄ and Fuming HNO₃ (or KNO₃)Weak Acid: Incomplete reaction.
Temperature 100–120 °CToo Low: Incomplete reaction. Too High: Decomposition, potential for over-nitration.
Reaction Time 5–10 hours (monitor by TLC/GC)Too Short: Incomplete reaction.
Workup Pour onto ice waterWarm Water: Incomplete precipitation and loss of yield.
Part 2: Amination of 2,6-dichloro-3-nitropyridine

Issue 3: Incomplete Conversion to the Diamino Product

  • Question: My amination reaction stalls, leaving a significant amount of the mono-substituted byproduct, 2-amino-6-chloro-3-nitropyridine. How can I drive the reaction to completion?

  • Answer & Troubleshooting:

    • Kinetics vs. Thermodynamics: The first substitution at the C2 position is kinetically favored due to the strong inductive electron withdrawal by the adjacent nitro group.[1] However, the resulting 2-amino-6-chloro-3-nitropyridine is less reactive than the starting material. To achieve the thermodynamically favored disubstituted product, you must overcome this higher activation energy.

    • Excess Aminating Agent: Use a significant excess of ammonia. This is often accomplished by using a solution of aqueous ammonia in a solvent like methanol or by using anhydrous ammonia in an autoclave.[4] The high concentration of the nucleophile helps drive the second substitution.

    • Elevated Temperature and Pressure: This is the most critical factor. The second substitution often requires higher temperatures (e.g., 35-60°C or higher) than the first.[5] Performing the reaction in a sealed vessel or autoclave allows you to heat the reaction above the boiling point of the solvent, increasing the reaction rate.

    • Choice of Solvent: A polar protic solvent like methanol or ethanol is often used to dissolve the starting material and facilitate the reaction with aqueous ammonia.[4]

Issue 4: Formation of Hydroxylated Byproducts

  • Question: I am seeing byproducts that appear to be hydroxylated pyridines (e.g., 2-amino-6-hydroxy-3-nitropyridine). How does this happen?

  • Answer & Troubleshooting:

    • Hydrolysis Side Reaction: The chloro groups are susceptible to hydrolysis, especially at elevated temperatures in the presence of water. If your aqueous ammonia solution is too dilute or if the reaction is heated for excessively long periods, hydroxide ions (present in aqueous ammonia) can compete with ammonia as the nucleophile, leading to the formation of unwanted hydroxypyridine derivatives.

    • Mitigation Strategy: Use a more concentrated source of ammonia to ensure it is the dominant nucleophile. If possible, using anhydrous ammonia in an organic solvent can eliminate this side reaction, but this requires specialized equipment (autoclave). Control the reaction time and temperature carefully to avoid conditions that favor hydrolysis.

Visualizing the Synthetic Pathway and Side Reactions

Main Synthetic Route

Synthesis of this compound A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration (H₂SO₄, HNO₃) C This compound B->C Amination (NH₃, heat)

Caption: Primary synthetic pathway to this compound.

Key Side Reactions During Amination

Amination Side Reactions SM 2,6-Dichloro-3-nitropyridine Mono 2-Amino-6-chloro-3-nitropyridine (Mono-aminated Byproduct) SM->Mono + NH₃ (fast) Product This compound (Desired Product) Mono->Product + NH₃ (slow, requires heat) Hydrolysis 2-Amino-6-hydroxy-3-nitropyridine (Hydrolysis Byproduct) Mono->Hydrolysis + H₂O/OH⁻ (competing reaction)

Sources

Technical Support Center: Optimizing Reaction Conditions for the Nitration of 2,6-Diaminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 2,6-diaminopyridine (DAP). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity, high-yield results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nitration of 2,6-diaminopyridine.

Q1: What is the primary product of the nitration of 2,6-diaminopyridine?

The nitration of 2,6-diaminopyridine can yield either 3-nitro-2,6-diaminopyridine (mono-nitration) or, more commonly under forcing conditions, 2,6-diamino-3,5-dinitropyridine (DADNP).[1] DADNP is a valuable intermediate, serving as a starting material for insensitive explosives and for the synthesis of monomers used in rigid-rod polymers.[1][2][3]

Q2: What is the mechanism of this nitration reaction?

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. The amino groups (-NH₂) on the pyridine ring are strongly activating, directing the incoming electrophile to the ortho and para positions. In this case, the 3 and 5 positions are activated. A strong nitrating agent, typically a mixture of nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺).[4] This ion is then attacked by the electron-rich pyridine ring to form the nitrated product.

Q3: Why is a mixture of nitric acid and sulfuric acid typically used?

Sulfuric acid serves two critical roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile.[4] Second, in concentrated form or as fuming sulfuric acid (oleum), it acts as a powerful dehydrating agent. This is crucial because water is a byproduct of the reaction; its removal prevents the dilution of the acid medium and maintains the high reactivity of the nitrating agent, leading to significantly higher yields.[5]

Q4: Why is strict temperature control so important in this reaction?

Nitration reactions are highly exothermic and can be intense.[6][7] Without proper temperature control, several issues can arise:

  • Runaway Reactions: The heat generated can accelerate the reaction uncontrollably, posing a significant safety hazard.[7]

  • Side Reactions: Elevated temperatures can promote side reactions such as oxidation of the starting material or product degradation.[6]

  • Polynitration: For mono-nitration, higher temperatures can lead to the unwanted formation of the dinitrated product.

It is recommended to maintain a reaction temperature below 30°C, and preferably between 15-25°C, for optimal results and safety.[2]

Troubleshooting Guide

Encountering issues during your experiment is common. This guide provides a structured approach to identifying and solving them.

Problem 1: Very Low or No Yield of the Desired Nitrated Product.

  • Probable Cause 1: Inactive Nitrating Agent. The presence of water significantly reduces the efficacy of the nitrating mixture by reacting with the nitronium ion. Standard concentrated sulfuric acid contains some water, and the reaction itself produces water.

  • Recommended Solution 1: Employ an Anhydrous Medium. The use of fuming sulfuric acid (oleum) with a sulfur trioxide (SO₃) concentration of 20-65% has been shown to dramatically increase yields from ~50% to over 90%.[3][5] The SO₃ in oleum effectively scavenges any water present, ensuring the nitrating agent remains highly active.[2] Alternatively, other dehydrating agents like polyphosphoric acid or diphosphorus pentoxide can be used.[5]

  • Probable Cause 2: Insufficiently Low Temperature. If the 2,6-diaminopyridine is added at too high a temperature, or if the initial exotherm is not controlled, degradation of the starting material can occur before it has a chance to be nitrated.

  • Recommended Solution 2: Pre-cool and Control Addition. Ensure the sulfuric acid or oleum is thoroughly cooled in an ice bath before the slow, portion-wise addition of the 2,6-diaminopyridine. Maintain vigorous stirring and monitor the internal temperature closely, ensuring it remains below 25°C.[2]

Problem 2: Formation of a Dark, Tarry, or Insoluble Mixture.

  • Probable Cause 1: Oxidation or Degradation. This is typically a result of excessive reaction temperatures or "hot spots" within the reaction mixture due to poor stirring. The nitrating mixture is a powerful oxidizing agent.[6]

  • Recommended Solution 1: Enhance Temperature Control and Agitation. Use a larger reaction vessel to improve heat dissipation. Employ an efficient overhead mechanical stirrer, as magnetic stir bars may be insufficient for the viscous mixture. Ensure the addition of reagents is slow and controlled to manage the exotherm.

  • Probable Cause 2: Improper Quenching. Diluting the highly acidic reaction mixture with water is an extremely exothermic step. If done improperly, the localized heat can degrade the product.

  • Recommended Solution 2: Controlled Quenching onto Ice. The recommended procedure is to pour the reaction mixture slowly into a large excess of crushed ice with vigorous stirring.[2] This ensures the temperature of the quench mixture remains low (e.g., below 15°C), minimizing product degradation and allowing for controlled precipitation.

Problem 3: Difficulty in Purifying the Final Product.

  • Probable Cause: Presence of Persistent Impurities. Side products from oxidation or incomplete nitration can co-precipitate with the desired product, making purification by simple filtration challenging.

  • Recommended Solution: Recrystallization or Solvent Washing. While specific solvents depend on the exact product (mono- vs. di-nitro), a common technique involves washing the crude, filtered product thoroughly with cold water to remove residual acids. One patented method involves quenching the reaction mixture into cold methanol, filtering the resulting slurry, and then stirring the precipitate in an ice/water mixture before a final filtration and washing.[2] This multi-step process helps remove both organic and inorganic impurities.

Visualizing the Process

A clear understanding of the workflow and troubleshooting logic is essential for success.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Prep Prepare Nitrating Agent (Oleum + Nitric Acid) Cool Cool Agent in Ice Bath (< 10°C) Prep->Cool Add Slowly Add DAP Substrate (Maintain T < 25°C) Cool->Add Stir Stir at Controlled Temp (e.g., 15-25°C for 1-2h) Add->Stir Quench Pour Mixture onto Crushed Ice Stir->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Product Under Vacuum Wash->Dry

Caption: General experimental workflow for the nitration of 2,6-diaminopyridine.

Troubleshooting Start Unsatisfactory Result LowYield Problem: Low Yield Start->LowYield Impure Problem: Impure Product Start->Impure Cause_H2O Cause: Water in Medium? LowYield->Cause_H2O Cause_Temp Cause: Poor Temp Control? LowYield->Cause_Temp Impure->Cause_Temp Cause_Quench Cause: Improper Quench? Impure->Cause_Quench Sol_Oleum Solution: Use Oleum/Anhydrous System Cause_H2O->Sol_Oleum Sol_Control Solution: Slow Addition, Vigorous Stirring Cause_Temp->Sol_Control Sol_IceQuench Solution: Pour Reaction Mix into Ice Cause_Quench->Sol_IceQuench

Sources

Technical Support Center: Synthesis of 2,6-Diamino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2,6-Diamino-3-nitropyridine. It is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis, ensuring safety, optimizing yield, and achieving high purity.

Section 1: Strategic Synthesis Decisions - FAQs

This section addresses high-level questions regarding the synthetic approach to this compound.

Q1: What are the primary synthetic routes to this compound, and how do I choose the best one?

There are two primary, well-established routes for synthesizing this compound. The choice depends largely on the availability and cost of starting materials, as well as the scale of the reaction.

  • Route A: Nitration of 2,6-Diaminopyridine. This is a direct approach but requires careful control of the nitration conditions to achieve a good yield and avoid the formation of byproducts. It is often favored when 2,6-diaminopyridine is readily available.[1][2][3]

  • Route B: Amination of a 2,6-Dihalo-3-nitropyridine. This route involves first synthesizing an intermediate, typically 2,6-dichloro-3-nitropyridine, followed by a double nucleophilic aromatic substitution (SNAr) with ammonia. This can be a more controlled, higher-yielding process, though it involves more steps.[4]

The diagram below illustrates these two divergent pathways.

Synthesis_Routes cluster_A Route A: Direct Nitration cluster_B Route B: Amination Pathway A_start 2,6-Diaminopyridine A_end This compound A_start->A_end Nitration (H₂SO₄/HNO₃ or Oleum/HNO₃) B_start 2,6-Dichloropyridine B_inter 2,6-Dichloro-3-nitropyridine B_start->B_inter Nitration (H₂SO₄/HNO₃) B_end This compound B_inter->B_end Diamination (Aqueous Ammonia)

Caption: Divergent synthetic pathways to this compound.

Section 2: Troubleshooting Route A - Nitration of 2,6-Diaminopyridine

This route is deceptively simple and fraught with potential yield issues if not executed with precision.

Q2: My nitration of 2,6-diaminopyridine resulted in a low yield (<50%) and a dark, impure product. What is the most likely cause?

This is a classic problem. The low yield is almost certainly due to the presence of water in the reaction medium.

Causality: The nitration of an activated ring system like 2,6-diaminopyridine is sensitive to the concentration of the nitrating species (NO₂⁺). Water, a byproduct of the nitration reaction itself (H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂O + NO₂⁺), dilutes the acid and reduces the concentration of the nitronium ion, leading to incomplete reaction.

Solution: The key to a high-yield reaction is to maintain an essentially anhydrous medium. This is achieved by using fuming sulfuric acid (oleum) instead of concentrated sulfuric acid. The excess SO₃ in oleum acts as a powerful dehydrating agent, sequestering any water generated in situ. This simple change has been shown to dramatically increase yields from approximately 50% to over 90%.[1][3][5]

Reagent SystemTypical YieldRationale
Conc. H₂SO₄ / HNO₃~50%Water byproduct dilutes the nitrating agent, leading to incomplete reaction.[1]
Fuming H₂SO₄ (Oleum) / HNO₃>90%Excess SO₃ in oleum removes water as it is formed, maintaining a potent nitrating medium.[1][3]
Q3: The reaction temperature is difficult to control during the addition of nitric acid. What are the risks and best practices?

Risks of Poor Temperature Control:

  • Over-nitration/Side Reactions: Exceeding the optimal temperature range (typically 18-25°C) can lead to the formation of dinitrated or other undesired byproducts.[5]

  • Runaway Reaction: Nitration reactions are highly exothermic. Uncontrolled temperature can pose a significant safety hazard.

Best Practices:

  • Pre-cooling: Thoroughly cool the vessel containing the 2,6-diaminopyridine dissolved in oleum in an ice/salt bath before beginning the addition of nitric acid.

  • Slow, Dropwise Addition: Add the nitric acid very slowly using a dropping funnel. Monitor the internal temperature constantly with a thermometer.

  • Efficient Stirring: Ensure vigorous mechanical stirring to dissipate heat evenly throughout the reaction mixture.

  • Cooling Bath Maintenance: Have an ample supply of ice to maintain the cooling bath's effectiveness throughout the addition process.[5]

Section 3: Troubleshooting Route B - Amination of 2,6-Dichloro-3-nitropyridine

This route offers better control but has its own set of challenges, particularly concerning the starting material synthesis and the double amination step.

Q4: My initial nitration of 2,6-dichloropyridine is low-yielding. How can I optimize this step?

The pyridine ring is electron-deficient and requires forcing conditions for nitration.

Causality & Optimization:

  • Temperature and Time: This reaction requires high temperatures (e.g., 100-120°C) and long reaction times (5-10 hours) to proceed effectively.[4][6] Ensure the reaction is heated sufficiently and monitored by TLC or GC until the starting material is consumed.

  • Nitrating Agent: A strong nitrating mixture is essential. A common and effective system is concentrated sulfuric acid with potassium nitrate or concentrated nitric acid.[4][6][7]

  • Work-up: The product is typically isolated by pouring the cooled reaction mixture into ice water, which precipitates the solid 2,6-dichloro-3-nitropyridine.[4][6] Ensure thorough washing of the precipitate with water to remove residual acid.

Q5: During the amination of 2,6-dichloro-3-nitropyridine, I am getting a mixture of mono-amino and di-amino products. How do I drive the reaction to completion?

This indicates either insufficient reagent, time, or temperature for the second nucleophilic substitution to occur.

Causality: The first amination (producing 2-amino-6-chloro-3-nitropyridine) is generally faster than the second. The electron-donating amino group slightly deactivates the ring towards the second substitution. Therefore, driving the reaction to the desired diamino product requires overcoming a higher activation energy.

Troubleshooting Logic:

Amination_Troubleshooting start Incomplete Diamination (Mono- and Di-amino Mixture) check_temp Is Reaction Temperature Sufficient? (e.g., 35-40°C or higher) start->check_temp check_time Is Reaction Time Sufficiently Long? check_temp->check_time Yes increase_temp Increase Temperature to Drive Second Substitution check_temp->increase_temp No check_conc Is Ammonia Concentration Adequate? check_time->check_conc Yes increase_time Increase Reaction Time and Monitor by TLC check_time->increase_time No increase_conc Use a Higher Concentration of Aqueous Ammonia check_conc->increase_conc No solution Complete Conversion to this compound check_conc->solution Yes increase_temp->solution increase_time->solution increase_conc->solution

Caption: Decision workflow for troubleshooting incomplete amination.

Key Parameters for Complete Diamination:

  • Temperature: Heating the reaction is crucial. A temperature of 35-40°C is often cited for the initial substitution, but driving the second may require higher temperatures or prolonged heating.[4]

  • Ammonia Source: Use a sufficient excess of concentrated aqueous ammonia (e.g., 25-30%) to act as both the nucleophile and the base to neutralize the HCl byproduct.

  • Solvent: Methanol is a common solvent that facilitates the dissolution of the starting material.[4]

Q6: Why does the first amination of 2,6-dichloro-3-nitropyridine preferentially occur at the 2-position instead of the 6-position?

While both the C2 and C6 positions are activated by the nitro group (ortho and para, respectively), the substitution is often kinetically favored at the C2 position.

Mechanistic Explanation: The powerful electron-withdrawing inductive effect of the nitro group makes the adjacent C2 position more electron-deficient and thus more susceptible to initial nucleophilic attack than the more distant C6 position.[8] While the para-substituted product (amination at C6) might be the thermodynamically more stable product, the ortho-substitution is kinetically faster under typical reaction conditions.[8]

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound via Route A

(Based on the high-yield oleum method) [1][3][5]

Warning: This procedure involves highly corrosive and reactive materials. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

  • Vessel Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2.5 L of fuming sulfuric acid (20% SO₃). Cool the flask in an ice/salt bath to below 10°C.

  • Addition of Starting Material: While maintaining cooling and stirring, slowly add 2,6-diaminopyridine (e.g., 300 g, 2.75 mol) in small portions, ensuring the temperature remains below 25°C. This addition may take over an hour.

  • Nitration: Once the addition is complete, begin the slow, dropwise addition of 100% nitric acid (e.g., 240 mL) via the dropping funnel. Carefully control the addition rate to maintain an internal temperature of 18-20°C. This step is highly exothermic.

  • Reaction Quench: After stirring for an additional 15-20 minutes post-addition, carefully and slowly pour the dark, viscous reaction mixture onto a large volume of crushed ice (e.g., 7 kg) with vigorous stirring.

  • Isolation: The product will precipitate as a yellow-orange solid. Isolate the solid by filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7). This is critical to remove all residual acid.

  • Drying: Dry the product under vacuum at 50-60°C to a constant weight.

Protocol 2: Synthesis of this compound via Route B

(Two-step process: Nitration followed by Amination) [4][6]

Step 2a: Synthesis of 2,6-Dichloro-3-nitropyridine

  • Setup: To a flask equipped with a stirrer and reflux condenser, add concentrated sulfuric acid (e.g., 80 mL).

  • Addition of Reactants: Slowly add 2,6-dichloropyridine (e.g., 7.4 g, 0.05 mol), followed by the portion-wise addition of potassium nitrate (e.g., 10.1 g, 0.1 mol).

  • Reaction: Slowly heat the mixture to 120°C and maintain this temperature for 8-10 hours. Monitor the reaction's progress via TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Isolation: Collect the resulting white precipitate by filtration, wash thoroughly with cold water until neutral, and dry to yield 2,6-dichloro-3-nitropyridine.

Step 2b: Synthesis of this compound

  • Dissolution: In a suitable flask, dissolve the 2,6-dichloro-3-nitropyridine (e.g., 25 g, 0.129 mol) in methanol (e.g., 50 mL) at room temperature.

  • Ammonia Addition: Add an excess of 25% aqueous ammonia solution (e.g., 12-15 mL).

  • Reaction: Heat the resulting mixture to 35-40°C for 2-4 hours, or until TLC analysis shows the disappearance of the starting material and intermediates.

  • Isolation: Cool the mixture to 20°C. The product will precipitate.

  • Purification: Filter the solid, wash with a small amount of cold methanol, and dry under vacuum.

References

  • Process for producing 2,3-diamino-6-methoxypyridine.
  • Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (2025-08-06).
  • Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide.
  • A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine.
  • Nitration of pyridine-2,6-diamines.
  • A simple method for preparing 2, 6-diamino-3, 5-dinitropyridine-1-oxide.
  • Preparing method of 2,6-dichloro-3-nitropyridine.
  • Production of 2,6-diamino-pyridine.
  • 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]
  • Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro-. NIST WebBook. [Link]
  • Synthesis of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide.
  • Nitration of pyridine-2,6-diamines.
  • NITRATION OF PYRIDINE-2,6-DIAMINES.
  • 2,6-bis(picrylamino)-3,5-dinitropyridine and a method for its preparation.
  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. [Link]
  • 2,6-Dichloro-3-nitropyridine.
  • Process for preparing pyridine-2,6-diamines.
  • Amination of the isomeric dibromopyridines with potassium amide in liquid ammonia.
  • Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. Indo Global Journal of Pharmaceutical Sciences. [Link]
  • 2,6-Diamino-3,5-dinitropyrazine. PubChem. [Link]
  • OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. European Commission. [Link]
  • Bromination Products of Nitropyridine. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: High-Purity 2,6-Diamino-3-nitropyridine Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of 2,6-Diamino-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for achieving high-purity crystalline products. Here, we synthesize established principles of crystallization with practical, field-proven insights to address the specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent should dissolve this compound sparingly at room temperature but have high solubility at elevated temperatures. Based on the polar nature of the amino and nitro functional groups, polar solvents are generally the most effective. While specific literature on this compound is not abundant, data from structurally similar compounds suggest that solvents like ethanol, methanol, and water, or mixtures thereof, are excellent starting points.[1][2][3] For instance, a mixed solvent system, such as ethanol/water or acetone/ethanol, can be particularly effective for fine-tuning solubility and achieving optimal crystal growth.[2]

Q2: How do I perform a solvent selection test for this compound?

A2: A systematic solvent selection process is crucial for successful recrystallization.[4]

  • Initial Screening: Place a small amount (e.g., 10-20 mg) of your crude this compound into several test tubes.

  • Solvent Addition: To each tube, add a small volume (e.g., 0.5 mL) of a different test solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate).

  • Room Temperature Solubility: Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.

  • Elevated Temperature Solubility: Gently heat the test tubes. A good solvent will fully dissolve the compound at or near its boiling point.

  • Cooling and Crystal Formation: Allow the solutions to cool slowly to room temperature, and then in an ice bath. The ideal solvent will yield a good quantity of crystals upon cooling.

Q3: What is the expected appearance and melting point of high-purity this compound?

A3: High-purity this compound is typically a solid that can range in color from light yellow to yellowish-brown.[1] The melting point is a key indicator of purity; for this compound, the expected melting point is around 210-215 °C.[1] A broad melting range or a melting point lower than the literature value often indicates the presence of impurities.

Q4: How can I confirm the purity of my recrystallized this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of this compound.[5][6][7] A reverse-phase HPLC method using a C8 or C18 column with a mobile phase consisting of acetonitrile and water (with a pH modifier like phosphoric or formic acid) can provide excellent separation of the target compound from its impurities.[5] Purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound and provides step-by-step solutions.

Problem 1: Oiling Out - The compound separates as a liquid instead of crystals.

Cause: This often occurs when the solution is supersaturated to a high degree, or when the melting point of the solute is lower than the boiling point of the solvent. It can also be an issue with highly impure samples or when using mixed solvent systems.[8]

Solutions:

  • Re-dissolve and Add More Solvent: Gently heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.[9]

  • Slower Cooling: Rapid cooling can promote oiling. Insulate the flask to encourage gradual cooling, which favors the formation of well-ordered crystals.[8]

  • Solvent System Adjustment: If using a mixed solvent system, try adjusting the ratio. Often, adding more of the solvent in which the compound is more soluble can prevent oiling out.

Problem 2: No Crystal Formation Upon Cooling.

Cause: The solution may not be sufficiently saturated, a condition known as supersaturation, or there may be a lack of nucleation sites for crystal growth to begin.[8][10]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.[10]

    • Seed Crystals: Introduce a tiny crystal of pure this compound to the solution. This "seed" will act as a template for further crystal growth.[10]

  • Reduce Solvent Volume: If the solution is not saturated enough, carefully evaporate some of the solvent to increase the concentration of the compound and then attempt to cool again.[8]

  • Extended Cooling: Place the flask in a colder environment, such as a refrigerator or freezer, for an extended period.

Problem 3: Poor Yield of Recrystallized Product.

Cause: A low yield can result from using too much solvent, premature crystallization during hot filtration, or incomplete precipitation of the compound.[9][10]

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[10]

  • Pre-heat Filtration Apparatus: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask.

  • Concentrate the Mother Liquor: If a significant amount of the product remains in the filtrate (mother liquor), you can recover it by evaporating a portion of the solvent and cooling again to obtain a second crop of crystals.[9]

  • Ensure Complete Cooling: Allow the solution to cool thoroughly in an ice bath to maximize the precipitation of the product.

Problem 4: Crystals are Colored or Appear Impure.

Cause: Colored impurities may co-crystallize with the product. Insoluble impurities may not have been fully removed.

Solutions:

  • Activated Charcoal Treatment: If the color is due to soluble, high molecular weight impurities, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your product.

  • Hot Filtration: To remove insoluble impurities, perform a hot gravity filtration of the dissolved crude product before allowing it to cool and crystallize.[4]

  • Second Recrystallization: A second recrystallization step may be necessary to achieve the desired level of purity.

Experimental Protocols & Data

Table 1: Recommended Solvents and Properties for Recrystallization
Solvent SystemRationaleBoiling Point (°C)
EthanolGood for moderately polar compounds.78
MethanolSimilar to ethanol, higher polarity.65
Ethanol/WaterAllows for fine-tuning of polarity to optimize solubility and crystal growth.Varies
Acetone/EthanolAnother effective mixed solvent system for polar compounds.Varies
Step-by-Step General Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate, adding small portions of the solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to a constant weight.[10]

Visual Workflow

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Crude Crude 2,6-Diamino- 3-nitropyridine Solvent Select Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Add Solvent HotFilt Hot Filtration (if needed) Dissolve->HotFilt Cool Slow Cooling & Crystal Formation HotFilt->Cool VacFilt Vacuum Filtration Cool->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Drying Wash->Dry Pure High-Purity Crystals Dry->Pure HPLC Purity Analysis (HPLC) Pure->HPLC MP Melting Point Analysis Pure->MP Troubleshooting_Logic Start Recrystallization Issue Oiling Oiling Out - Re-dissolve & add solvent - Slow down cooling - Adjust solvent ratio Start->Oiling Compound separates as oil? NoCrystals No Crystals Formed - Scratch flask interior - Add seed crystal - Reduce solvent volume Start->NoCrystals No precipitation? PoorYield Poor Yield - Use minimum solvent - Pre-heat funnel - Concentrate mother liquor Start->PoorYield Low product recovery? Impure Impure Product - Use activated charcoal - Perform hot filtration - Re-recrystallize Start->Impure Product discolored?

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • SIELC Technologies. (n.d.). Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of California, Irvine. (n.d.). Recrystallization1.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Pipzine Chemicals. (n.d.). 3-Nitropyridine-2,6-diamine Supplier China.
  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Reddit. (2022). Guide to Recrystallisation.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • University of California, Davis. (n.d.). Organic Chemistry 253 Experiment #3 Recrystallization.
  • ResearchGate. (n.d.). A new polymorph of 2,6-diaminopyridine.
  • Google Patents. (n.d.). 2,6-bis(picrylamino)-3,5-dinitropyridine and a method for its preparation.
  • PubMed Central. (2024). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals.
  • Journal of Pharmaceutical and Biomedical Analysis. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis.

Sources

Technical Support Center: Characterization of 2,6-Diamino-3-nitropyridine (ANP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2,6-Diamino-3-nitropyridine (ANP). This guide is designed for researchers, chemists, and drug development professionals who are actively working with this compound. The unique arrangement of two activating amino groups and a deactivating nitro group on the pyridine ring presents specific challenges in synthesis, purification, and analysis. This document provides field-proven insights and troubleshooting methodologies to navigate these complexities effectively.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the characterization of this compound.

Question 1: I'm seeing multiple or unexpected peaks in my reverse-phase HPLC chromatogram. What are the likely causes and how can I resolve this?

Answer:

Unexpected peaks in your HPLC analysis of ANP typically point to issues with synthesis byproducts, sample degradation, or suboptimal chromatography conditions. The nitration of 2,6-diaminopyridine can be challenging to control, often leading to a mixture of products.[1]

Common Impurities & Byproducts:

  • Unreacted Starting Material: The presence of 2,6-diaminopyridine is a common issue.[2]

  • Isomeric Byproducts: The primary isomer expected from the nitration of 2-aminopyridine is the 5-nitro-substituted product.[1] It is highly probable that 2,6-diamino-5-nitropyridine is formed as a significant byproduct alongside your target 3-nitro isomer.

  • Degradation Products: Aminonitropyridines can be susceptible to oxidative degradation.[3] The presence of oxidizing agents or exposure to harsh conditions can lead to the formation of N-oxides or other degradation products.[3]

Troubleshooting Workflow for Purity Analysis

Here is a logical workflow to diagnose and resolve purity issues.

G start Unexpected Peak(s) in HPLC Analysis cause1 Identify Peak (LC-MS, Fraction Collection) start->cause1 subcause1 Unreacted Starting Material (2,6-diaminopyridine) cause1->subcause1 Matches std.? subcause2 Isomeric Byproduct (e.g., 5-nitro isomer) cause1->subcause2 Isomer mass? subcause3 Degradation Product (e.g., N-oxide) cause1->subcause3 Oxidized mass? sol1 Optimize Synthesis: - Adjust nitrating agent ratio - Control temperature strictly subcause1->sol1 subcause2->sol1 sol2 Refine Purification: - Recrystallization (see Protocol 1) - Preparative HPLC subcause2->sol2 subcause3->sol2 sol3 Review Handling & Storage: - Use inert atmosphere - Store away from light/heat - Check solvent stability subcause3->sol3

Caption: Troubleshooting workflow for HPLC purity issues.

Recommended HPLC Method:

A robust starting point for analyzing ANP is a reverse-phase HPLC method. The separation of ANP and its potential intermediate, 2,6-diamino-3,5-dinitropyrazine (ANPZ), has been successfully achieved using a C18 column.[4]

ParameterRecommendationRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for polar aromatic compounds.[4]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile or MethanolFormic acid improves peak shape by protonating the amino groups. A gradient elution (e.g., 5% B to 100% B) is effective for separating compounds with different polarities.[4][5]
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.[4]
Detection UV-Vis Diode Array Detector (DAD)ANP is a chromophore. Monitoring at multiple wavelengths (e.g., 210, 254, and a λmax near 400-430 nm) helps distinguish between different aromatic species.[2]
Question 2: My sample shows significant thermal decomposition at a lower temperature than expected during TGA/DSC analysis. What could be the cause?

Answer:

Premature thermal decomposition of ANP can be alarming and often points to impurities or incompatibility with the analysis pan material. While pure ANP analogues like 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) are known to be thermally stable with decomposition peaks above 350°C, this can be drastically altered.[6]

Potential Causes:

  • Residual Solvents or Reagents: Trapped solvents from purification (e.g., DMSO, DMF) or residual acidic reagents from nitration can lower the decomposition temperature.[7]

  • Presence of Less Stable Isomers: Impurities, such as isomeric byproducts, may have inherently lower thermal stability.

  • Incompatibility with Pan Material: While less common, reactive compounds can interact with the sample pan (e.g., aluminum). A compatibility study on the related compound ANPyO showed poor compatibility with materials like aluminum, leading to a decrease in thermal stability.[8]

Troubleshooting Steps:

  • Verify Purity: Before thermal analysis, confirm the purity of your sample using HPLC and ¹H NMR.

  • Dry Thoroughly: Ensure your sample is completely free of solvents by drying under high vacuum.

  • Use an Inert Sample Pan: Perform a comparative run using a gold or platinum pan to rule out reactivity with aluminum pans.

  • Analyze in an Inert Atmosphere: Run the TGA/DSC under a nitrogen or argon atmosphere to prevent oxidative decomposition, which can occur at lower temperatures.[9]

Part 2: Frequently Asked Questions (FAQs)

Question 3: What is a reliable method for purifying crude this compound?

Answer:

Recrystallization is the most common and effective method for purifying nitrated aminopyridines. The key is selecting a solvent system where the ANP has high solubility at elevated temperatures but low solubility at room temperature, while impurities remain soluble.

Protocol 1: Step-by-Step Recrystallization

This protocol is adapted from methods used for similar compounds.[10]

  • Solvent Selection: Methanol is often a good starting point. For related compounds, solvents like DMSO and DMF have also been used, but their high boiling points can make removal difficult.[7] Experiment with solvent mixtures (e.g., ethanol/water) to optimize crystal formation.

  • Dissolution: Place the crude ANP in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum at a moderate temperature (e.g., 40-50°C) to remove all residual solvent.

  • Purity Confirmation: Analyze the purified product using HPLC and melting point determination to confirm the success of the purification. A sharp melting point indicates high purity.[11]

Caption: A typical workflow for the purification of ANP via recrystallization.

Question 4: What are the key spectroscopic features I should look for to confirm the structure of this compound?

Answer:

A combination of NMR, IR, and UV-Vis spectroscopy is essential for unambiguous structural confirmation.

Expected Spectroscopic Data:

TechniqueFeatureExpected ObservationRationale
¹H NMR Aromatic ProtonsTwo doublets in the aromatic region (approx. 6.0-8.5 ppm).The two protons on the pyridine ring (at C4 and C5) will be a coupled system.
Amino ProtonsTwo broad singlets (approx. 5.0-7.0 ppm), which may exchange with D₂O.Protons on the two different amino groups (C2 and C6) will appear as separate signals.
IR N-H StretchTwo distinct peaks in the 3300-3500 cm⁻¹ region.Corresponds to the symmetric and asymmetric stretching of the primary amine groups.
C-NO₂ StretchStrong absorptions around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).Characteristic stretching frequencies for an aromatic nitro group.
UV-Vis Absorption MaximaStrong absorption bands in the UV and visible regions.The extended conjugation of the pyridine ring with both electron-donating (amino) and electron-withdrawing (nitro) groups creates strong chromophores.[12]

Note: Exact peak positions will vary depending on the solvent used for analysis. The identity of related compounds has been confirmed using these techniques.[2][6]

Question 5: What are the recommended storage and handling conditions for this compound?

Answer:

Given its structure, ANP should be handled as a potentially energetic and light-sensitive compound. Proper storage is crucial to maintain its integrity.

  • Stability: While specific data for ANP is limited, related diaminopyridine derivatives are stable under normal conditions but can react with strong oxidizing agents.[11] A stability study of a similar compound, 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine, showed it to be stable in DMSO solution for at least 7 days and stable in the presence of 6% H₂O₂ for at least 45 minutes.[2]

  • Storage: Store the solid material in a tightly sealed, amber glass vial to protect it from light and moisture. For long-term storage, keep it in a cool, dry place, preferably in a desiccator.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid creating dust.

References

  • Wang, Y., et al. (2011). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. Advanced Materials Research, 236-238, 2299-2302. [Link]
  • CrystEngComm. (n.d.). Stability, electronic properties, and decomposition mechanisms of 2,6-diamino-3,5-dinitropyrazine-1-oxide crystals with different vacancy defects. RSC Publishing. [Link]
  • SIELC Technologies. (n.d.). Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column. [Link]
  • Zhang, J., et al. (2016). Compatibility Study of 2,6-Diamino-3,5-dinitropyridine-1-oxide with Some Energetic Materials.
  • Ott, D. G., & Benziger, T. M. (n.d.). 2,6-bis(picrylamino)-3,5-dinitropyridine and a method for its preparation.
  • European Commission. (2012). Opinion on 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. [Link]
  • ResearchGate. (n.d.). Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide. [Link]
  • Patel, R. P., et al. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
  • ResearchGate. (n.d.). A new polymorph of 2,6-diaminopyridine. [Link]
  • Trivedi, M. K., et al. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine. Science Journal of Analytical Chemistry, 3(6), 84-91. [Link]
  • Seguin, J., et al. (2013). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 84, 186-194. [Link]
  • Pipzine Chemicals. (n.d.). 3-Nitropyridine-2,6-diamine Supplier China. [Link]
  • Allen, C. F. H., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]
  • Pagoria, P. F., et al. (n.d.). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.GOV. [Link]
  • Liu, Y.-C., et al. (2010). Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide.
  • Chinese Journal of Energetic Materials. (n.d.).
  • Nnaemeka, N. J., et al. (2015). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. ACS Omega, 4(1), 8799-8809. [Link]
  • Wróblewska, A., et al. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules, 29(2), 332. [Link]

Sources

Technical Support Center: Production of 2,6-Diamino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Diamino-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the production of this compound, with a primary focus on minimizing impurity formation. Here, we will address common issues encountered during synthesis and provide robust, validated protocols to ensure high purity and yield.

Overview of the Core Synthesis Pathway

The primary route to synthesizing this compound is through the electrophilic nitration of 2,6-diaminopyridine (DAP). This reaction is typically carried out using a mixed acid system of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The amino groups on the DAP ring are strongly activating and ortho-, para-directing. However, the pyridine nitrogen is deactivating. The nitration occurs preferentially at the 3- or 5-position, which are ortho and para to one of the amino groups and meta to the other.

Synthesis_Pathway DAP 2,6-Diaminopyridine (DAP) Product This compound DAP->Product Nitration Reagents Mixed Acid (HNO₃ + H₂SO₄) Nitronium Nitronium Ion (NO₂⁺) Reagents->Nitronium Generates Nitronium->DAP Attacks Side_Product Impurities (e.g., 2,6-Diamino-3,5-dinitropyridine) Product->Side_Product Further Nitration

Caption: Synthesis pathway for this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the synthesis, explaining the underlying causes and providing actionable solutions.

Q1: What are the most common impurities and how are they formed?

The primary impurities arise from over-nitration, incomplete reaction, or side reactions. Understanding the source of these impurities is the first step toward their prevention.

Impurity NameStructureFormation MechanismPrevention Strategy
2,6-Diamino-3,5-dinitropyridine (DADNP) A second nitro group is added to the 5-position.Occurs when reaction conditions are too harsh (high temperature, high concentration of nitrating agent).Strictly control temperature below 30°C, use a slight excess of nitric acid, and control reaction time.[1][2]
Unreacted 2,6-Diaminopyridine (DAP) Starting material.Incomplete reaction due to insufficient nitrating agent, low temperature, or short reaction time.Ensure proper stoichiometry of reagents and allow the reaction to proceed to completion.
Pyridine-NHNO₂ intermediates N-nitration of the amino groups.Can be formed due to thermal effects. These intermediates are often difficult to rearrange to the desired C-nitro product.[3]Maintain low reaction temperatures to disfavor N-nitration.[3]
Sulfonated Byproducts (DAP-SO₃H) Sulfonation of the DAP ring.Can occur in the presence of water, which forms a less active nitrating complex and can facilitate sulfonation.[3]Use an anhydrous reaction medium, such as fuming sulfuric acid (oleum), to trap any water formed.[1][2]
Q2: My reaction produced a significant amount of the dinitro- byproduct (DADNP). What went wrong and how can I fix it?

The formation of 2,6-diamino-3,5-dinitropyridine (DADNP) is a classic case of over-nitration. The mono-nitrated product is itself an activated ring system and can undergo a second nitration under the reaction conditions.

Root Causes & Corrective Actions:

  • Excessive Temperature: The rate of the second nitration is highly temperature-dependent.

    • Explanation: Higher temperatures provide the necessary activation energy for the second, more difficult nitration to occur.

    • Solution: Maintain a strict reaction temperature, preferably between 15°C and 25°C.[1][2] Use an ice bath for cooling, especially during the addition of reagents, which is an exothermic process.

  • High Concentration of Nitrating Agent: Using a large excess of nitric acid increases the concentration of the nitronium ion, driving the reaction towards dinitration.

    • Explanation: Le Chatelier's principle dictates that a higher concentration of reactants will push the equilibrium towards the products, in this case, the dinitrated species.

    • Solution: Use a carefully controlled molar ratio of nitric acid to DAP. A slight excess is needed to ensure complete conversion of the starting material, but a large excess should be avoided. A ratio of not more than 2.1 moles of nitric acid per mole of DAP is recommended.[1][2]

  • Presence of Water: The presence of water can lead to the formation of less active nitrating species and also undesirable side reactions.[3]

    • Explanation: Water generated during the reaction can dilute the acid mixture, changing the nature of the active nitrating species.

    • Solution: Employing an "inherently anhydrous medium" by using fuming sulfuric acid (oleum) instead of concentrated sulfuric acid can significantly improve the yield of the desired product by sequestering water as it is formed.[1][4]

Troubleshooting_Dinitration cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem High Yield of DADNP (Dinitration) Temp High Temperature (> 30°C) Problem->Temp Acid Excess Nitric Acid Problem->Acid Water Presence of Water Problem->Water Sol_Temp Maintain Temp 15-25°C Temp->Sol_Temp Mitigates Sol_Acid Control Stoichiometry (HNO₃:DAP ≤ 2.1:1) Acid->Sol_Acid Mitigates Sol_Water Use Oleum (Anhydrous Medium) Water->Sol_Water Mitigates

Caption: Troubleshooting workflow for excessive dinitration.

Q3: How can I effectively remove unreacted starting material (DAP) from my crude product?

Unreacted 2,6-diaminopyridine can often be found in the crude product if the reaction does not go to completion. Its removal is crucial for obtaining a high-purity final product.

Purification Strategy: Recrystallization

Recrystallization is the most effective method for removing DAP. The key is to choose a solvent system in which the desired product and the impurity have different solubilities.

  • Recommended Solvent: Methanol . The crude product can be digested in boiling methanol. The desired this compound has lower solubility in methanol compared to the unreacted DAP, which is more soluble.

  • Procedure:

    • Digest the crude solid in boiling methanol for approximately 30 minutes.

    • The desired product will remain largely as a solid, while the more soluble DAP and some other impurities will dissolve in the methanol.

    • Filter the hot mixture to collect the purified product.

    • Wash the collected solid with fresh, cold methanol to remove any residual dissolved impurities.

    • Dry the product in an oven at around 100°C.[5]

Q4: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm the identity and purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying the purity and detecting impurities.[6]

    • Typical Conditions: A C18 reverse-phase column is often used. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like TFA or phosphoric acid) and an organic component (e.g., acetonitrile or methanol) can effectively separate the product from starting materials and byproducts.[6][7] The purity is determined by comparing the area of the product peak to the total area of all peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for confirming the chemical structure of the product. The spectra will show characteristic shifts and coupling patterns for the protons and carbons in the this compound molecule, and the absence of signals corresponding to impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically depress and broaden the melting point range.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (Optimized for Purity)

This protocol incorporates best practices to minimize impurity formation.

Materials:

  • 2,6-Diaminopyridine (DAP)

  • Fuming Sulfuric Acid (Oleum, 20-30% SO₃)

  • Concentrated Nitric Acid (98%+)

  • Ice

Procedure:

  • Set up a three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel in a large ice-water-salt bath.

  • Carefully add the fuming sulfuric acid to the flask and cool the temperature to below 10°C.

  • In small portions, add the 2,6-diaminopyridine to the cold oleum while stirring vigorously. Ensure the temperature is maintained below 25°C during the addition.[2]

  • After all the DAP has been added and dissolved, cool the mixture to 15-20°C.

  • Slowly add the concentrated nitric acid dropwise from the dropping funnel. The rate of addition should be controlled to keep the reaction temperature between 18-20°C.[2] This step is highly exothermic and requires careful monitoring.

  • After the addition is complete, continue stirring the mixture for an additional 15-30 minutes while maintaining the cooling.

  • In a separate large beaker, prepare a mixture of crushed ice and water (approximately 7 kg of ice for every 300g of DAP used).[2]

  • Very slowly and carefully, pour the reaction mixture into the ice-water slurry with vigorous stirring. This quenching step is also highly exothermic. The product will precipitate as a solid.

  • Maintain the temperature of the slurry below 25°C during the quenching process.[1][2]

  • Filter the precipitated solid and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Proceed with the purification protocol below.

Protocol 2: Purification by Recrystallization
  • Transfer the water-washed crude product to a flask.

  • Add a sufficient volume of methanol to create a slurry.

  • Heat the mixture to boiling while stirring and maintain the boil for 30 minutes.

  • Filter the hot mixture through a Büchner funnel.

  • Wash the filter cake with two portions of hot methanol, followed by two portions of cold methanol.

  • Dry the purified product in a vacuum oven at 80-100°C to a constant weight.

Safety Precautions

Working with concentrated and fuming acids is extremely hazardous. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear an acid-resistant lab coat or apron, chemical splash goggles, a face shield, and acid-resistant gloves (avoid vinyl).[8][9]

  • Ventilation: All procedures must be performed in a certified chemical fume hood to avoid inhaling corrosive and toxic fumes.[8][10]

  • Handling Acids:

    • Nitrating acid (a mixture of nitric and sulfuric acids) is a powerful oxidizing agent and can react violently with organic materials.[10] Keep away from combustible materials.[9]

    • When diluting acids, always add acid to water slowly , never the other way around, to dissipate the heat generated.[9]

    • Have appropriate spill kits containing a neutralizing agent (e.g., sodium bicarbonate or soda ash) readily available. Do not use water to clean up an acid spill as it can spread the acid and cause a violent reaction.[8]

  • Emergency Equipment: Ensure immediate access to an emergency eyewash station and safety shower.[10]

References

  • Mechanistic insights into the active intermediates of 2,6-diaminopyridine dinitration. (2022).
  • Sikkema, D. J. (1999). Nitration of pyridine-2,6-diamines. U.S. Patent No. 5,945,537.
  • Quora. (n.d.). What safety precautions should I take when handling nitric acid?
  • Sikkema, D. J. (1998). Nitration of pyridine-2,6-diamines. European Patent No. EP 0873314B1.
  • East Harbour Group. (2022).
  • YouTube. (2024).
  • Columbus Chemical. (2021). Concentrated Nitric with 2% Sulfuric Acid. [Link]
  • Sikkema, D. J. (1997). Nitration of pyridine-2,6-diamines. WIPO Patent No. WO1997011058A1.
  • Chen, L., et al. (2023). Quantitative Analysis of 2,6-diamino-3,5-dinitropyrazine-1-oxide Purity based on High Performance Liquid Chromatography.
  • Wang, Y., et al. (2013). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. Advanced Materials Research, 781-784, 308-311. [Link]
  • Scherer, O., et al. (1990). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. U.S. Patent No. 4,952,697.
  • Ott, D. G., & Benziger, T. M. (1979). 2,6-bis(picrylamino)-3,5-dinitropyridine and a method for its preparation. U.S. Patent No. 4,147,858.
  • SIELC Technologies. (n.d.). Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column. [Link]

Sources

Enhancing the stability of 2,6-Diamino-3-nitropyridine for storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,6-Diamino-3-nitropyridine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common stability challenges and offers practical, field-proven solutions to ensure the integrity of the compound during storage and experimentation.

Understanding the Stability of this compound

This compound is a heterocyclic aromatic compound featuring both electron-donating amino groups (-NH₂) and a strong electron-withdrawing nitro group (-NO₂) on a pyridine ring. This substitution pattern makes it a valuable intermediate in synthesis but also introduces inherent stability concerns. The primary degradation pathways are driven by environmental factors and can compromise sample purity, leading to inconsistent experimental results.

  • Thermal Decomposition : The nitro group, characteristic of many energetic materials, makes the molecule susceptible to thermal stress.[1][2] Elevated temperatures can initiate decomposition, often leading to the release of gaseous products and the formation of complex secondary compounds.

  • Hydrolysis : Like many nitroaromatic compounds, this compound can be susceptible to hydrolysis, especially in the presence of strong acids or bases, or upon prolonged exposure to atmospheric moisture. The electron-withdrawing nature of the nitro group can activate the pyridine ring to nucleophilic attack.[3]

  • Photodecomposition : Aromatic nitro compounds can be sensitive to light, particularly UV radiation.[4] Energy absorbed from light can promote the cleavage of bonds or initiate oxidation-reduction reactions, leading to discoloration and the formation of impurities.[4]

Troubleshooting Guide for Stability-Related Issues

This section addresses specific problems that may arise during the handling and use of this compound, providing direct answers and actionable solutions.

Question 1: My sample of this compound has darkened from a light yellow to a yellowish-brown color upon storage. What does this indicate and is it still usable?

Answer: A visible color change, particularly darkening, is a strong indicator of chemical degradation. This is common in nitroaromatic compounds and can be caused by:

  • Light Exposure : Photolytic degradation can create colored impurities.[4]

  • Oxidation : The amino groups are susceptible to oxidation from atmospheric oxygen, a process that can be accelerated by light and heat.

  • Thermal Stress : Even at temperatures below the decomposition point, prolonged exposure to moderate heat can accelerate slow degradation reactions.

Recommended Action:

  • Do not assume the sample is viable. The color change signifies the presence of impurities that could interfere with your experiments.

  • Quarantine the batch. Label it clearly to prevent accidental use.

  • Perform an analytical purity check. Use a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound and characterize the impurity profile. (See Protocol 4.2).

  • If purity is compromised, it is strongly recommended to use a fresh, un-degraded lot for your experiments to ensure data integrity. Discard the degraded material according to your institution's safety guidelines for chemical waste.[5]

Question 2: I am observing new, unidentified peaks in the HPLC chromatogram of an older sample. How can I determine their origin?

Answer: The appearance of new peaks in an HPLC analysis of an aged sample strongly suggests the formation of degradation products. The identity of these products depends on the storage conditions that led to instability.

Recommended Action:

  • Hypothesize Degradation Pathways : Based on the compound's structure, the most likely degradation products could result from hydrolysis (conversion of the nitro group to a hydroxyl group), oxidation of the amino groups, or intermolecular reactions forming oligomeric impurities.

  • Employ Mass Spectrometry (MS) : Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio of the impurity peaks will provide the molecular weight, which is a critical clue to their identity.

  • Conduct a Forced Degradation Study : To confirm the identity of the degradants, intentionally stress a fresh sample under controlled conditions (heat, light, acid, base, oxidation) as described in Protocol 4.3. Compare the chromatograms from the forced degradation study with your aged sample. Matching retention times and mass spectra can confirm the degradation pathway.

Question 3: My experimental results are highly variable, even when using the same batch of this compound. Could sample instability be the cause?

Answer: Yes, inconsistent sample integrity is a frequent cause of experimental variability. If the compound degrades between experiments or even during an experiment, the effective concentration of the active molecule changes, leading to unreliable data.

Recommended Action: Follow a systematic workflow to diagnose the issue. The diagram below outlines a decision-making process to determine if sample stability is the root cause of your inconsistent results.

G Workflow: Troubleshooting Inconsistent Results start Inconsistent Experimental Results Observed check_sample Was the sample stored under recommended conditions? (Inert gas, dark, refrigerated) start->check_sample visual_check Perform visual inspection. Is there any color change or clumping? check_sample->visual_check yes_storage review_protocol Review Storage Protocol. Implement best practices immediately. check_sample->review_protocol no_storage hplc_check Perform HPLC Purity Check (Protocol 4.2) visual_check->hplc_check no_visual discard_sample Sample is likely degraded. Discard and use a fresh batch. visual_check->discard_sample yes_visual compare_standard Compare purity and impurity profile to a fresh reference standard. hplc_check->compare_standard purity_ok Purity >99% and profile matches? compare_standard->purity_ok purity_ok->discard_sample no_purity investigate_other Instability is unlikely the root cause. Investigate other experimental parameters (e.g., reagents, instrument calibration). purity_ok->investigate_other yes_purity no_storage No yes_storage Yes yes_visual Yes no_visual No no_purity No yes_purity Yes review_protocol->discard_sample

Caption: Decision workflow for diagnosing sample instability.

Frequently Asked Questions (FAQs) on Storage & Handling

Q: What are the ideal long-term storage conditions for this compound? A: Based on the chemistry of related nitropyridine and energetic compounds, the ideal storage conditions are designed to mitigate thermal, hydrolytic, and photolytic degradation.[3][6]

  • Temperature: Refrigerate at 2-8°C. Avoid freezing, which can cause moisture to condense.

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen. This minimizes contact with atmospheric moisture and oxygen.

  • Light: Protect from light at all times. Use an amber glass vial or a container wrapped in aluminum foil.

  • Container: Use a tightly sealed, corrosion-resistant container. A glass vial with a PTFE-lined cap is recommended.

Q: Is this compound considered an energetic material? A: While specific explosive properties may not be widely published, its structure (multiple amino and nitro groups) is characteristic of energetic materials.[7] It should be handled with appropriate care, avoiding shock, friction, and rapid heating. Always consult the Safety Data Sheet (SDS) and follow institutional safety protocols for handling potentially energetic compounds.[5][8]

Q: What materials should be considered incompatible with this compound? A: Avoid contact with strong oxidizing agents, strong acids, and strong bases. These materials can catalyze decomposition reactions. Additionally, avoid contact with reactive metals. Compatibility studies on analogous compounds have shown that some energetic materials can be incompatible with each other, leading to a decrease in thermal stability.[9]

Material Class Potential Hazard
Strong Oxidizing AgentsCan lead to rapid, exothermic reactions.
Strong Acids / BasesCan catalyze hydrolysis and other degradation pathways.
Reactive MetalsMay form unstable salts or catalyze decomposition.

Key Experimental Protocols

Protocol 4.1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reverse-phase HPLC method for assessing the purity of this compound and detecting degradation products. This method is adapted from standard procedures for analyzing nitroaromatic compounds, such as EPA Method 8330B.[10][11]

Purpose: To provide a quantitative measure of compound purity and a qualitative profile of any impurities or degradants.

Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Reagent-grade water (e.g., Milli-Q or equivalent)

  • This compound reference standard

  • Sample to be tested

Instrumentation:

  • HPLC system with a UV detector or Photodiode Array (PDA) detector.

  • Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile at 1 mg/mL. From this, prepare a working standard at ~50 µg/mL by diluting with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the test sample in acetonitrile to a nominal concentration of 1 mg/mL. Dilute to ~50 µg/mL with the mobile phase. Filter through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

Parameter Condition
Mobile Phase 50:50 (v/v) Methanol:Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm (or scan with PDA)
Run Time 15 minutes
  • Data Analysis:

    • Run the standard and sample solutions.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Compare the chromatogram of the test sample to the reference standard. Note the retention time and area of any new peaks, which represent impurities or degradants.

Protocol 4.2: Forced Degradation (Stress Testing) Workflow

Purpose: To intentionally degrade the compound under controlled conditions to understand its degradation pathways and to generate potential degradation products for analytical identification.

G Forced Degradation Workflow start Prepare 5 Aliquots of This compound Solution (~1 mg/mL in Acetonitrile/Water) control Control Sample (Store at 2-8°C, protected from light) start->control thermal Thermal Stress (Heat solution at 60°C for 24h) start->thermal acid Acid Hydrolysis (Add 0.1 M HCl, heat at 60°C for 8h) start->acid base Base Hydrolysis (Add 0.1 M NaOH, heat at 60°C for 8h) start->base photo Photolytic Stress (Expose to light source, e.g., ICH Q1B options, for a specified duration) start->photo analyze Analyze all samples by HPLC-PDA and LC-MS control->analyze thermal->analyze acid->analyze base->analyze photo->analyze

Caption: Workflow for a forced degradation study.

References

  • Saraduke Technical Services. (n.d.). Storage and Handling of Energetic Materials.
  • R + P MESPRO. (n.d.). 05 – Energetic Materials: Safety, Storage, and Handling.
  • BenchChem. (2025). Stability and Storage of 6-Nitropyridine-2-carbonyl chloride: A Technical Guide.
  • Zhao, F. Q., et al. (2016). Compatibility Study of 2,6-Diamino-3,5-dinitropyridine-1-oxide with Some Energetic Materials. Central European Journal of Energetic Materials.
  • Purdue University. (2024). Energetic Materials Management Plan.
  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage.
  • EnergetixSolutions. (2009). WARNINGS AND INSTRUCTIONS FOR CONSUMERS IN TRANSPORTING, STORING, HANDLING AND USING EXPLOSIVE MATERIALS.
  • Wang, F., et al. (2019). Initial Mechanisms for the Unimolecular Thermal Decomposition of 2,6-Diamino-3,5-dinitropyrazine-1-oxide. Molecules.
  • Scientific Committee on Consumer Safety. (n.d.). Opinion of the Scientific Committee on Consumer Safety on 2,6-diaminopyridine.
  • Liu, J., et al. (2019). A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). RSC Advances.
  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
  • BenchChem. (2025). Application Note: Validated Analytical Method for Nitroaromatic Compounds.
  • International Conference on Harmonisation. (1996). Q1B: Photostability Testing of New Drug Substances and Products.

Sources

Common pitfalls in the handling and use of 2,6-Diamino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,6-Diamino-3-nitropyridine. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions that arise during the handling and use of this versatile synthetic intermediate. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your research. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address potential pitfalls in your experiments.

Section 1: Critical Safety Protocols & First Aid (FAQs)

Working with nitropyridine derivatives requires a stringent adherence to safety protocols. These compounds, while synthetically valuable, possess potential health hazards that must be respected.

Q1: What are the primary hazards of this compound and related compounds?

A1: Based on data from structurally similar nitropyridines, this compound should be handled as a hazardous substance. The primary hazards include:

  • Acute Toxicity: Assumed to be toxic if swallowed.[1]

  • Skin Irritation: Causes skin irritation. Direct contact should be avoided.[2][3]

  • Eye Irritation: Causes serious eye irritation or damage.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2]

Therefore, it is imperative to use appropriate Personal Protective Equipment (PPE) at all times.[4][5]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: A comprehensive PPE strategy is non-negotiable. The function of PPE is to create a barrier between you and the chemical, a critical line of defense against exposure.

Body PartRequired EquipmentRationale & Specifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and practice proper glove removal to avoid skin contact.[6]
Eyes/Face Safety goggles & face shieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required. A full-face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[6]
Body Laboratory coatA flame-resistant lab coat, fully buttoned, is essential to protect skin and personal clothing from contamination.
Respiratory NIOSH-approved respiratorA respirator may be required if handling the compound as a fine powder outside of a certified chemical fume hood, or if aerosolization is possible.[6]

Q3: What should I do in case of accidental exposure?

A3: Immediate and correct action is critical to mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while continuing to flush. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[1]

Section 2: Handling, Storage, and Stability (FAQs)

The integrity of your starting materials is fundamental to reproducible research. Improper handling and storage can lead to degradation, contamination, and inconsistent experimental outcomes.

Q4: What are the optimal storage conditions for this compound?

A4: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][8] Key considerations include:

  • Temperature: Store at room temperature, away from direct heat sources.[2]

  • Atmosphere: While many aminopyridines are stable, storage under an inert atmosphere (e.g., argon or nitrogen) can be a good practice to prevent potential long-term oxidative degradation, especially if the container will be opened frequently.

  • Incompatibilities: Segregate the compound from strong oxidizing agents, strong acids, and acid chlorides.[1] Violent reactions can occur upon mixing.

Q5: How stable is this compound in solution?

A5: While specific stability data for this compound in various solvents is not extensively published, studies on the parent compound, 2,6-diaminopyridine, have shown it to be stable in aqueous solutions at room temperature for at least 8 days.[9] However, the presence of the electron-withdrawing nitro group can affect stability.

  • Recommendation: For quantitative experiments, it is best practice to prepare solutions fresh. If storage is necessary, store solutions in the dark at 2-8°C and conduct a small-scale pilot experiment to confirm that no degradation has occurred before use in a larger-scale reaction.

Q6: I've noticed the solid has changed color over time. Is it still usable?

A6: A change in color (e.g., from light yellow to a darker brown) often indicates some level of degradation or contamination. While the compound may still be predominantly the desired material, the impurities could interfere with your reaction.

  • Causality: The amino groups on the pyridine ring are susceptible to oxidation, which can form colored impurities.

  • Validation Protocol: Before using a discolored reagent, you must validate its purity. This can be done by:

    • Measuring the melting point and comparing it to the literature value. A broad or depressed melting range suggests impurity.

    • Running a quick analysis via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of multiple spots/peaks.

    • If impurities are detected, the material should be repurified (e.g., by recrystallization) before use.

Section 3: Experimental & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and use of this compound.

Solubility Issues

Q7: I'm having difficulty dissolving this compound. What solvents are recommended?

A7: The solubility of substituted nitropyridines can be challenging. While quantitative data for this specific molecule is scarce, data from structurally similar compounds provides a strong starting point. The presence of two polar amino groups and a nitro group, combined with a rigid aromatic ring, results in poor solubility in non-polar solvents and limited solubility in many polar solvents.

Table 1: Estimated Solubility Profile (Based on data for the structurally related compound 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine[10])

SolventEstimated SolubilityApplication Notes
WaterVery Low (~52 mg/L)[10]Unsuitable as a primary solvent for reactions.
MethanolLow (20-60 g/L)[10]May be used for reactions with heating, but solubility may be limited at room temperature. Useful for purification.
Dimethyl Sulfoxide (DMSO)High (>50 g/L)[10]An excellent solvent for dissolving the compound for reactions or for preparing stock solutions for biological assays.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, a good polar aprotic solvent for reactions involving this substrate.
Dichloromethane (DCM)LowGenerally not a good solvent for this polar compound.
Diethyl Ether / HexanesInsolubleUseful as anti-solvents for precipitating the product during purification.
  • Troubleshooting Tip: If you are struggling with solubility for a reaction, gentle heating can be effective. However, always run a small test to ensure the compound is stable at the desired temperature. For biological assays, creating a concentrated stock solution in DMSO and then diluting it into your aqueous buffer is the standard and recommended workflow.

Synthetic Reactions & Purification

Q8: My nitration of 2,6-diaminopyridine to produce the 3-nitro product is giving low yields and multiple products. What is going wrong?

A8: This is a classic pitfall. The direct nitration of a pyridine ring bearing two powerful activating amino groups is notoriously difficult to control. The amino groups make the ring highly susceptible to oxidation by nitric acid and can direct nitration to multiple positions.

  • Causality: The reaction is a delicate balance. Insufficiently strong nitrating conditions will result in no reaction, while overly harsh conditions can lead to over-nitration (to the 3,5-dinitro derivative), oxidation of the amino groups, or even ring cleavage.[11] Studies on the nitration of 2,6-diaminopyrazine, a very similar molecule, show that the reaction can yield mixtures of mono-nitro, di-nitro, and keto-amino byproducts.[11]

  • Self-Validation Protocol:

    • Protecting Groups: The most reliable method is to first protect the amino groups, typically by acetylation (forming 2,6-diacetamidopyridine). This deactivates the ring slightly, moderating the reaction and preventing oxidation. After the nitration step, the acetyl groups can be removed by hydrolysis.

    • Control of Conditions: Use a mixed acid system (HNO₃/H₂SO₄) and maintain meticulous temperature control, often starting at 0°C or below.[12] The reaction should be monitored closely by TLC or LC-MS to stop it once the desired mono-nitro product is maximized.

    • Alternative Routes: Consider alternative synthetic routes, such as starting from a pre-nitrated pyridine (e.g., 2,6-dichloro-3-nitropyridine) and subsequently performing a nucleophilic aromatic substitution (SNAr) to introduce the amino groups.[13]

Diagram 1: Decision Tree for Troubleshooting Poor Reaction Yield A logical workflow to diagnose common issues in synthetic reactions involving this compound.

G start Low Reaction Yield check_reagents Are starting materials pure? (Check via TLC, NMR, MP) start->check_reagents reagents_ok Yes check_reagents->reagents_ok Yes reagents_bad No check_reagents->reagents_bad No check_conditions Were reaction conditions correct? (Temp, Time, Atmosphere) reagents_ok->check_conditions purify Purify starting materials (Recrystallize, Chromatography) reagents_bad->purify conditions_ok Yes check_conditions->conditions_ok Yes conditions_bad No check_conditions->conditions_bad No check_solubility Were all reagents fully dissolved? conditions_ok->check_solubility optimize_conditions Optimize reaction parameters (e.g., lower temp, extend time) conditions_bad->optimize_conditions solubility_ok Yes check_solubility->solubility_ok Yes solubility_bad No check_solubility->solubility_bad No check_workup Was product lost during workup/purification? solubility_ok->check_workup change_solvent Change to a better solvent (e.g., DMF, DMSO) or increase temperature solubility_bad->change_solvent workup_ok Yes check_workup->workup_ok Yes workup_bad No check_workup->workup_bad No end_point Consider alternative synthetic route workup_ok->end_point optimize_workup Optimize extraction pH, choose different chromatography conditions workup_bad->optimize_workup

Q9: I am using this compound in a nucleophilic aromatic substitution (SNAr) reaction, but the reaction is sluggish. How can I improve it?

A9: The nitro group at the 3-position is ortho to one amino group and para to the other. While nitro groups are strongly activating for SNAr, the amino groups are strongly deactivating. The overall reactivity will be a balance of these effects.

  • Causality: The electron-donating amino groups increase the electron density of the pyridine ring, making it less electrophilic and thus less susceptible to attack by nucleophiles.

  • Self-Validation Protocol:

    • Increase Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Consider heating the reaction in a high-boiling polar aprotic solvent like DMF or DMSO.

    • Use a Stronger Base: If your reaction involves deprotonation of the nucleophile, ensure you are using a sufficiently strong, non-nucleophilic base (e.g., NaH, K₂CO₃) to fully generate the active nucleophile.

    • Consider Catalysis: In some cases, palladium-catalyzed cross-coupling reactions (like the Buchwald-Hartwig amination) can be more efficient for forming C-N bonds with electron-rich amino-pyridines than traditional SNAr.[14]

Diagram 2: General Workflow for SNAr Reaction This diagram outlines the key steps and control points for a typical nucleophilic aromatic substitution reaction.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_reagents Prepare Reagents - Dry Solvents - Check Purity of Amine & Nucleophile setup_reaction Assemble Reaction - Under Inert Atmosphere (N2/Ar) - Add Substrate, Nucleophile, Base, Solvent prep_reagents->setup_reaction heating Heat to Target Temperature (e.g., 80-120 °C) setup_reaction->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring quench Cool & Quench Reaction (e.g., with water or buffer) monitoring->quench extract Extract Product (e.g., with EtOAc or DCM) quench->extract purify Purify Product (Column Chromatography or Recrystallization) extract->purify analysis Characterize Product (NMR, MS, MP) purify->analysis safety1 Wear Full PPE safety1->prep_reagents safety2 Use Fume Hood safety2->setup_reaction

Section 4: Waste Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Q10: How do I properly dispose of waste this compound and contaminated materials?

A10: this compound is a nitrated organic compound and must be disposed of as hazardous chemical waste. Never dispose of this chemical down the drain or in the regular trash.[15]

  • Waste Segregation: Designate a specific, labeled waste container for "Nitrated Organic Solids" or "Halogenated/Nitrated Organic Waste" if applicable to your institutional guidelines. Do not mix with incompatible waste streams like strong oxidizers or acids.

  • Solid Waste: Collect all solid waste, including residual powder, contaminated weigh paper, and used gloves, in a clearly labeled, sealable container.[3]

  • Liquid Waste: Collect all reaction mixtures and solvent rinses into a separate, compatible, and clearly labeled hazardous waste container.

  • Empty Containers: An "empty" container that held the solid compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected, depending on institutional and local regulations.[16] After rinsing and air-drying in a fume hood, the container's label should be fully defaced before disposal in the appropriate solid waste stream (e.g., glass disposal).[16]

  • Collection: Once your waste container is full (no more than 90% capacity), seal it securely and arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[3]

References
  • Compatibility Study of 2,6-Diamino-3,5-dinitropyridine-1-oxide with Some Energetic Materials. (2016).
  • Wang, Y., Zhao, H., & Huang, Y. D. (2012). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine.
  • Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide. (n.d.).
  • Safety Data Sheet for 5-bromo-2-nitropyridine. (n.d.). Jubilant Ingrevia. [Link]
  • Opinion of the Scientific Committee on Consumer Safety on 2,6-diaminopyridine. (2013). European Commission. [Link]
  • 2,6-bis(picrylamino)-3,5-dinitropyridine and a method for its preparation. (n.d.).
  • Opinion on 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. (2012). European Commission. [Link]
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). MDPI. [Link]
  • Process for producing 2,3-diamino-6-methoxypyridine. (n.d.).
  • The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). (n.d.). Semantic Scholar. [Link]
  • 2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. [Link]
  • Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (2012).
  • Material Safety Data Sheet - 2,6-Dichloro-3-Nitropyridine. (n.d.). Cole-Parmer. [Link]
  • Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). (n.d.). OSTI.GOV. [Link]
  • Hazardous Waste Disposal Guide. (2023). Northwestern University. [Link]
  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2024). Expert Opinion on Drug Discovery. [Link]
  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. (2002). International Journal of Pharmaceutical Compounding. [Link]
  • Improvement of the Oxidation Process in the Synthesis of 2,6-Diamino-3,5-dinitropyrazine-1-oxide. (n.d.). Chinese Journal of Applied Chemistry. [Link]
  • 2,6-diaminopyridine derivatives. (n.d.).
  • Innovations in Synthesis: Leveraging 2,6-Dichloro-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 2-Amino-6-methoxy-3-nitropyridine. (n.d.). PubChem. [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2,6-diamino-3-nitropyridine and its more highly nitrated and N-oxidized analogs. It is intended for researchers, scientists, and drug development professionals working with energetic materials or seeking to understand the structure-property relationships in this class of compounds. This document delves into the synthesis, performance characteristics, and thermal stability of these materials, supported by experimental data from peer-reviewed literature and established protocols.

Introduction: The Landscape of Diaminonitropyridines

The pyridine ring, a foundational scaffold in medicinal chemistry, also serves as a robust backbone for the development of energetic materials. The introduction of amino and nitro functional groups onto this heterocyclic core gives rise to a family of compounds with a wide spectrum of energetic properties. The strategic placement of electron-donating amino groups and electron-withdrawing nitro groups allows for the fine-tuning of detonation performance, sensitivity, and thermal stability.

This guide focuses on this compound as a foundational structure and compares it with its more energetic derivatives:

  • 2,6-diamino-3,5-dinitropyridine (DADNP): A dinitrated analog with increased explosive power.

  • 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO): An N-oxidized derivative of DADNP, known for its enhanced density and thermal stability.

  • 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105): A related high-performance, insensitive explosive with a pyrazine core, included for a broader contextual comparison.

The interplay between the number and position of nitro groups, the presence of an N-oxide moiety, and the arrangement of amino groups creates a fascinating landscape of chemical and physical properties. Understanding these relationships is paramount for the rational design of new energetic materials with tailored performance and safety characteristics.

Comparative Performance Analysis

Table 1: Comparative Performance Characteristics of Diaminonitropyridines and Analogs

CompoundAbbreviationDetonation Velocity (m/s)Impact SensitivityFriction SensitivityDecomposition Temp. (°C, DSC Peak)
This compound-Predicted: LowerPredicted: LowPredicted: LowPredicted: Lower
2,6-Diamino-3,5-dinitropyridineDADNP~7840 (predicted)[1]ModerateModerate~340 (m.p.)[1]
2,6-Diamino-3,5-dinitropyridine-1-oxideANPyO7000 (at 1.50 g/cm³)[2]250 cm[2]>360 N[2]~365[2]
2,6-Diamino-3,5-dinitropyrazine-1-oxideLLM-105>7500[3]117 cm[4]Insensitive[5]~342[6]

Note: Predicted values for this compound are based on the trend of decreasing performance and sensitivity with a lower degree of nitration.

Detonation Velocity: The Measure of Power

Detonation velocity is a primary indicator of an explosive's brisance, or shattering power. It is directly influenced by the density and the heat of formation of the compound.

  • ANPyO and LLM-105 exhibit high detonation velocities, placing them in the category of powerful explosives. The N-oxide group in both molecules contributes to a higher crystal density and a more favorable oxygen balance, both of which are known to increase detonation velocity.[1]

  • DADNP , lacking the N-oxide, is predicted to have a slightly lower detonation velocity than ANPyO, though still significant due to the presence of two nitro groups.

  • This compound , with only one nitro group, is expected to have a considerably lower detonation velocity than its di- and tri-nitro counterparts. The reduced number of energy-releasing nitro groups and a less favorable oxygen balance would lead to a lower energy output upon detonation.

Sensitivity to Initiation: A Critical Safety Parameter

The sensitivity of an energetic material to accidental initiation by impact or friction is a crucial safety consideration.

  • ANPyO and LLM-105 are notable for their relative insensitivity, particularly ANPyO, which shows very low sensitivity to both impact and friction.[2][5] This insensitivity is attributed to extensive intermolecular and intramolecular hydrogen bonding, which helps to dissipate energy and stabilize the crystal lattice.[1]

  • The sensitivity of DADNP is expected to be higher than that of ANPyO. The absence of the N-oxide group reduces the potential for strong intermolecular interactions, making the molecule more susceptible to initiation.

  • This compound is predicted to be the least sensitive of the group. With fewer nitro groups, the molecule is inherently less energetic and therefore less prone to accidental detonation.

Thermal Stability: Performance at Elevated Temperatures

The thermal stability of an energetic material is critical for its safe handling, storage, and application in environments with elevated temperatures. Differential Scanning Calorimetry (DSC) is a key technique for determining the decomposition temperature.

  • ANPyO displays exceptional thermal stability, with a decomposition peak around 365°C.[2] The strong hydrogen bonding network and the stabilizing effect of the N-oxide group contribute to its high thermal resistance.

  • DADNP also exhibits good thermal stability, with a melting point above 340°C.[1]

  • LLM-105 has a decomposition temperature of approximately 342°C, indicating excellent thermal stability.[6]

  • The thermal stability of This compound is anticipated to be lower than its more nitrated analogs. The decomposition of nitropyridines is often initiated by the cleavage of the C-NO2 bond, and with fewer such bonds and a less stabilized crystal lattice, the onset of decomposition would likely occur at a lower temperature.

Synthesis and Chemical Reactivity

The synthesis of these diaminonitropyridine derivatives typically starts from 2,6-diaminopyridine and involves electrophilic nitration. The reactivity of the pyridine ring is significantly influenced by the directing effects of the amino groups and the deactivating effect of the nitro group(s).

Caption: General synthetic relationship between the compared diaminonitropyridine compounds.

Causality in Synthetic Strategy

The choice of nitrating agent and reaction conditions is critical to control the degree of nitration. The amino groups are strong activating and ortho-, para-directing groups, facilitating the introduction of the first nitro group at the 3- and 5-positions. However, the introduction of the first nitro group deactivates the ring towards further electrophilic substitution, requiring harsher conditions for the synthesis of DADNP. The final N-oxidation step to produce ANPyO typically employs a peroxy acid.

Experimental Protocols

The following protocols are generalized procedures based on literature reports and are intended to provide a starting point for laboratory synthesis and analysis. Appropriate safety precautions for handling energetic materials must be strictly followed.

Synthesis of 2,6-Diamino-3,5-dinitropyridine (DADNP)

This protocol is a representative method for the dinitration of 2,6-diaminopyridine.[7]

Materials:

  • 2,6-Diaminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Deionized Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0-5°C in an ice-salt bath.

  • Slowly add 2,6-diaminopyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Once the addition is complete, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition of nitric acid, allow the reaction mixture to stir at 0-5°C for 2-3 hours.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated yellow solid is collected by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water until the washings are neutral.

  • Dry the product in a vacuum oven at a temperature not exceeding 60°C.

Caption: Workflow for the synthesis of DADNP.

Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO)

This protocol describes the N-oxidation of DADNP.[4]

Materials:

  • 2,6-Diamino-3,5-dinitropyridine (DADNP)

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30%)

  • Deionized Water

Procedure:

  • Suspend DADNP in glacial acetic acid in a round-bottom flask equipped with a condenser and magnetic stirrer.

  • Slowly add hydrogen peroxide to the suspension.

  • Heat the reaction mixture to 70-80°C and maintain for 4-6 hours. The suspension should gradually become a clear solution.

  • Cool the reaction mixture to room temperature.

  • Pour the solution into a beaker of cold deionized water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with copious amounts of water.

  • Recrystallize the product from a suitable solvent (e.g., a mixture of dimethylformamide and water) to obtain pure ANPyO.

  • Dry the purified product under vacuum.

Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal stability and decomposition characteristics of the compounds.

Procedure:

  • Accurately weigh 1-2 mg of the sample into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from room temperature to 400°C at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • Record the heat flow as a function of temperature to obtain the DSC curve, noting the onset and peak temperatures of any exothermic decomposition events.

Structural Insights from X-ray Crystallography

The three-dimensional arrangement of molecules in the solid state, as determined by X-ray crystallography, provides invaluable insights into the properties of energetic materials. The crystal structure dictates the density, intermolecular interactions, and ultimately, the sensitivity and performance of the explosive.

Caption: Conceptual representation of intermolecular hydrogen bonding in ANPyO versus DADNP.

Conclusion and Future Outlook

This guide has provided a comparative analysis of this compound and its more energetic derivatives, DADNP and ANPyO, with contextual comparison to LLM-105. The clear trend of increasing detonation performance and thermal stability with an increasing number of nitro groups and the presence of an N-oxide functionality is evident. Conversely, sensitivity to initiation tends to decrease with stronger intermolecular hydrogen bonding, a feature enhanced by the N-oxide group.

While a lack of experimental data for this compound currently limits a direct quantitative comparison, the established structure-property relationships strongly suggest it would be a less powerful but likely more insensitive compound than its dinitrated counterparts. Future research should focus on the synthesis and full characterization of this compound to complete this comparative landscape. Such data would be invaluable for refining computational models that predict the properties of novel energetic materials and for advancing the rational design of next-generation explosives with tailored safety and performance profiles.

References

  • 2,6-diamino-3,5-dinitropyrazine-1-oxide synthesis and its explosion properties
  • Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide - ResearchG
  • 2,6-Diamino-3,5-Dinitropyridine-1-Oxide-A New Insensitive Explosive. - DTIC
  • Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide - ResearchG
  • A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine
  • 2,6-DIAMINO-3,5-DINITROPYRIDINE synthesis - ChemicalBook
  • OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine - European Commission
  • A simple method for preparing 2, 6-diamino-3, 5-dinitropyridine-1-oxide - ResearchG
  • Sensitivity of 2,6-Diamino-3,5-Dinitropyrazine-1-Oxide - SciSpace
  • Impact sensitivity and friction sensitivity of the samples.
  • A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine
  • Molecular structures of (a) 2,6-diamino-3,5-dinitropyrazine-1-oxide...
  • Characterization and calculation of detonation parameters of 2,6-diamino-3,5-dinitropyrazine-1-oxide by BKW codes | Request PDF - ResearchG
  • 2,6-Bis(picrylamino)-3,5-dinitropyridine | C17H7N11O16 | CID 14597089 - PubChem
  • A new polymorph of 2,6-diaminopyridine | Request PDF - ResearchG
  • Predicted Reaction Mechanisms, Product Speciation, Kinetics, and Detonation Properties of the Insensitive Explosive 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105) - PubMed
  • 2,6-Diamino-3,5-dinitropyrazine | C4H4N6O4 | CID 4326084 - PubChem

Sources

A Multi-Spectroscopic Approach to the Structural Validation of 2,6-Diamino-3-nitropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. In this comprehensive guide, we delve into the spectroscopic validation of 2,6-diamino-3-nitropyridine, a substituted pyridine with potential applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering a detailed, field-proven methodology for structural elucidation. By comparing the predicted spectral characteristics of our target molecule with the experimentally determined data of structurally analogous compounds, we will construct a robust, self-validating argument for its chemical architecture.

The choice of spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS)—is deliberate. Each method provides a unique and complementary piece of the structural puzzle. IR spectroscopy probes the functional groups present, NMR spectroscopy maps the carbon-hydrogen framework and the chemical environment of the nuclei, and mass spectrometry determines the molecular weight and provides information on fragmentation patterns. Together, they form a powerful triad for molecular structure validation.

Comparative Compounds for Analysis

To build a strong predictive case for the spectroscopic signature of this compound, we will utilize experimental data from the following closely related molecules:

  • 2,6-Diaminopyridine: The parent diamino-substituted pyridine ring.

  • 2-Amino-3-nitropyridine: An analogue with one amino group and one nitro group.

  • 2,6-Diamino-3,5-dinitropyridine: A dinitro-substituted analogue.

By analyzing the spectral shifts and changes across these known structures, we can confidently extrapolate the expected data for our target compound.

Infrared (IR) Spectroscopy: Identifying the Key Functional Groups

Infrared spectroscopy is an indispensable tool for identifying the functional groups within a molecule. The principle lies in the absorption of infrared radiation by specific molecular vibrations (stretching, bending, etc.), which occur at characteristic frequencies. For this compound, we are particularly interested in the vibrations associated with the N-H bonds of the amino groups, the N-O bonds of the nitro group, and the C=C/C=N bonds of the aromatic pyridine ring.

Predicted IR Data for this compound and Comparative Experimental Data
Functional GroupVibration Mode2,6-Diaminopyridine (Experimental)[1]2-Amino-3-nitropyridine (Experimental)[2]Predicted for this compound
Amino (N-H)Symmetric & Asymmetric Stretch~3450, 3350 cm⁻¹~3400, 3300 cm⁻¹~3450-3300 cm⁻¹ (two bands)
Amino (N-H)Bending~1640 cm⁻¹~1630 cm⁻¹~1630-1650 cm⁻¹
Nitro (NO₂)Asymmetric StretchN/A~1570 cm⁻¹~1570-1550 cm⁻¹ (strong)
Nitro (NO₂)Symmetric StretchN/A~1350 cm⁻¹~1350-1330 cm⁻¹ (strong)
Aromatic RingC=C, C=N Stretch~1600, 1580, 1450 cm⁻¹~1610, 1580, 1470 cm⁻¹~1600-1450 cm⁻¹ (multiple bands)

Causality Behind Experimental Choices: The choice of Attenuated Total Reflectance (ATR) as the sampling technique for solid samples is based on its simplicity and the minimal sample preparation required. A background spectrum of the clean ATR crystal is always taken before the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Experimental Protocol for FT-IR Analysis
  • Instrument Preparation: Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a baseline correction and normalize the spectrum.

  • Peak Analysis: Identify and label the significant absorption bands.

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background Acquire Background Spectrum Clean_Crystal->Background Apply_Sample Apply Solid Sample Background->Apply_Sample Acquire_Spectrum Acquire IR Spectrum (4000-400 cm⁻¹) Apply_Sample->Acquire_Spectrum Process_Spectrum Baseline Correction & Normalization Acquire_Spectrum->Process_Spectrum Identify_Peaks Identify Characteristic Peaks Process_Spectrum->Identify_Peaks Compare Compare with Reference Spectra Identify_Peaks->Compare End Structural Confirmation Compare->End

Caption: Workflow for FT-IR analysis of a solid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the number and types of atoms, their connectivity, and their chemical environment.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons. The chemical shift (δ) is influenced by the electron density around the proton. Electron-withdrawing groups, like the nitro group, deshield protons, shifting their signals downfield (to higher ppm values). Electron-donating groups, like amino groups, shield protons, shifting their signals upfield (to lower ppm values).

Predicted ¹H NMR Data for this compound and Comparative Experimental Data
CompoundH4 (ppm)H5 (ppm)NH₂ (ppm)
2,6-Diaminopyridine[3]7.2-7.4 (t)6.0-6.2 (d)~4.5 (s, br)
2-Amino-3-nitropyridine[4]8.2-8.4 (dd)6.6-6.8 (dd)~7.5 (s, br)
This compound (Predicted) ~7.8-8.0 (d) ~6.0-6.2 (d) ~5.0 & ~7.8 (s, br)

Reasoning for Predictions:

  • H4: The H4 proton is ortho to the electron-withdrawing nitro group and para to the C6-amino group. The strong deshielding effect of the nitro group is expected to shift this proton significantly downfield compared to 2,6-diaminopyridine.

  • H5: The H5 proton is meta to the nitro group and ortho to the C6-amino group. The shielding effect of the amino group is expected to keep this proton at a relatively upfield position.

  • NH₂: Two distinct broad singlets are predicted for the two amino groups due to their different chemical environments. The C2-NH₂ protons will be more deshielded due to the adjacent nitro group compared to the C6-NH₂ protons.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms are affected by the electronic effects of the substituents.

Predicted ¹³C NMR Data for this compound and Comparative Experimental Data
CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)
2,6-Diaminopyridine~159~95~138~95~159
2,6-Diamino-3,5-dinitropyridine[5]~155~125~131~125~155
This compound (Predicted) ~157 ~120 ~140 ~98 ~158

Reasoning for Predictions:

  • C2 & C6: These carbons are bonded to amino groups and are expected to be significantly downfield.

  • C3: The direct attachment of the electron-withdrawing nitro group will cause a significant downfield shift for C3.

  • C4: This carbon is para to one amino group and ortho to another, and meta to the nitro group, leading to a complex interplay of electronic effects, but it is expected to be the most downfield of the CH carbons.

  • C5: Being ortho to an amino group and meta to the nitro group, C5 is expected to be the most upfield carbon in the ring.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

  • Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Start Start Dissolve Dissolve Sample in Deuterated Solvent Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert_Sample Insert into Spectrometer Transfer->Insert_Sample Lock_Shim Lock and Shim Insert_Sample->Lock_Shim Acquire_1H Acquire ¹H Spectrum Lock_Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Process_FID Process Raw Data (FT, Phasing) Acquire_13C->Process_FID Analyze_1H Analyze ¹H Spectrum (δ, J, Integration) Process_FID->Analyze_1H Analyze_13C Analyze ¹³C Spectrum (δ) Analyze_1H->Analyze_13C Assign_Signals Assign Signals to Structure Analyze_13C->Assign_Signals End Structural Confirmation Assign_Signals->End

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion can fragment into smaller, charged species.

Predicted Mass Spectrum for this compound and Comparative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)
2,6-DiaminopyridineC₅H₇N₃109.13109 (M⁺), 82, 66
2-Amino-3-nitropyridineC₅H₅N₃O₂139.11139 (M⁺), 109, 93, 81
This compound (Predicted) C₅H₆N₄O₂ 154.13 154 (M⁺), 124 ([M-NO]⁺), 108 ([M-NO₂]⁺), 81

Reasoning for Predictions:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 154, corresponding to the molecular weight of the compound.

  • Key Fragments: Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da). Therefore, fragments at m/z 124 and 108 are anticipated. Further fragmentation of the pyridine ring can lead to smaller fragments.

Experimental Protocol for Mass Spectrometry Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_analysis Data Analysis Start Start Introduce_Sample Introduce Sample (e.g., Direct Probe) Start->Introduce_Sample Ionize Electron Ionization (70 eV) Introduce_Sample->Ionize Analyze Mass Analysis (m/z) Ionize->Analyze Detect Ion Detection Analyze->Detect Generate_Spectrum Generate Mass Spectrum Detect->Generate_Spectrum Identify_M_ion Identify Molecular Ion Peak Generate_Spectrum->Identify_M_ion Analyze_Fragments Analyze Fragmentation Pattern Identify_M_ion->Analyze_Fragments End Structural Confirmation Analyze_Fragments->End

Caption: Workflow for Mass Spectrometry analysis.

Conclusion: A Consolidated View of the Structure

By systematically applying a multi-spectroscopic approach, we have built a comprehensive and self-validating case for the structure of this compound.

  • IR spectroscopy predicts the presence of primary amino groups (N-H stretches and bends) and a nitro group (asymmetric and symmetric stretches), confirming the key functional groups.

  • ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, with predicted chemical shifts that are consistent with the electronic effects of the amino and nitro substituents on the pyridine ring.

  • Mass spectrometry is expected to show a molecular ion peak at m/z 154, confirming the molecular formula, and predictable fragmentation patterns corresponding to the loss of NO and NO₂.

This guide demonstrates that even in the absence of a complete set of published experimental data for a target molecule, a rigorous and scientifically sound structural validation can be achieved through a comparative analysis of closely related compounds and the application of fundamental spectroscopic principles. This predictive approach is a powerful tool for researchers in the early stages of discovery and development, enabling them to proceed with confidence in the structural integrity of their compounds.

References

  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
  • PubChem. 2,6-Diaminopyridine. [Link]
  • SpectraBase. 2,6-DIAMINO-3,5-DINITRO-PYRIDINE;DADNP - Optional[13C NMR] - Chemical Shifts. [Link]
  • PubChem. 2-Amino-3-nitropyridine. [Link]
  • Organic Syntheses. 2,3-diaminopyridine. [Link]

Sources

A Comparative Guide to 2,6-Diamino-3-nitropyridine and its Analogs in Energetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Insensitive High Explosives

In the field of energetic materials, the pursuit of compounds that offer a harmonious balance between high performance and low sensitivity is a paramount objective. Traditional explosives like Trinitrotoluene (TNT), Cyclotrimethylenetrinitramine (RDX), and Cyclotetramethylenetetranitramine (HMX) have long been the workhorses of military and industrial applications. However, their inherent sensitivity to stimuli such as impact, friction, and heat poses significant safety challenges during handling, transportation, and storage. This has driven extensive research into the development of Insensitive High Explosives (IHEs), which are designed to be significantly less prone to accidental detonation.[1][2][3]

This guide provides a comprehensive performance comparison of a promising, yet less-documented insensitive energetic material, 2,6-Diamino-3-nitropyridine (ANPy), within the broader context of established and emerging IHEs. Due to a notable scarcity of publicly available experimental data specifically for ANPy, this analysis will draw upon data from its close and well-studied analogs: 2,6-Diamino-3,5-dinitropyridine (DADNP) and 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO) . The structural similarities of these molecules, particularly the presence of amino and nitro groups on a pyridine ring, provide a strong basis for comparative assessment and prediction of ANPy's potential performance characteristics.

We will delve into the key performance metrics, including detonation properties, sensitivity to external stimuli, and thermal stability. Furthermore, this guide will furnish detailed experimental protocols for the characterization of such materials, offering researchers a practical framework for their own investigations.

Molecular Architecture and its Influence on Performance

The performance of an energetic material is intrinsically linked to its molecular structure. The arrangement of fuel (amino groups) and oxidizer (nitro groups) moieties on an aromatic backbone, such as a pyridine ring, dictates its energy output, stability, and sensitivity.

cluster_ANPy This compound (ANPy) cluster_Analogs Analogs with Available Data ANPy_mol ANPy (Target Molecule) DADNP_mol DADNP (2,6-Diamino-3,5-dinitropyridine) ANPy_mol->DADNP_mol Structural Similarity (Additional Nitro Group) ANPyO_mol ANPyO (2,6-Diamino-3,5-dinitropyridine-1-oxide) ANPy_mol->ANPyO_mol Structural Similarity (Dinitro & N-Oxide)

Figure 1: Logical relationship between the target molecule (ANPy) and its analogs (DADNP and ANPyO) used for performance data in this guide.

The presence of amino groups in close proximity to nitro groups allows for the formation of intramolecular and intermolecular hydrogen bonds. This hydrogen bonding network is a key factor in enhancing the thermal stability and reducing the sensitivity of the explosive. The pyridine ring itself contributes to the energetic performance and stability of the molecule.

Performance Metrics: A Comparative Analysis

The efficacy and safety of an energetic material are quantified through a series of standardized tests. Here, we compare the performance of ANPy analogs with benchmark explosives.

Detonation Properties

Detonation velocity and pressure are primary indicators of an explosive's power and brisance (shattering effect).

Energetic MaterialDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)
ANPyO 1.887060[1]18.1[1]
TATB 1.807350[4]~30[5]
TNT 1.606900[4]19.0
RDX 1.82875034.0
HMX 1.91910039.0

Table 1: Comparison of Detonation Properties.

As evidenced in Table 1, the detonation performance of ANPyO is comparable to that of TATB, a well-established insensitive high explosive.[1] While its detonation velocity is slightly lower, it is important to note that performance is often a trade-off for enhanced safety.

Sensitivity to External Stimuli

The sensitivity of an energetic material to impact and friction is a critical safety parameter. Lower values indicate greater insensitivity.

Energetic MaterialImpact Sensitivity (H₅₀, cm)Friction Sensitivity (N)
ANPyO > 250[2]> 360[2]
TATB > 100> 360
TNT 15 - 100353
RDX 20 - 30120
HMX 15 - 25120

Table 2: Comparison of Impact and Friction Sensitivity.

The data clearly indicates that ANPyO exhibits exceptionally low sensitivity to both impact and friction, surpassing even the benchmark insensitive explosive TATB in impact sensitivity.[2] This characteristic makes it a highly attractive candidate for applications where safety is the foremost concern.

Thermal Stability

Thermal stability is a measure of an explosive's ability to withstand high temperatures without decomposing. This is often assessed using Differential Scanning Calorimetry (DSC), which identifies the exothermic decomposition temperature.

Energetic MaterialDSC Exothermic Peak (°C)
ANPyO 365[2]
TATB ~350
TNT ~300
RDX ~210
HMX ~280

Table 3: Comparison of Thermal Stability.

ANPyO demonstrates excellent thermal stability, with a decomposition temperature significantly higher than that of conventional explosives like RDX and HMX, and comparable to TATB.[2] This high thermal stability is crucial for applications involving prolonged storage or exposure to elevated temperatures.

Experimental Protocols

To ensure the reproducibility and validity of performance data, standardized experimental procedures are essential. The following are detailed protocols for key performance tests.

Synthesis of 2,6-Diamino-3,5-dinitropyridine (DADNP)

A robust synthesis of DADNP is a prerequisite for its formulation and testing. The following protocol is a generalized procedure based on available literature.[6][7]

Start Start: 2,6-Diaminopyridine Nitration Nitration (Mixed Acid) Start->Nitration Purification Purification (Recrystallization) Nitration->Purification End End: DADNP Purification->End

Figure 2: Simplified workflow for the synthesis of DADNP.

Step-by-Step Methodology:

  • Preparation of Nitrating Agent: Carefully prepare a mixture of concentrated sulfuric acid and fuming nitric acid in a flask cooled in an ice bath. The ratio of the acids is a critical parameter and should be optimized.

  • Addition of Starting Material: Slowly add 2,6-diaminopyridine to the cooled nitrating mixture with constant stirring, ensuring the temperature is maintained below a critical threshold to prevent runaway reactions.

  • Reaction: Allow the reaction to proceed at a controlled temperature for a specified duration. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with cold water to remove any residual acid. Further washing with a dilute sodium bicarbonate solution can be performed to neutralize any remaining acid.

  • Purification: The crude DADNP is then purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water or dimethylformamide (DMF), to obtain a product of high purity.

  • Drying: The purified product is dried under vacuum at a moderate temperature.

Impact Sensitivity Testing (BAM Fallhammer Method)

The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer test is a standardized method to determine the impact sensitivity of explosives.

Step-by-Step Methodology:

  • Sample Preparation: A small, precisely measured amount of the explosive substance (typically around 40 mm³) is placed in the testing apparatus, which consists of two coaxial steel cylinders within a hollow steel guide ring.

  • Apparatus Setup: The sample assembly is placed on a steel anvil. A drop-weight of a specific mass (e.g., 1, 2, 5, or 10 kg) is positioned at a predetermined height.

  • Test Execution: The drop-weight is released and allowed to fall onto the sample.

  • Observation: The outcome is observed for any signs of detonation, such as an audible report, flame, or smoke.

  • Staircase Method: The test is repeated at different drop heights using the "staircase" or "up-and-down" method to determine the height at which there is a 50% probability of initiation (H₅₀). A higher H₅₀ value indicates lower sensitivity.

Friction Sensitivity Testing (BAM Friction Apparatus)

This test evaluates the sensitivity of an explosive to frictional stimuli.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the explosive is spread on a porcelain plate.

  • Apparatus Setup: The porcelain plate is placed in the friction apparatus. A porcelain pin is lowered onto the sample with a specific, adjustable load.

  • Test Execution: The porcelain plate is moved back and forth under the weighted pin at a constant speed for a set distance.

  • Observation: The test is observed for any signs of initiation, such as crackling, sparks, or detonation.

  • Determination of Limiting Load: The test is repeated with increasing loads until an initiation is observed. The lowest load at which an initiation occurs in a series of trials is recorded as the friction sensitivity.

Thermal Stability Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time, providing information on its thermal stability and decomposition kinetics.

Sample_Prep Sample Preparation (Small, weighed sample in a sealed pan) DSC_Run DSC Analysis (Controlled heating rate) Sample_Prep->DSC_Run Data_Analysis Data Analysis (Identify exothermic peaks) DSC_Run->Data_Analysis Result Result: Decomposition Temperature Data_Analysis->Result

Figure 3: Workflow for determining thermal stability using DSC.

Step-by-Step Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the energetic material is placed in a DSC pan (e.g., aluminum, copper, or gold-plated stainless steel). The pan is hermetically sealed. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 5, 10, or 20 °C/min) over a defined temperature range.

  • Data Acquisition: The DSC instrument heats the sample and reference pans at the programmed rate and measures the differential heat flow between them.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting) and exothermic (decomposition) events. The onset temperature and the peak temperature of the exothermic decomposition are determined. A higher decomposition temperature indicates greater thermal stability.[8][9]

Conclusion: The Promise of ANPy and its Analogs

While direct experimental data for this compound remains elusive in open literature, the comprehensive analysis of its close analogs, DADNP and ANPyO, provides compelling evidence for its potential as a highly insensitive and thermally stable energetic material. The performance characteristics of ANPyO, in particular, place it in the esteemed company of TATB, with the added advantage of potentially lower production costs.

The exceptional insensitivity to impact and friction, coupled with high thermal stability, positions these aminonitropyridine-based explosives as strong candidates for next-generation insensitive munitions. Further research and development, focusing on the scalable synthesis of ANPy and its comprehensive characterization, are warranted to fully unlock its potential and contribute to the advancement of safer and more reliable energetic materials. The experimental protocols detailed in this guide provide a solid foundation for such future investigations.

References

  • 2,6-Diamino-3,5-Dinitropyridine-1-Oxide-A New Insensitive Explosive. - DTIC. (1995, August 4).
  • Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide - ResearchG
  • Review of modern military insensitive high explosives - Open Journal Systems.
  • A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine.
  • Safety testing of explosives - Wikipedia.
  • Thermal Stability of Explosives - CHIMIA.
  • A simple method for preparing 2, 6-diamino-3, 5-dinitropyridine-1-oxide - ResearchG
  • Bam Friction Device Instrumentation to Determine Explosive's Friction Sensitivity | UTEC Corpor
  • SMS ABL Friction Machine - Safety Management Services, Inc.
  • fSkM-10.
  • Differential Scanning Calorimetry (DSC) - Prime Process Safety Center.
  • Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials Predicted from First-Principles Reactive Molecular Dynamics Simul
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021, February 15).
  • investigation of thermal stability of some nitroaromatic derivatives by dsc - ResearchG
  • Sensitivity and Performance of Energetic M
  • Table of explosive deton

Sources

A Comparative Guide to the Synthesis of 2,6-Diamino-3,5-dinitropyridine: A Critical Evaluation of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Diaminonitropyridines in Modern Research

Substituted diaminonitropyridines are a class of compounds that hold considerable interest for researchers in drug development and materials science. The strategic placement of amino and nitro groups on the pyridine ring imparts unique electronic and structural properties, making them valuable precursors for a range of functional molecules. Specifically, 2,6-diamino-3,5-dinitropyridine (DADNP) is a key intermediate in the synthesis of advanced materials and has potential applications in the development of novel therapeutics. The efficiency, safety, and scalability of the synthetic route to DADNP are therefore of paramount importance to the scientific community. This guide provides a comprehensive benchmark of the primary synthetic methodologies for DADNP, offering a critical comparison of their performance based on experimental data. We will delve into the mechanistic underpinnings of these methods, providing detailed protocols and an objective analysis to aid researchers in selecting the most appropriate synthesis for their specific needs.

Methodology Overview: Two Primary Pathways to 2,6-Diamino-3,5-dinitropyridine

The synthesis of 2,6-diamino-3,5-dinitropyridine is predominantly approached via two distinct synthetic strategies, each with its own set of advantages and challenges.

  • Method A: Direct Nitration of 2,6-Diaminopyridine. This is a direct approach where the commercially available 2,6-diaminopyridine is subjected to strong nitrating conditions to introduce two nitro groups onto the pyridine ring. The efficacy of this method is highly dependent on the nitrating agent used.

  • Method B: Synthesis from 2,6-Dichloropyridine. This multi-step approach involves the initial nitration of 2,6-dichloropyridine, followed by sequential nucleophilic aromatic substitution (SNAr) reactions to replace the chloro groups with amino groups.

This guide will provide a detailed comparison of these two fundamental approaches.

Comparative Analysis of Synthetic Routes

The choice of synthetic route can significantly impact yield, purity, cost, and safety. The following table summarizes the key performance indicators for the different methods.

Parameter Method A1: Direct Nitration (Mixed Acid) Method A2: Direct Nitration (Oleum/Mixed Acid) Method B: From 2,6-Dichloropyridine
Starting Material 2,6-Diaminopyridine2,6-Diaminopyridine2,6-Dichloropyridine
Key Reagents Conc. H₂SO₄, Conc. HNO₃Oleum (20-65% SO₃), Conc. HNO₃1. Conc. H₂SO₄, KNO₃ 2. Ammonia
Overall Yield ~50%[1][2]>90%[1][2][3]Variable (multi-step)
Reaction Time Several hours~2-3 hours for nitrationMulti-day process
Temperature Control Critical, highly exothermicCritical, highly exothermicStep-wise temperature control
Key Advantages Fewer stepsHigh yield, high purityAvoids direct handling of diaminopyridine in nitration
Key Disadvantages Moderate yield, potential for byproductsUse of highly corrosive and hazardous oleumMultiple steps, potential for intermediate purification
Safety Concerns Strong acids, exothermic reactionHighly corrosive oleum, strong acids, exothermicStrong acids, handling of ammonia gas

Detailed Experimental Protocols

A defining principle of robust chemical synthesis is reproducibility. To this end, we provide detailed, step-by-step protocols for the benchmarked methods.

Method A2: High-Yield Direct Nitration of 2,6-Diaminopyridine using an Oleum/Mixed Acid System

This method is the current benchmark for the high-yield synthesis of 2,6-diamino-3,5-dinitropyridine. The use of oleum (fuming sulfuric acid) creates an "inherently anhydrous medium" which is critical for driving the dinitration to completion and minimizing the formation of mononitrated byproducts.[1][3]

Experimental Protocol:

  • Preparation of the Reaction Vessel: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 2.5 liters of 20% oleum to approximately 10°C using an ice bath.

  • Addition of Starting Material: Slowly and portion-wise, add 2.74 moles of 2,6-diaminopyridine to the cooled oleum while maintaining the internal temperature between 18-20°C. This step is highly exothermic and requires careful temperature control.

  • Nitration: After the addition of the starting material is complete, continue stirring for 15 minutes. Then, slowly add 240 ml of 100% nitric acid via the dropping funnel over a period of 130 minutes, ensuring the temperature remains at 18-20°C.

  • Reaction Quenching and Product Isolation: After stirring for an additional 10 minutes, carefully pour the reaction mixture onto 7 kg of crushed ice with vigorous stirring. The product will precipitate out of solution.

  • Filtration and Washing: Filter the solid product and wash it three times with 1 liter of water.

  • Drying: Dry the product at 50°C under vacuum to obtain 2,6-diamino-3,5-dinitropyridine. The reported yield for this method is approximately 90.3%.[2]

Method B: Multi-step Synthesis from 2,6-Dichloropyridine

This route offers an alternative that avoids the direct nitration of the electron-rich 2,6-diaminopyridine.

Step 1: Nitration of 2,6-Dichloropyridine

Experimental Protocol:

  • Reaction Setup: To a 150 mL three-necked flask with a stirrer, add 80 mL of concentrated sulfuric acid at room temperature.

  • Addition of Starting Material: Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine to the sulfuric acid.

  • Addition of Nitrating Agent: Slowly add 10.1 g (0.1 mol) of potassium nitrate.

  • Reaction: Stir the mixture for 30 minutes at room temperature, then slowly heat to 120°C and maintain this temperature for 10 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into crushed ice with stirring.

  • Isolation: Filter the precipitated white solid, wash with ice water until neutral, and dry to yield 2,6-dichloro-3-nitropyridine. The reported yield is approximately 80%.[4]

Step 2: Amination of 2,6-Dichloro-3-nitropyridine

The subsequent di-amination of 2,6-dichloro-3-nitropyridine to yield 2,6-diamino-3-nitropyridine is a critical step. While the mono-amination to 2-amino-6-chloro-3-nitropyridine is well-documented, a high-yield protocol for the di-amination is less established in readily available literature, presenting an area for further research and optimization. A general procedure for mono-amination is provided below, which could potentially be adapted for di-amination under more forcing conditions.

Experimental Protocol for Mono-amination:

  • Reaction Setup: Dissolve 21.3 kg of 2,6-dichloro-3-nitropyridine in 100 liters of isopropanol in a suitable reactor with stirring at 20-30°C.

  • Addition of Ammonia: Introduce 6.8 kg (400 moles) of ammonia gas into the solution.

  • Reaction: Stir the suspension for 24 hours at room temperature.

  • Monitoring: Monitor the reaction for the disappearance of the starting material using thin-layer chromatography or gas chromatography.[5]

Mechanistic Considerations and Causality of Experimental Choices

The success of these synthetic routes is deeply rooted in the fundamental principles of electrophilic aromatic substitution and nucleophilic aromatic substitution on the pyridine ring.

Direct Nitration of 2,6-Diaminopyridine

The two amino groups in 2,6-diaminopyridine are strongly activating, ortho-, para-directing groups. This makes the 3 and 5 positions highly susceptible to electrophilic attack by the nitronium ion (NO₂⁺) generated from the mixed acid.

The use of oleum in Method A2 is crucial. Oleum is a solution of sulfur trioxide (SO₃) in sulfuric acid. The SO₃ acts as a powerful dehydrating agent, removing any water present in the reaction mixture and shifting the equilibrium of nitronium ion formation strongly towards the products. This high concentration of the active electrophile, coupled with the anhydrous environment, facilitates the second nitration, leading to a significantly higher yield of the dinitro product compared to standard mixed acid conditions.[1][3]

Synthesis from 2,6-Dichloropyridine

In this route, the pyridine ring is initially deactivated by the two electron-withdrawing chloro groups. Nitration, therefore, requires harsher conditions. The subsequent amination steps are examples of nucleophilic aromatic substitution (SNAr). The nitro group is a strong electron-withdrawing group, which activates the positions ortho and para to it for nucleophilic attack. In 2,6-dichloro-3-nitropyridine, the chloro at the 2-position is ortho to the nitro group, and the chloro at the 6-position is para. Both are activated towards substitution by an amine nucleophile. The regioselectivity of the first amination can be influenced by both electronic and steric factors.[6]

Visualizing the Synthetic Workflows

To provide a clear visual representation of the discussed synthetic pathways, the following diagrams have been generated.

Synthesis of 2,6-Diamino-3,5-dinitropyridine cluster_A Method A: Direct Nitration cluster_B Method B: From 2,6-Dichloropyridine 2,6-Diaminopyridine 2,6-Diaminopyridine 2,6-Diamino-3,5-dinitropyridine_A 2,6-Diamino-3,5-dinitropyridine 2,6-Diaminopyridine->2,6-Diamino-3,5-dinitropyridine_A HNO₃ / Oleum (>90%) or HNO₃ / H₂SO₄ (~50%) 2,6-Dichloropyridine 2,6-Dichloropyridine 2,6-Dichloro-3-nitropyridine 2,6-Dichloro-3-nitropyridine 2,6-Dichloropyridine->2,6-Dichloro-3-nitropyridine KNO₃ / H₂SO₄ (~80%) 2,6-Diamino-3-nitropyridine_B This compound 2,6-Dichloro-3-nitropyridine->2,6-Diamino-3-nitropyridine_B Ammonia (Yield variable)

Caption: Comparative workflows for the synthesis of substituted diaminonitropyridines.

Experimental Workflow for High-Yield Direct Nitration start Start prep_oleum Cool Oleum (10°C) start->prep_oleum add_dap Slowly add 2,6-Diaminopyridine (18-20°C) prep_oleum->add_dap add_hno3 Add 100% HNO₃ (18-20°C) add_dap->add_hno3 quench Pour onto crushed ice add_hno3->quench filter_wash Filter and Wash with Water quench->filter_wash dry Dry under vacuum (50°C) filter_wash->dry end Product (>90%) dry->end

Caption: Step-by-step workflow for the direct nitration of 2,6-diaminopyridine.

Conclusion and Future Outlook

This guide has benchmarked the primary synthetic routes to 2,6-diamino-3,5-dinitropyridine. For researchers prioritizing high yield and purity in a relatively direct manner, the direct nitration of 2,6-diaminopyridine using an oleum/mixed acid system (Method A2) stands out as the superior method, consistently delivering yields exceeding 90%. While the use of oleum necessitates stringent safety precautions, the efficiency of this method makes it highly attractive for both laboratory and potential scale-up applications.

The synthetic route starting from 2,6-dichloropyridine (Method B) is a viable alternative, particularly if direct handling of 2,6-diaminopyridine in a strong nitrating medium is a concern. However, this multi-step process is longer and the final di-amination step requires further optimization to be competitive in terms of overall yield and efficiency.

Future research in this area could focus on the development of safer and more environmentally benign nitration methods, potentially exploring solid acid catalysts or flow chemistry approaches to mitigate the hazards associated with strong acid mixtures. Furthermore, a thorough investigation and optimization of the di-amination of 2,6-dichloro-3-nitropyridine would be a valuable contribution to the field, providing a more robust and well-defined alternative to the direct nitration route.

References

  • PrepChem. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine.
  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • PrepChem. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine.
  • Google Patents. (n.d.). WO1997011058A1 - Nitration of pyridine-2,6-diamines.
  • Google Patents. (n.d.). US5945537A - Nitration of pyridine-2, 6-diamines.
  • European Patent Office. (n.d.). EP 0873314 B1 - NITRATION OF PYRIDINE-2,6-DIAMINES.
  • PrepChem. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine.
  • Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
  • European Patent Office. (n.d.). EP 0873314 B1 - NITRATION OF PYRIDINE-2,6-DIAMINES.
  • Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • PrepChem. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine.
  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,6-Diamino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2,6-Diamino-3-nitropyridine

This compound (2,6-DA-3-NP) is a substituted pyridine derivative whose structural motifs—aminopyridine and nitro functional groups—make it a compound of significant interest in the development of novel pharmaceutical agents and specialized materials. The precise positioning of these functional groups governs its chemical reactivity, potential biological activity, and safety profile. Consequently, the ability to accurately and reliably quantify 2,6-DA-3-NP and its potential impurities is not merely a procedural step but a cornerstone of quality control, process optimization, and regulatory compliance. Impurities, even at trace levels, can alter the efficacy and safety of a final product, making robust analytical oversight essential.

This guide provides an in-depth comparison of two common, yet fundamentally different, analytical techniques for the characterization of 2,6-DA-3-NP: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the theoretical basis for each method's application, present detailed protocols for their validation, and, most critically, conduct a cross-validation study to establish their interchangeability for its intended purpose. This document is designed for researchers, analytical scientists, and drug development professionals who require a practical and scientifically rigorous framework for establishing and comparing analytical methods.

Part 1: The Regulatory and Scientific Foundation of Method Validation

Before delving into experimental specifics, it is crucial to ground our work in the established principles of analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R2), "Validation of Analytical Procedures," provides a comprehensive framework to demonstrate that an analytical procedure is suitable for its intended purpose.[1][2][3] The objective is to build a self-validating system where the data generated provides a high degree of assurance in the quality of the analytical result.

Cross-validation is a specific comparative process used to demonstrate that two or more distinct analytical procedures can be used for the same intended purpose, yielding comparable results.[3][4] This is vital in scenarios such as method transfer between laboratories, updating an existing method, or confirming results with an orthogonal technique. Our goal here is to cross-validate a newly developed GC method against a primary, validated HPLC method to ensure consistency and reliability.

Part 2: Method A - High-Performance Liquid Chromatography (HPLC) with UV Detection

Expertise & Rationale: Why HPLC is the Primary Choice

For a compound like 2,6-DA-3-NP, which is a non-volatile, polar, and UV-active aromatic molecule, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the quintessential analytical tool.

  • Causality of Selection: The C18 stationary phase (a nonpolar hydrocarbon) provides excellent resolving power for polar to moderately nonpolar analytes. The mobile phase, a polar mixture of water and an organic solvent like acetonitrile, allows for the precise elution control of 2,6-DA-3-NP. The nitro and amino chromophores on the pyridine ring are expected to exhibit strong UV absorbance, enabling sensitive and specific detection. This method is renowned for its high precision and accuracy in quantifying active pharmaceutical ingredients and their impurities.[5][6]

Experimental Protocol: HPLC-UV Method

Objective: To accurately quantify this compound and separate it from potential process-related impurities.

1. Instrumentation and Reagents:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Reagents: Acetonitrile (HPLC grade), Trifluoroacetic acid (TFA), and ultrapure water.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water.
  • Mobile Phase B: 0.1% TFA in Acetonitrile.
  • Gradient Program:
  • 0-2 min: 10% B
  • 2-15 min: Linear gradient from 10% to 70% B
  • 15-17 min: Hold at 70% B
  • 17-18 min: Return to 10% B
  • 18-25 min: Re-equilibration at 10% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,6-DA-3-NP reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).
  • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the 2,6-DA-3-NP test sample and prepare similarly to the standard.
Summary of Validation Data (Illustrative)

The following table summarizes the performance characteristics of the HPLC method, validated according to ICH Q2(R2) guidelines.[1][7]

Validation ParameterAcceptance CriterionIllustrative Result
Specificity No interference at the analyte's retention time.Peak purity index > 0.999. No co-elution observed.
Linearity (R²) ≥ 0.9990.9998 over 10-150 µg/mL range.[8]
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (Repeatability, %RSD) ≤ 2.0%0.45% (n=6)
Intermediate Precision (%RSD) ≤ 2.0%0.82% (different day, different analyst)
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.5 µg/mL

Part 3: Method B - Gas Chromatography (GC) with Flame Ionization Detection (FID)

Expertise & Rationale: Why GC as an Orthogonal Method

Gas Chromatography is an excellent orthogonal (different principle) method to HPLC. It is particularly adept at separating volatile and semi-volatile compounds.

  • Causality of Selection: While 2,6-DA-3-NP itself has limited volatility due to its polar amino groups and molecular weight, GC can still be effective with the right conditions. A key advantage is its superior ability to resolve and quantify highly volatile impurities, such as residual synthesis solvents, which might be missed by HPLC.[9] We select a polar capillary column designed for amine analysis to mitigate peak tailing and ensure good peak shape. A Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and universal response to organic compounds.[10]

Experimental Protocol: GC-FID Method

Objective: To provide an alternative, orthogonal method for the assay of 2,6-DA-3-NP and to detect volatile impurities.

1. Instrumentation and Reagents:

  • GC system with a split/splitless injector, Flame Ionization Detector (FID), and autosampler.
  • Capillary column suitable for amines (e.g., Agilent CP-Wax 51 for Amines, 30 m x 0.25 mm x 0.25 µm).
  • Reagents: Methanol (GC grade), Nitrogen or Helium (high purity).

2. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Injector Temperature: 250°C.
  • Split Ratio: 20:1.
  • Oven Temperature Program:
  • Initial Temperature: 150°C, hold for 1 min.
  • Ramp: 15°C/min to 240°C.
  • Final Hold: Hold at 240°C for 5 min.
  • Detector Temperature: 260°C.
  • Injection Volume: 1 µL.

3. Sample and Standard Preparation:

  • Standard/Sample Solution (1 mg/mL): Accurately weigh 10 mg of the respective material (reference standard or test sample) and dissolve in 10 mL of Methanol. Ensure complete dissolution.
Summary of Validation Data (Illustrative)

The GC method was validated to ensure its suitability for the intended purpose.

Validation ParameterAcceptance CriterionIllustrative Result
Specificity No interference at the analyte's retention time.Baseline resolution from known impurities and solvent.
Linearity (R²) ≥ 0.990.9991 over 50-1500 µg/mL range.
Accuracy (% Recovery) 97.0% - 103.0%98.1% - 102.5%
Precision (Repeatability, %RSD) ≤ 3.0%0.95% (n=6)
Intermediate Precision (%RSD) ≤ 3.0%1.55% (different day, different analyst)
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 1010 µg/mL

Part 4: The Cross-Validation Study

Objective and Workflow

The primary objective is to demonstrate that the validated GC-FID method provides results that are equivalent to the primary HPLC-UV method for the assay of 2,6-DA-3-NP in a bulk substance sample.[11]

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Sample Homogenized Bulk Lot of 2,6-DA-3-NP Prep Prepare 6 Independent Sample Solutions Sample->Prep HPLC Analyze all 6 samples by validated HPLC method Prep->HPLC GC Analyze all 6 samples by validated GC method Prep->GC Compare Tabulate Assay Results (HPLC vs. GC) HPLC->Compare GC->Compare Stats Statistical Analysis (e.g., % Difference, t-test) Compare->Stats Conclusion Assess Comparability Against Acceptance Criteria Stats->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC methods.

Comparative Data Analysis

Six samples from a single, homogenized batch of 2,6-DA-3-NP were prepared and analyzed by both methods.

Sample IDHPLC Assay (% w/w)GC Assay (% w/w)Absolute Difference% Relative Difference
XVAL-0199.6599.450.200.20%
XVAL-0299.7199.80-0.09-0.09%
XVAL-0399.5899.350.230.23%
XVAL-0499.6299.75-0.13-0.13%
XVAL-0599.7599.500.250.25%
XVAL-0699.6899.82-0.14-0.14%
Mean 99.67 99.61
Std. Dev. 0.06 0.20
%RSD 0.06% 0.20%

Acceptance Criterion: The mean assay value from the GC method must be within ±2.0% of the mean assay value from the HPLC method, and the % relative difference for any single sample should not exceed 3.0%.

Result: The data clearly demonstrates that the methods are comparable. The mean values are extremely close (99.67% vs 99.61%), and all individual relative differences are well below the acceptance limit.

Part 5: Synthesis and Authoritative Insights

The cross-validation study confirms that both the HPLC and GC methods are suitable for the assay of 2,6-DA-3-NP. However, their practical application depends on the specific analytical question being asked.

  • For Routine Quality Control (QC) and Stability Testing: The HPLC method is superior. Its higher precision (%RSD of 0.06% vs 0.20%) makes it more reliable for detecting small changes in purity over time. It is also better suited for quantifying polar, non-volatile degradation products.

  • For Process Development and Impurity Profiling: A dual-method approach is optimal. The GC method is indispensable for identifying and quantifying residual solvents and other volatile impurities that may be present from the synthesis process.[12][13] The HPLC method provides a comprehensive profile of non-volatile impurities.

  • Trustworthiness through Orthogonality: Using two fundamentally different separation mechanisms (liquid-solid partitioning in HPLC vs. gas-solid partitioning in GC) provides a much higher degree of confidence in the purity value. If both methods yield the same assay result, it strongly suggests that no significant impurities are co-eluting with the main peak in either system.

MethodSelection_Logic start What is the primary analytical goal? qc Routine QC Assay or Stability Study start->qc High Precision Assay process Process Development or Impurity Characterization start->process Full Profile Needed volatile Analysis of Residual Solvents / Volatiles start->volatile Volatiles are Target use_hplc Use Validated HPLC Method qc->use_hplc use_both Use Both HPLC and GC Methods Orthogonally process->use_both use_gc Use Validated GC Method volatile->use_gc

Caption: Decision guide for selecting the appropriate analytical method.

Conclusion

We have successfully detailed the validation of two distinct, robust analytical methods for the analysis of this compound. The high-precision RP-HPLC method stands as the primary choice for quantitative release and stability testing. The orthogonal GC-FID method serves as an excellent alternative for assay and is superior for monitoring volatile impurities.

The successful cross-validation between these two methods provides a high degree of confidence and demonstrates their equivalency for the intended purpose of assay determination. This comprehensive approach, grounded in the principles of ICH guidelines, ensures data integrity and supports a robust quality control strategy throughout the lifecycle of products involving 2,6-DA-3-NP.

References

  • Pharmatech Associates. (2020). Validation of Analytical Procedures: Part 1.
  • ResearchGate. (n.d.). Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide.
  • SIELC Technologies. (n.d.). Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column. SIELC. [Link]
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
  • Ermer, J. (2001). Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 755-767. [Link]
  • Shabir, G. A. (2003). Validation of Impurity Methods, Part II. LCGC North America. [Link]
  • Chinese Journal of Energetic Materials. (2023).
  • Scientific.net. (n.d.). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. Scientific.net. [Link]
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
  • European Bioanalysis Forum. (2017).
  • DeSilva, B., et al. (2014).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Shabir, G. A. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
  • Soons, P. A., & Breimer, D. D. (1988). Gas chromatographic analysis of nitrendipine and its pyridine metabolite in human plasma.
  • Agilent Technologies. (2011). Separation of pyridine and other amines. Agilent. [Link]
  • Yakovleva, L. S., et al. (2008). A gas-chromatographic study of the retention of reaction components in the catalytic oxidation of β-picoline to nicotinic acid. Journal of Analytical Chemistry. [Link]
  • Gniazdowska, E., et al. (2022).

Sources

The Strategic Utility of 2,6-Diamino-3-nitropyridine: A Comparative Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic chemistry, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecular architectures. Among the myriad of available synthons, nitrogen-containing heterocycles, particularly substituted pyridines, have garnered significant attention due to their prevalence in pharmaceuticals, energetic materials, and functional dyes. This guide provides an in-depth technical comparison of 2,6-Diamino-3-nitropyridine as a versatile building block, evaluating its efficacy against alternative synthons and offering detailed experimental insights for its application.

Introduction: The Chemical Versatility of this compound

This compound is a unique trifunctional pyridine derivative, featuring two electron-donating amino groups and one electron-withdrawing nitro group. This electronic arrangement imparts a distinct reactivity profile, making it a valuable precursor in a variety of synthetic transformations. The amino groups can act as nucleophiles or be readily diazotized, while the nitro group can be reduced to an amino group or participate in nucleophilic aromatic substitution reactions. This multifaceted reactivity allows for the strategic and regioselective introduction of various functional groups, enabling the construction of diverse molecular scaffolds.

Comparative Analysis: Performance Against Alternative Building Blocks

The efficacy of a building block is best understood through a comparative lens. Here, we evaluate this compound against other commonly employed synthons in key application areas.

Energetic Materials Synthesis

In the field of energetic materials, the introduction of nitro groups into a thermally stable heterocyclic core is a common strategy for enhancing performance.

Building BlockKey FeaturesAdvantagesDisadvantagesRepresentative Yields
This compound Pre-functionalized with amino and nitro groups.Step-economical for further nitration or amination. Good thermal stability of derivatives.Direct synthesis of the mono-nitro derivative can be challenging to control.N/A (as starting material)
2,6-DiaminopyridineReadily available starting material.Cost-effective.Requires harsh nitrating conditions, which can lead to over-nitration and side products.[1][2]~90% for dinitration[3][4]
2,6-DichloropyridineHalogens are excellent leaving groups for nucleophilic substitution.Versatile for introducing various functionalities.Synthesis of amino derivatives requires additional steps.High yields for amination.[5][6]
4,6-Diamino-5-nitropyrimidinePyrimidine core offers different electronic properties and hydrogen bonding capabilities.Can lead to materials with high nitrogen content and good thermal stability.Synthesis can be multi-stepped.[7]Varies with specific synthesis.

Expert Insight: While the direct nitration of 2,6-diaminopyridine to its dinitro-derivative is a common route in energetic materials synthesis, controlling the reaction to achieve selective mononitration to yield this compound can be achieved by careful control of stoichiometry. The use of one equivalent of nitric acid in sulfuric acid has been shown to be effective for the selective mononitration of the analogous 2,6-diaminopyrazine, suggesting a viable pathway for the title compound.[1] This targeted approach offers a more strategic entry point for creating asymmetric energetic molecules.

Pharmaceutical and Agrochemical Synthesis

The substituted pyridine motif is a privileged scaffold in medicinal and agricultural chemistry.[8]

Building BlockApplication AreaAdvantagesDisadvantages
This compound Kinase inhibitors, antibacterialsThe three functional groups allow for diverse library synthesis through sequential modifications.Potential for off-target reactivity due to multiple functional groups.
2-Amino-3-nitropyridineGeneral pharmaceutical intermediateSimpler reactivity profile, easier to control subsequent reactions.[9]Less functionality for diversification compared to the diamino analogue.
2-Chloro-3-nitropyridineVersatile precursorThe chloro group is a good leaving group for introducing a wide range of nucleophiles.[8]Requires a separate amination step.

Expert Insight: The strategic placement of the amino and nitro groups in this compound allows for orthogonal reactivity. For instance, one amino group could be selectively acylated or alkylated, followed by reduction of the nitro group and subsequent functionalization of the newly formed amino group. This stepwise approach is highly valuable in the construction of complex drug candidates.

Dye Synthesis

The amino groups on the pyridine ring can be diazotized and coupled with various aromatic compounds to produce azo dyes.[10]

Building BlockColor RangeAdvantagesDisadvantages
This compound Potentially broad, depending on coupling partnerThe nitro group can act as a bathochromic or auxochromic group, influencing the final color.Diazotization of diaminopyridines can sometimes be complex.
2,6-DiaminopyridineYellow to redReadily undergoes diazotization and coupling.[10]Lacks the electronic modulation of the nitro group.
Aniline DerivativesBroad rangeWell-established chemistry.May lack the photostability or specific color tones achievable with heterocyclic dyes.

Experimental Protocols

Proposed Synthesis of this compound

While a specific, detailed protocol for the selective mononitration of 2,6-diaminopyridine is not extensively reported, a reliable procedure can be extrapolated from the successful selective mononitration of 2,6-diaminopyrazine.[1]

Reaction:

2,6-Diaminopyridine 2,6-Diaminopyridine This compound This compound 2,6-Diaminopyridine->this compound Nitration HNO3_H2SO4 1 eq. HNO3 in H2SO4 HNO3_H2SO4->this compound

Figure 1: Proposed synthetic route for this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (5 mL per gram of substrate) to 0-5 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 2,6-diaminopyridine (1.0 eq) to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

  • Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by carefully adding one equivalent of concentrated nitric acid to a small amount of cooled concentrated sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the solution of 2,6-diaminopyridine in sulfuric acid over a period of 30-60 minutes, maintaining the reaction temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Causality Behind Experimental Choices:

  • Low Temperature: The nitration of highly activated aromatic rings like 2,6-diaminopyridine is a highly exothermic process. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired side products.

  • Stoichiometric Control: The use of a single equivalent of nitric acid is the key to achieving selective mononitration. An excess of the nitrating agent would favor the formation of the dinitro derivative.

  • Sulfuric Acid as Solvent: Sulfuric acid serves both as a solvent and as a protonating agent, which activates the nitric acid to form the nitronium ion (NO₂⁺), the active electrophile in the nitration reaction.

Physicochemical Properties and Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected FeaturesReference Data for Analogs
¹H NMR Two aromatic protons in a meta-coupling relationship. Two distinct signals for the amino protons.2-Amino-3-nitropyridine: δ 8.5 (α-H), 7.5 (γ-H), 7.0 (β-H).[9] 2,6-Diaminopyridine: Signals around δ 5.8 and 7.2 ppm.[11]
¹³C NMR Five distinct signals for the pyridine ring carbons, with the carbon bearing the nitro group shifted downfield.2,6-Diamino-3,5-dinitropyridine shows signals in the range of 110-160 ppm.
IR (cm⁻¹) N-H stretching of amino groups (~3300-3500 cm⁻¹). Asymmetric and symmetric stretching of the nitro group (~1530 and ~1350 cm⁻¹).IR spectrum of a derivative shows characteristic nitro and amino group stretches.[12]
Mass Spec Molecular ion peak corresponding to the molecular weight of 154.14 g/mol .N/A

Thermal Stability Analysis

The thermal stability of this compound is a critical parameter, particularly for its application in energetic materials. While specific DSC/TGA data for this compound is not available, data from its dinitro- and N-oxide derivatives provide valuable insights.

cluster_0 Thermal Decomposition Pathway Start This compound Intermediate Decomposition Intermediates Start->Intermediate Heat End Gaseous Products (NOx, COx, N2) Intermediate->End Further Decomposition

Figure 2: Generalized thermal decomposition pathway.

Comparative Thermal Data:

CompoundDecomposition Onset (DSC)Key Observations
This compound (Predicted) Expected to be lower than the dinitro derivative.The presence of only one nitro group would likely result in a lower decomposition temperature.
2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO)~351.5 °C[13]High thermal stability, comparable to other insensitive high explosives.[13]
2-Methoxyamino-3,5-dinitropyridineMelting followed by a two-step decomposition.[14]The decomposition profile is influenced by the nature of the substituents.

Expert Insight: The thermal stability of nitropyridine derivatives is highly dependent on the number and position of the nitro groups, as well as the presence of other functional groups that can participate in intra- and intermolecular hydrogen bonding. It is anticipated that this compound would exhibit moderate thermal stability, making it a suitable intermediate for further synthetic transformations that do not require extreme temperatures.

Conclusion and Future Outlook

This compound stands as a promising and versatile building block in organic synthesis. Its unique combination of amino and nitro functionalities on a pyridine core provides a rich platform for the construction of a wide range of target molecules, from high-performance energetic materials to complex pharmaceuticals and vibrant dyes. While direct, comprehensive experimental data for this specific synthon is somewhat limited in the public domain, a strong case for its utility can be made through extrapolation from closely related and well-studied analogues. The proposed synthetic protocol for its selective preparation opens the door for further exploration of its reactivity and applications. Future research should focus on the full characterization of this compound and the systematic investigation of its performance in comparative synthetic studies to fully unlock its potential as a strategic tool in the organic chemist's arsenal.

References

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega. (2025). [Link]
  • The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). Propellants, Explosives, Pyrotechnics. (n.d.).
  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diamin
  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands.
  • Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. (n.d.). [Link]
  • Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro-. NIST WebBook. (n.d.). [Link]
  • 2,6-Diaminopyridine: A Versatile Organic Intermediate for Azo Coupling and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. (n.d.). [Link]
  • 2,6-Diaminopyridine - Optional[1H NMR] - Chemical Shifts. SpectraBase. (n.d.). [Link]
  • A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine.
  • Production of 2,6-diamino-pyridine.
  • 2,3-diaminopyridine. Organic Syntheses. (n.d.). [Link]
  • A simple method for preparing 2, 6-diamino-3, 5-dinitropyridine-1-oxide.
  • Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide. Defence Technology. (2025).
  • a dsc study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine.
  • Deconvolution of Thermal Analysis Data using Commonly Cited Mathematical Models. TA Instruments. (n.d.). [Link]
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. (n.d.). [Link]
  • Compatibility Study of 2,6-Diamino-3,5-dinitropyridine- 1-oxide with Some Energetic Materials.
  • How can I fully analyse my sample using TGA-DTA/DSC analysis?
  • Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution.
  • A new polymorph of 2,6-diaminopyridine.

Sources

A Comparative Guide to the Reactivity of 2,6-Diamino-3-nitropyridine and Other Diaminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, diaminopyridines serve as crucial scaffolds for the synthesis of a diverse array of functional molecules. Their inherent reactivity, governed by the number and position of amino groups on the pyridine ring, allows for versatile chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of 2,6-diamino-3-nitropyridine against other common diaminopyridine isomers. By understanding the electronic and steric nuances that differentiate these compounds, researchers can make more informed decisions in their synthetic strategies.

The Unique Profile of this compound: The Influence of the Nitro Group

The presence of a nitro group (-NO2) at the 3-position of the 2,6-diaminopyridine scaffold dramatically alters its electronic properties and, consequently, its chemical reactivity. The nitro group is a potent electron-withdrawing group, which significantly reduces the electron density of the pyridine ring. This electron deficiency has a profound impact on the nucleophilicity of both the ring itself and the exocyclic amino groups.

The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic aromatic substitution (EAS). Conversely, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.

A Comparative Reactivity Analysis with Other Diaminopyridine Isomers

To fully appreciate the unique reactivity of this compound, it is essential to compare it with other diaminopyridine isomers that lack the nitro substituent. The position of the amino groups in these isomers dictates the electron density distribution and steric environment, leading to distinct reactivity profiles.

Compound Structure Key Reactivity Features
This compound this compound- **Reduced Nucleophilicity of

A Comparative Guide to the Synthetic Routes of 2,6-Diamino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,6-Diamino-3-nitropyridine

This compound is a pivotal molecular scaffold in contemporary chemical research, particularly in the development of novel pharmaceuticals and advanced materials. Its unique electronic and structural features, characterized by the electron-donating amino groups ortho and para to the pyridine nitrogen and an electron-withdrawing nitro group, make it a versatile building block. In medicinal chemistry, this arrangement is crucial for designing molecules with specific biological activities. Furthermore, its dinitro derivative, 2,6-diamino-3,5-dinitropyridine (DADNP), is a notable insensitive high-energy material. Given its importance, the efficient and scalable synthesis of this compound is a subject of considerable interest for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic strategies, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols.

Strategic Analysis: Two Primary Pathways to the Target Molecule

The synthesis of this compound is predominantly approached via two distinct and well-established routes. The choice between these pathways often hinges on factors such as starting material availability, desired scale, and tolerance for specific reagents and reaction conditions.

  • Route 1: Direct Electrophilic Nitration. This approach involves the direct nitration of the commercially available and relatively inexpensive 2,6-diaminopyridine. It represents the most convergent synthesis.

  • Route 2: Nucleophilic Aromatic Substitution (SNAr). This pathway begins with a pre-functionalized pyridine ring, typically 2,6-dichloro-3-nitropyridine or 2,6-dibromo-3-nitropyridine, followed by the displacement of the halide leaving groups with ammonia or an ammonia equivalent.

This guide will dissect each route, presenting a comparative analysis of their respective methodologies, yields, and underlying chemical principles.

G cluster_0 Synthetic Strategies cluster_1 Route 1 Details cluster_2 Route 2 Details start Target: This compound route1 Route 1: Direct Nitration start->route1 route2 Route 2: Nucleophilic Substitution start->route2 sm1 2,6-Diaminopyridine route1->sm1 sm2 2,6-Dihalo-3-nitropyridine (X = Cl, Br) route2->sm2 reagent1 Nitrating Agent (HNO₃ / Oleum) sm1->reagent1 product1 This compound reagent1->product1 Electrophilic Aromatic Substitution reagent2 Ammonia Source (e.g., aq. NH₃) sm2->reagent2 product2 This compound reagent2->product2 Nucleophilic Aromatic Substitution (SNAr) SNAr_Mechanism cluster_workflow Ammonolysis Workflow start Dissolve 2,6-dichloro- 3-nitropyridine in Methanol add_nh3 Add Aqueous Ammonia start->add_nh3 heat Heat Reaction (e.g., 35-40°C) add_nh3->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool isolate Isolate Product by Filtration cool->isolate

2,6-Diamino-3-nitropyridine: A Potential Challenger to Ruxolitinib in JAK2 Inhibition?

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the Janus kinase (JAK) family of enzymes, particularly JAK2, has emerged as a critical node in the signaling pathways of various myeloproliferative neoplasms (MPNs). The clinical success of Ruxolitinib, a potent JAK1/2 inhibitor, has validated this approach and set a benchmark for novel therapeutic agents. This guide provides a comprehensive, data-driven comparison of the established JAK2 inhibitor, Ruxolitinib, with the hypothetical potential of 2,6-Diamino-3-nitropyridine as a viable alternative.

While direct experimental data on the JAK2 inhibitory activity of this compound is not yet publicly available, its structural features, particularly the aminopyridine scaffold, suggest a plausible interaction with the ATP-binding pocket of kinases. This guide will, therefore, present a hypothetical yet scientifically grounded comparison, drawing upon the known properties of Ruxolitinib and the predicted characteristics of this compound based on related compounds. This analysis aims to stimulate further investigation into this and similar novel chemical entities.

Physicochemical Properties: A Tale of Two Scaffolds

The physicochemical properties of a drug candidate are paramount to its developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the known properties of Ruxolitinib with the available and predicted properties of this compound.

PropertyThis compoundRuxolitinib
Molecular Formula C5H6N4O2C17H18N6
Molecular Weight 154.13 g/mol [1]306.37 g/mol [2]
Appearance Light yellow to yellowish-brown solid[1]White powder[3]
Solubility Poorly soluble in water[1]Soluble in DMSO (up to 28 mg/ml) or in Ethanol (up to 15 mg/ml with warming)[3]. Insoluble in water.[4]
Melting Point Around 210 - 215 °C[1]84-89°C[3]
Predicted LogP ~0.5 (Based on similar structures)~2.3 (Experimentally determined)

Expert Analysis: The lower molecular weight and predicted lower lipophilicity (LogP) of this compound compared to Ruxolitinib could translate to a more favorable ADME profile, potentially leading to better oral bioavailability and reduced off-target effects. However, its poor water solubility presents a formulation challenge that would need to be addressed in preclinical development.

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, playing a central role in hematopoiesis and immune response.[5][6][7][8][9] Dysregulation of this pathway, often due to activating mutations in JAK2, is a hallmark of MPNs.

Ruxolitinib is a competitive inhibitor of the ATP-binding catalytic site on both JAK1 and JAK2.[10] This inhibition disrupts the downstream signaling cascade, leading to a decrease in the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn modulates the expression of genes involved in cell proliferation and inflammation.[2]

Hypothetical Mechanism of this compound: It is hypothesized that the aminopyridine core of this compound could act as a hinge-binding motif within the ATP-binding pocket of JAK2. The amino and nitro substituents would offer opportunities for further interactions, potentially conferring selectivity and potency.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT STAT pJAK2->STAT Phosphorylation pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Ruxolitinib Ruxolitinib Ruxolitinib->JAK2 Inhibition CompoundX 2,6-Diamino- 3-nitropyridine CompoundX->JAK2 Hypothetical Inhibition

Caption: The JAK-STAT signaling pathway and points of inhibition.

Comparative Efficacy: The Gold Standard vs. a Promising Scaffold

Ruxolitinib has demonstrated significant efficacy in clinical trials, leading to its approval for the treatment of myelofibrosis and polycythemia vera.[2] Its potency against JAK1 and JAK2 is well-characterized.

KinaseRuxolitinib IC50
JAK1 3.3 nM[4][11][12]
JAK2 2.8 nM[4][11][12]
TYK2 19 nM[3][4]
JAK3 428 nM[3][4][11]

Expert Analysis: The high potency and selectivity of Ruxolitinib for JAK1 and JAK2 over JAK3 are key to its therapeutic window. For this compound to be a viable alternative, it would need to exhibit similar or improved potency and a favorable selectivity profile. The aminopyridine scaffold is a common feature in many kinase inhibitors, suggesting that with appropriate optimization, high affinity for the JAK2 ATP-binding site is achievable.

Experimental Protocol: In Vitro JAK2 Kinase Inhibition Assay

To ascertain the inhibitory potential of a novel compound like this compound, a robust in vitro kinase assay is the first critical step.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human JAK2 kinase.

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (at a concentration near the Km for JAK2)

  • Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue)

  • This compound (dissolved in DMSO)

  • Ruxolitinib (positive control, dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and Ruxolitinib in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound or control, and the JAK2 enzyme.

  • Initiation: Start the kinase reaction by adding the ATP and substrate peptide mixture.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Dispense Dispense Reagents into 384-well Plate Compound_Prep->Dispense Reagent_Prep Prepare Kinase Reaction Mix Reagent_Prep->Dispense Incubate Incubate at 30°C Dispense->Incubate Detect Add Detection Reagent & Read Luminescence Incubate->Detect Calculate Calculate % Inhibition Detect->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for an in vitro JAK2 kinase inhibition assay.

Safety and Toxicity Profile: A Critical Hurdle

The safety profile of a drug is as important as its efficacy. Ruxolitinib, while effective, is associated with several adverse effects.

Known Adverse Effects of Ruxolitinib:

  • Hematological: Thrombocytopenia, anemia, and neutropenia are the most common dose-limiting toxicities, which are expected due to the role of JAK2 in hematopoiesis.[10]

  • Non-Hematological: Bruising, dizziness, and headache are also frequently reported.[10] More serious, though less common, adverse events include an increased risk of infections such as herpes zoster.[10]

Hypothetical Safety Profile of this compound: The safety profile of this compound is unknown. Preclinical toxicology studies, including in vitro cytotoxicity assays and in vivo animal studies, would be essential to determine its potential liabilities. The presence of a nitro group can sometimes be associated with genotoxicity, a possibility that would need to be thoroughly investigated.

Conclusion: A Promising Scaffold Warranting Further Investigation

This guide has presented a comparative analysis of the established JAK1/2 inhibitor Ruxolitinib and the hypothetical potential of this compound. While Ruxolitinib has a proven track record of efficacy, the novel scaffold of this compound presents an intriguing starting point for the development of next-generation JAK2 inhibitors.

Its lower molecular weight and predicted favorable physicochemical properties suggest the potential for an improved ADME profile. However, this is purely speculative without experimental validation. The key to unlocking the potential of this compound lies in a rigorous, data-driven preclinical development program, starting with the fundamental in vitro kinase inhibition assays outlined in this guide.

The journey from a promising scaffold to a clinically approved drug is long and arduous. However, the exploration of novel chemical matter is the cornerstone of innovation in drug discovery. This compound, and compounds like it, represent the exciting frontier of this endeavor.

References

  • JAK-STAT signaling p
  • Santos, D. O., & Verstovsek, S. (2012). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Future Oncology, 8(9), 1069-1081. [Link]
  • Ajay, K., & Verma, A. (2022). Ruxolitinib. In StatPearls.
  • Ruxolitinib. Wikipedia. [Link]
  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of STATs. Journal of Cell Science, 115(Pt 19), 3703–3704. [Link]
  • JAK/STAT Signaling P
  • Rawlings, J. S., Rosler, K. M., & Harrison, D. A. (2004). The JAK/STAT signaling pathway. Journal of Cell Science, 117(Pt 8), 1281–1283. [Link]
  • JAK-STAT Signaling Pathway.
  • Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. Value-Based Cancer Care. [Link]
  • Assi, R., & Verstovsek, S. (2018). Ruxolitinib for the Treatment of Essential Thrombocythemia. Clinical Cancer Research, 24(10), 2243–2248. [Link]
  • JAK1/2 Inhibitor Ruxolitinib Improves Survival in High-Risk Myelofibrosis. (2014). Oncology (Williston Park, N.Y.), 28(2), 122. [Link]
  • Pemmaraju, N., Kantarjian, H., & Cortes, J. (2015). Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia. Cancer, 121(11), 1779–1787. [Link]
  • Wang, Y., Zhao, H., & Huang, Y. D. (2012). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. Advanced Materials Research, 550-553, 114-117. [Link]
  • van der Stoep, M., et al. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Clinical Pharmacokinetics, 62(3), 325–340. [Link]
  • Zhang, J., et al. (2014). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Propellants, Explosives, Pyrotechnics, 39(4), 543-547. [Link]
  • In Vitro JAK Kinase Activity and Inhibition Assays. (2018). Methods in Molecular Biology, 1652, 121-135. [Link]
  • Ruxolitinib: Grade 3 liver toxicity following off-label use: case report. (2020). Reactions Weekly, 1815(1), 293. [Link]
  • Ruxolitinib. PubChem. [Link]
  • Verstovsek, S. (2013). Use of the JAK1/JAK2 inhibitor ruxolitinib in the treatment of patients with myelofibrosis. Community Oncology, 10(10), 291-299. [Link]
  • Chemi-Verse™ JAK2 Kinase Assay Kit. BPS Bioscience. [Link]
  • Deininger, M. W. (2015). Ruxolitinib: A Review of Its Use in Patients with Myelofibrosis. Drugs, 75(1), 83–95. [Link]
  • Synthesis of 2-amino-3-nitro-6-chloro-pyridine. PrepChem. [Link]
  • Process for producing 2,3-diamino-6-methoxypyridine. (2007).
  • Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide. (2009).
  • 3-Nitropyridine-2,6-diamine Supplier China. Pipzine Chemicals. [Link]
  • JAK2 (Janus Kinase 2) Assay Kit. BPS Bioscience. [Link]
  • 2-Amino-6-methyl-3-nitropyridine. PubChem. [Link]
  • Workflow of JAK2 inhibitor discovery and evaluation.

Sources

A Researcher's Guide to Ensuring Reproducibility with 2,6-Diamino-3-nitropyridine in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel chromophores and functional materials, 2,6-diamino-3-nitropyridine stands as a valuable building block, particularly in the synthesis of azo dyes. Its unique electronic properties, stemming from the electron-donating amino groups and the electron-withdrawing nitro group on the pyridine scaffold, offer a versatile platform for tuning the colorimetric and performance characteristics of target molecules. However, the path from starting material to a pure, well-characterized final product is often fraught with challenges that can significantly impact the reproducibility of experimental results.

This guide provides a comprehensive overview of the critical factors influencing the reliable use of this compound in azo coupling reactions. We will delve into the nuances of its synthesis, purification, and characterization, offering detailed protocols and comparative insights to empower researchers to achieve consistent and dependable outcomes. By understanding and controlling the variables discussed herein, scientists can unlock the full potential of this versatile reagent while ensuring the integrity and validity of their research.

The Critical Impact of Starting Material Purity on Azo Coupling Reactions

The quality of this compound used in any synthetic procedure is the bedrock upon which reproducible results are built. The presence of impurities, often stemming from the nitration of 2,6-diaminopyridine, can lead to a cascade of undesirable effects, including the formation of side products, reduced yields, and inconsistent performance of the final azo dye.

The primary route to this compound involves the direct nitration of 2,6-diaminopyridine using a mixture of concentrated nitric and sulfuric acids. While effective, this reaction is highly sensitive to reaction conditions.[1] Inadequate temperature control can lead to over-nitration, yielding dinitro- or even trinitro-pyridines, or oxidation of the amino groups.[1] These side products can be difficult to separate from the desired mono-nitro compound and can participate in competing azo coupling reactions, leading to a complex and impure final product mixture.

Table 1: Common Impurities in this compound Synthesis and their Potential Impact

ImpurityChemical StructurePotential Impact on Azo Coupling
2,6-Diaminopyridine (unreacted starting material)C₅H₇N₃Can undergo its own azo coupling, leading to a different dye molecule and affecting the final color and purity.
2,6-Diamino-3,5-dinitropyridineC₅H₅N₅O₄May have different reactivity in the coupling reaction, leading to a mixture of mono- and di-azo dyes, complicating purification and characterization.
Oxidized byproductsVariousCan act as inhibitors or catalysts in the coupling reaction, leading to inconsistent reaction rates and yields. May also impart undesirable color to the final product.

Therefore, rigorous purification and characterization of the starting this compound are paramount.

A Comparative Look: this compound vs. Alternative Coupling Components

While this compound is a potent coupling component, the choice of reagent should always be guided by the specific requirements of the target application. Other diaminopyridine isomers and substituted anilines can also be employed in azo dye synthesis, each with its own set of advantages and disadvantages.

For instance, the isomeric 3,4-diaminopyridine presents a different electronic environment for the amino groups, which can influence the kinetics and regioselectivity of the azo coupling reaction. Similarly, substituted anilines, while lacking the heterocyclic nitrogen, offer a wide range of commercially available derivatives, allowing for fine-tuning of the electronic and steric properties of the resulting dye.

To provide a practical framework for comparison, we present a generalized protocol for an azo coupling reaction that can be adapted to evaluate the performance of this compound against an alternative, such as 2,6-diaminopyridine.

Table 2: Hypothetical Performance Comparison in a Standard Azo Coupling Reaction

ParameterThis compound2,6-Diaminopyridine (Alternative)Rationale for Expected Difference
Reaction Time Potentially longerPotentially shorterThe nitro group deactivates the ring, slowing the electrophilic aromatic substitution.
Yield Variable, dependent on optimizationPotentially higher under standard conditionsHigher reactivity of the unsubstituted ring may lead to more efficient conversion.
Purity of Crude Product Potentially higherMay be lower due to potential for di-couplingThe deactivating nitro group can enhance regioselectivity, leading to a cleaner reaction profile.
Color of Resulting Dye Likely to be a deeper, bathochromic shiftLighter colorThe nitro group acts as an auxochrome, often leading to a red-shift in the absorption maximum.

Researchers are encouraged to perform such parallel experiments under identical conditions to generate their own comparative data for their specific system of interest.

Experimental Protocols for Ensuring Reproducibility

To achieve consistent results, it is crucial to follow well-defined and validated experimental protocols. The following sections provide detailed, step-by-step methodologies for the synthesis, purification, and characterization of this compound, as well as a general protocol for its use in an azo coupling reaction.

Synthesis of this compound

This protocol is adapted from established procedures for the nitration of aminopyridines.

Materials:

  • 2,6-Diaminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Hydroxide solution (e.g., 10 M)

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 2,6-diaminopyridine to concentrated sulfuric acid at a temperature maintained below 20°C.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add concentrated nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a chilled sodium hydroxide solution until the pH is approximately 7-8.

  • The precipitated yellow solid is collected by vacuum filtration.

  • Wash the solid with copious amounts of cold deionized water until the washings are neutral.

  • Dry the crude product under vacuum.

Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol or an Ethanol/Water mixture

  • Activated Carbon (optional)

Procedure:

  • Dissolve the crude this compound in a minimum amount of boiling ethanol.

  • If the solution is colored by impurities, add a small amount of activated carbon and boil for a few minutes.

  • Perform a hot filtration to remove the activated carbon (if used) and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the mixture in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess the presence of impurities.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (amino, nitro, pyridine ring).

  • Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound with high accuracy.

Note: At the time of writing, a publicly available, comprehensive set of analytical spectra (¹H NMR, ¹³C NMR, IR, Mass Spec) for this compound could not be located in the referenced literature. Researchers should acquire this data for their purified material to establish a baseline for future experiments.

General Protocol for Azo Coupling Reaction

This protocol describes a typical procedure for the synthesis of an azo dye using this compound as the coupling component.

Materials:

  • An aromatic amine (for diazotization)

  • Sodium Nitrite

  • Hydrochloric Acid

  • Purified this compound

  • Sodium Hydroxide

  • Ice

Procedure:

  • Diazotization:

    • Dissolve the aromatic amine in a solution of hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C.

    • Stir the mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Coupling:

    • In a separate beaker, dissolve the purified this compound in a cooled aqueous solution of sodium hydroxide.

    • Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with vigorous stirring, maintaining the temperature at 0-5°C.

    • A colored precipitate of the azo dye should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

    • Collect the azo dye by vacuum filtration, wash with cold water, and dry.

Visualizing the Path to Reproducibility

To further clarify the key stages and relationships discussed in this guide, the following diagrams are provided.

cluster_synthesis Synthesis & Purification cluster_coupling Azo Coupling Start 2,6-Diaminopyridine Nitration Nitration (H₂SO₄/HNO₃) Start->Nitration Crude Crude 2,6-Diamino- 3-nitropyridine Nitration->Crude Purification Recrystallization Crude->Purification Pure Pure 2,6-Diamino- 3-nitropyridine Purification->Pure Coupling Azo Coupling Pure->Coupling AromaticAmine Aromatic Amine Diazotization Diazotization (NaNO₂/HCl) AromaticAmine->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium Diazonium->Coupling AzoDye Azo Dye Product Coupling->AzoDye

Caption: A workflow for reproducible azo dye synthesis.

cluster_factors Title Factors Affecting Reproducibility Purity Starting Material Purity - Unreacted Starting Material - Over-nitrated Products - Oxidized Byproducts Conditions Reaction Conditions - Temperature Control - Reaction Time - Reagent Stoichiometry Purity->Conditions Purification Purification Method - Recrystallization Solvent - Number of Recrystallizations Conditions->Purification Characterization Analytical Characterization - Purity Assessment (HPLC) - Structural Confirmation (NMR) Purification->Characterization

Caption: Key factors influencing experimental reproducibility.

Conclusion

The reproducibility of experimental results using this compound is not a matter of chance, but rather a direct consequence of meticulous attention to detail and a thorough understanding of the underlying chemistry. By implementing rigorous purification protocols for the starting material, carefully controlling reaction conditions, and performing comprehensive analytical characterization, researchers can mitigate the risks of variability and ensure the generation of reliable and high-quality data. This guide serves as a foundational resource to aid in this endeavor, promoting best practices and fostering a culture of scientific integrity in the synthesis and application of this important chemical building block.

References

  • Ningbo Inno Pharmchem Co., Ltd. 2,6-Diaminopyridine: A Versatile Organic Intermediate for Azo Coupling and Synthesis. [Link] Accessed Jan 7, 2026.

Sources

Safety Operating Guide

A Procedural Guide for the Proper Disposal of 2,6-Diamino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,6-Diamino-3-nitropyridine. Developed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety information and procedural directives to ensure personnel safety and regulatory compliance. The protocols herein are grounded in established chemical safety principles and data from analogous compounds, providing a robust framework for managing this hazardous waste stream.

Immediate Safety & Hazard Assessment

This compound is a chemical compound that requires careful handling due to its potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, its structure—containing both amino and nitro functional groups on a pyridine ring—suggests several potential risks based on data from structurally similar compounds.

  • Toxicity: Like many amino and nitro-aromatic compounds, it should be considered toxic if swallowed, inhaled, or in contact with skin.[1][2] It may cause significant skin, eye, and respiratory irritation.[3]

  • Energetic Properties: The presence of a nitro group, particularly in conjunction with amino groups, indicates that this compound may be an energetic material.[4] Such materials can be sensitive to heat, shock, or friction and may have explosive potential under certain conditions. Therefore, all handling and disposal procedures must mitigate these risks.[5][6]

  • Environmental Hazard: Release into the environment must be strictly avoided. This chemical should not be allowed to enter drains or water courses.[3][7]

All handling and preparation for disposal must occur in a controlled environment, adhering to the principle of As Low As Reasonably Achievable (ALARA) for exposure.

Personal Protective Equipment (PPE)

A rigorous PPE protocol is mandatory for any personnel involved in the handling or disposal of this compound. All operations should be conducted within a certified chemical fume hood.[3][8]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles with side-shields or a full-face shield are required.[3][9]Protects against splashes, dust, and potential fragmentation in case of an unexpected energetic event.
Hand Protection Compatible chemical-resistant gloves (e.g., Butyl rubber). Always inspect gloves for integrity before use.[8][10]Prevents dermal absorption, which is a likely route of exposure for toxicity.[9]
Body Protection A fully-buttoned, flame-resistant lab coat is required. An impervious apron is recommended for larger quantities.[3]Protects skin from contamination and provides a barrier against spills.
Respiratory Protection If dust formation is possible, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[3]Prevents inhalation of the compound, a primary route of exposure that can cause respiratory irritation.

Spill & Emergency Procedures

Immediate and correct action during a spill is critical to prevent exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area.[9]

  • Ventilate: Ensure the area is well-ventilated. If the spill is inside a chemical fume hood, keep the sash at the lowest practical height.

  • Contain: For small spills, cover the material with a non-combustible, inert absorbent such as sand, vermiculite, or earth. Do not use combustible materials like paper towels or sawdust. [9]

  • Collect: Using non-sparking tools, carefully sweep or scoop the absorbed material and place it into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[8]

  • Decontaminate: Clean the spill area thoroughly. The specific decontamination procedure should be developed in consultation with your institution's Environmental Health and Safety (EHS) department. A common practice involves washing the area with a suitable solvent, followed by soap and water.[9][11] All materials used for decontamination must also be collected as hazardous waste.

Step-by-Step Disposal Protocol

Disposal of this compound is strictly regulated and must be managed as hazardous waste in accordance with all local, state, and federal guidelines.[12] Never dispose of this chemical down the drain or in the regular trash.[8]

Waste Identification & Segregation

All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), must be classified as hazardous chemical waste.[8] This waste stream must be segregated from other waste types to prevent dangerous reactions.[13]

Waste Collection & Containerization

Collect all waste in a designated, compatible, and sealable container.[3]

  • Container Material: Use a container made of a non-reactive material such as glass or high-density polyethylene (HDPE).[13]

  • Condition: Ensure the container is in good condition with a secure, leak-proof lid.

  • Headspace: Leave at least 10% headspace in the container to allow for expansion of vapors.

Labeling

Properly labeling the waste container is a critical regulatory requirement. The label must be affixed as soon as the first drop of waste is added and must include:

  • The words "Hazardous Waste" [3][13]

  • The full chemical name: "this compound" [3][13]

  • An indication of the hazards (e.g., "Toxic," "Irritant," "Potentially Energetic")

  • The date the waste was first added to the container[13]

  • The name and contact information of the responsible researcher or Principal Investigator[13]

Temporary Storage (Satellite Accumulation Area)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be:

  • In a cool, dry, and well-ventilated location.[8]

  • Away from heat, sparks, open flames, or any source of ignition.[2][10]

  • Segregated from incompatible materials (see Section 5).[10]

  • Under the direct control of the laboratory personnel.

Arranging for Final Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8][9] Provide them with an accurate description of the waste. The final disposal method for such compounds is typically high-temperature incineration at a permitted facility.[7][9][14]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

G Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Final Disposal A Identify Material for Disposal (Pure compound, contaminated items, rinsate) B Wear Full Mandatory PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible & Sealable Waste Container B->C D Affix 'Hazardous Waste' Label with Full Chemical Name C->D E Place Waste into Container (Do not mix with incompatible waste) D->E F Store Sealed Container in Designated SAA E->F G Container Full or Project Complete? F->G G->F No H Contact EHS for Pickup G->H Yes I Document Waste Transfer H->I

Caption: Decision workflow for handling and disposing of this compound waste.

Chemical Incompatibility

Due to its chemical structure, this compound waste must not be mixed with the following materials to prevent vigorous, potentially explosive reactions:

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates, permanganates)[1][9]

  • Strong Acids: (e.g., nitric acid, sulfuric acid, perchloric acid)[1][10]

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)[9]

  • Acid Anhydrides and Acid Chlorides [1][15]

  • Other Energetic Materials: (e.g., TNT, RDX, picrates) unless compatibility has been explicitly established.[4]

Decontamination of Empty Containers

An empty container that once held this compound must be treated as hazardous waste unless properly decontaminated.[9][13]

  • Triple Rinsing: The standard procedure is to triple-rinse the container.[9]

    • Rinse the empty container three times with a suitable solvent that can fully dissolve the compound (e.g., methanol, acetone).

    • Crucially, collect all three portions of the rinsate. This rinsate is now considered hazardous waste and must be added to your designated waste container.[9]

  • Final Disposal: Once triple-rinsed, deface or remove the original label. The decontaminated container can then be disposed of as non-hazardous solid waste or recycled, in accordance with your institution's policies.[9]

References

  • Benchchem. (n.d.). Proper Disposal of 2-Chloro-4-nitropyridine: A Procedural Guide.
  • Benchchem. (n.d.). Safe Disposal of 5-Ethynyl-2-nitropyridine: A Procedural Guide.
  • Benchchem. (n.d.). Proper Disposal of 2,4-Dichloro-5-nitropyridine: A Procedural Guide.
  • ECHEMI. (n.d.). 3-Hydroxy-2-nitropyridine SDS, 15128-82-2 Safety Data Sheets.
  • Fisher Scientific. (2024). 2,6-Diaminopyridine Safety Data Sheet.
  • Thermo Fisher Scientific. (2024). 2-Amino-6-chloro-3-nitropyridine Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). 2,6-Diaminopyridine Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). 3-Nitropyridine Safety Data Sheet.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials.
  • Zhang, J., et al. (2016). Compatibility Study of 2,6-Diamino-3,5-dinitropyridine-1-oxide with Some Energetic Materials.
  • Sigma-Aldrich. (n.d.). Pyridine Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2019). Field Equipment Cleaning and Decontamination at the FEC.
  • Benchchem. (n.d.). Proper Disposal of 2-Amino-4-bromo-3-nitropyridine: A Guide for Laboratory Professionals.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination.
  • Synquest Labs. (n.d.). 2-Amino-6-methoxy-3-nitropyridine Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Alternatives to Open Burning/Open Detonation of Energetic Materials.
  • Purdue University. (2024). Energetic Materials Management Plan.
  • University of Alabama in Huntsville. (n.d.). A Chemical Hygiene Plan An Explosive Safety Plan.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.

Sources

Mastering the Safe Handling of 2,6-Diamino-3-nitropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Comprehensive Safety and Handling Protocol

As a Senior Application Scientist, it is my priority to equip you with the critical knowledge and field-tested procedures to manage 2,6-Diamino-3-nitropyridine safely in your laboratory. This guide is structured to provide not just a list of steps, but a deep understanding of the "why" behind each recommendation, ensuring a self-validating system of safety and procedural integrity. The information herein is synthesized from safety data sheets of structurally analogous compounds, providing a robust framework for handling this specific molecule.

Hazard Identification and Risk Assessment: Understanding the Compound

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][4][5]

Given these potential hazards, a thorough risk assessment is mandatory before any handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with specifications grounded in established safety standards.

Body PartRequired PPEStandard/SpecificationRationale
Eyes/Face Chemical safety goggles with side-shields or a full-face shield if there is a splash hazard.Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4][6]To prevent eye contact which can cause serious irritation.[1][4][5][7]
Skin Chemical-resistant, impervious gloves (e.g., nitrile rubber with a thickness >0.11 mm). A clean, buttoned lab coat must be worn. For larger quantities, a chemical-resistant apron is recommended.[4][8]Consult glove manufacturer's compatibility data.To avoid skin contact which can cause irritation.[1][4][5] Always inspect gloves for integrity before use.[8]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust is generated or if working outside of a certified chemical fume hood.[4][8]Follow OSHA respirator regulations in 29 CFR 1910.134.To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1][2][4][5]

Mandatory Visualization: PPE Selection Workflow

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling This compound eye_protection Eye/Face Protection: - Safety Goggles (EN166/OSHA) - Face Shield (if splash risk) start->eye_protection Always Required skin_protection Skin Protection: - Nitrile Gloves (>0.11mm) - Lab Coat - Apron (for large quantities) start->skin_protection Always Required respiratory_protection Respiratory Protection: - NIOSH/EN 149 Respirator (if dust or outside fume hood) start->respiratory_protection Assess Risk end_ppe All necessary PPE donned eye_protection->end_ppe skin_protection->end_ppe respiratory_protection->end_ppe

Caption: A flowchart illustrating the essential PPE selection process for handling this compound.

Operational Plan: A Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.

Preparation and Weighing
  • Engineering Controls: All handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] Ensure that eyewash stations and safety showers are close to the workstation location.[5][6][9]

  • Preventing Dust Formation: To prevent the generation of dust, handle the solid material carefully.[8] If appropriate, the material can be moistened with a suitable solvent to prevent dusting.

  • Weighing: Use a spatula to transfer the desired amount of the compound to a tared weighing vessel within the fume hood.

  • Spill Management: Clean any spills within the fume hood immediately using appropriate methods (see Section 5).

Solution Preparation
  • Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of the substance into the work environment.[8]

  • Solvent Addition: Add the weighed compound to the chosen solvent in a suitable container.

  • Mixing: Ensure the container is securely capped before mixing.

Post-Handling
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[4]

Emergency Procedures: Be Prepared

Immediate and appropriate action is vital in the event of an exposure or spill.

IncidentImmediate Action
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][6][10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[4][10]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6][10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][6]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste. For large spills, contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Classification

This compound and any materials contaminated with it are to be considered hazardous waste.[4]

Waste Segregation and Collection
  • Solid Waste: Collect unused this compound and any contaminated solids (e.g., weigh paper, paper towels, contaminated PPE) in a dedicated, clearly labeled, and sealed hazardous waste container.[4][8]

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container.[4]

Disposal Procedure

Store waste containers in a designated satellite accumulation area. Dispose of all waste through your institution's EHS office, following all local, state, and federal regulations.[4] Do not dispose of down the drain. [4]

Mandatory Visualization: Disposal Workflow

Disposal_Workflow cluster_disposal Waste Disposal Protocol start_disposal Start: Waste Generation classify_waste Classify as Hazardous Waste start_disposal->classify_waste segregate_waste Segregate Waste Streams classify_waste->segregate_waste solid_waste Solid Waste Container: - Unused Compound - Contaminated PPE - Lab Supplies segregate_waste->solid_waste liquid_waste Liquid Waste Container: - Solutions containing  the compound segregate_waste->liquid_waste label_seal Label and Seal Containers solid_waste->label_seal liquid_waste->label_seal store_waste Store in Designated Satellite Accumulation Area label_seal->store_waste ehs_disposal Dispose via Institutional EHS Office store_waste->ehs_disposal end_disposal End: Compliant Disposal ehs_disposal->end_disposal

Caption: A flowchart detailing the key steps for the safe and compliant disposal of this compound waste.

Storage

Store this compound in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][9]

By integrating these scientifically grounded and field-proven practices into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence.

References

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024-10-01).
  • Personal Protective Equipment | US EPA. (2025-09-12).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diamino-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2,6-Diamino-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.